15-Keto Bimatoprost
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCBJWOYRKMMPF-QWPROEHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109753 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163135-96-3 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163135-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E)-3-oxo-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide, (5Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163135963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Heptenamide, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl, (5Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E)-3-OXO-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-N-ETHYL-5-HEPTENAMIDE, (5Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14259CVZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
15-Keto Bimatoprost chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 15-Keto Bimatoprost. It is intended for researchers, scientists, and professionals in the field of drug development and ophthalmic research.
Chemical Structure and Properties
This compound is a structural analog of prostaglandin (B15479496) F2α and a primary metabolite of Bimatoprost, an ocular hypotensive agent.[] The key structural feature of this compound is the oxidation of the hydroxyl group at the C-15 position to a ketone.[][2] This modification significantly influences its chemical and biological properties.
Chemical Structure:
(Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-5-phenylpent-1-en-1-yl)cyclopentyl)-N-ethylhept-5-enamide
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-5-phenylpent-1-en-1-yl)cyclopentyl)-N-ethylhept-5-enamide | [3] |
| Synonyms | 15-keto-Bimatoprost, 17-phenyl trinor PGF2α ethyl amide | [2] |
| CAS Number | 1163135-96-3 | [3] |
| Molecular Formula | C25H35NO4 | [3] |
| Molecular Weight | 413.55 g/mol | [3] |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| Purity | >95% (HPLC) | [3] |
| Storage Temperature | -20°C | [3] |
Table 2: Solubility Data of this compound
| Solvent | Solubility | Source(s) |
| Ethanol | ≥ 10 mg/mL | MedChemExpress |
| DMF | ≥ 2.5 mg/mL | MedChemExpress |
| DMSO | ≥ 2 mg/mL | MedChemExpress |
| PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Biological Activity and Mechanism of Action
This compound is recognized as a metabolite of Bimatoprost and is studied for its effects on intraocular pressure (IOP).[] While it is structurally similar to its parent compound, the presence of the keto group at the C-15 position reduces its binding affinity to the prostaglandin F (FP) receptor and, consequently, its potency in lowering IOP compared to Bimatoprost.[]
Interaction with the Prostaglandin F Receptor
The primary mechanism of action for Bimatoprost and its analogs involves the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[4][5] Activation of the FP receptor in the eye's ciliary muscle and trabecular meshwork is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure.[4]
Signaling Pathway
Upon binding of an agonist like Bimatoprost (and to a lesser extent, this compound), the FP receptor couples to Gq proteins.[6][7] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[5][8] These signaling events ultimately lead to the physiological response of increased aqueous humor outflow.
Experimental Protocols
This section outlines the general methodologies for the synthesis, analysis, and biological evaluation of this compound.
Synthesis
The synthesis of this compound can be achieved through the oxidation of the C-15 hydroxyl group of Bimatoprost. A general synthetic workflow is depicted below.
Protocol Outline:
-
Dissolution: Dissolve Bimatoprost in a suitable organic solvent (e.g., dichloromethane).
-
Oxidation: Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation, to selectively oxidize the secondary alcohol at the C-15 position to a ketone.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Quench the reaction and perform an aqueous work-up to remove the oxidizing agent and byproducts.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like formic acid or phosphoric acid).
-
Detection: UV detection at a wavelength of approximately 234 nm.[2]
-
Purpose: To determine the purity of this compound and to monitor the progress of synthesis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple reaction monitoring (MRM) for sensitive and selective quantification.
-
Purpose: For the quantification of this compound in biological matrices, such as plasma or aqueous humor, in pharmacokinetic studies.
Biological Assays
Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound to the FP receptor.
-
Methodology: A competitive radioligand binding assay is typically employed.
-
Materials:
-
Cell membranes expressing the human FP receptor.
-
Radioligand: [3H]-Prostaglandin F2α.[9]
-
Test compound: this compound at various concentrations.
-
Assay buffer and wash buffer.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the Ki value for this compound to determine its binding affinity.
-
In Vivo Intraocular Pressure (IOP) Measurement:
-
Objective: To evaluate the effect of this compound on intraocular pressure in an animal model.
-
Animal Model: Rabbits are a commonly used model for IOP studies.[10][11]
-
Procedure:
-
Acclimatize the animals and obtain baseline IOP measurements using a tonometer.
-
Administer a topical ocular dose of this compound solution to one eye and a vehicle control to the contralateral eye.
-
Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Analyze the data to determine the time course and magnitude of the IOP-lowering effect of this compound.
-
Conclusion
This compound, as a primary metabolite of Bimatoprost, plays a significant role in understanding the structure-activity relationship of prostaglandin analogs. Its reduced affinity for the FP receptor highlights the importance of the C-15 hydroxyl group for potent biological activity. This technical guide provides foundational information for researchers engaged in the study of glaucoma, ocular pharmacology, and the development of novel prostaglandin-based therapeutics. Further research into the specific pharmacological profile of this compound will continue to enhance our understanding of its role in ocular physiology.
References
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TRC-K175100-10MG | LGC Standards [lgcstandards.com]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 6. repository.arizona.edu [repository.arizona.edu]
- 7. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 8. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. The effects of prostaglandins on the intraocular pressure of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of prostaglandins on the intraocular pressure of the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Bimatoprost and its Metabolites in Glaucoma Therapy: A Technical Guide
Abstract: Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP). Prostaglandin (B15479496) F2α (PGF2α) analogues are the first-line therapy, valued for their potent IOP-lowering effects. Bimatoprost (B1667075), a synthetic prostamide, is a prominent member of this class. Its mechanism of action is multifaceted, involving a cascade of metabolic activation and cellular signaling that culminates in enhanced aqueous humor outflow. This guide provides an in-depth examination of the metabolic pathway of bimatoprost, focusing on its conversion to the active 17-phenyl-trinor PGF2α (bimatoprost free acid) and the subsequent formation of the 15-keto bimatoprost metabolite. We will dissect the molecular interactions with the prostaglandin F (FP) receptor, the downstream signaling pathways involving matrix metalloproteinases (MMPs), and the resulting physiological changes in ocular tissues. This document synthesizes quantitative pharmacological data and detailed experimental methodologies to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Glaucoma and Prostaglandin Analogues
Glaucoma encompasses a group of optic neuropathies characterized by the progressive degeneration of retinal ganglion cells and subsequent vision loss.[1] Elevated intraocular pressure (IOP) is the most significant modifiable risk factor for the development and progression of glaucoma.[2] The therapeutic strategy, therefore, centers on reducing IOP to a target level that prevents further optic nerve damage.
Aqueous humor, the fluid filling the anterior segment of the eye, is constantly produced by the ciliary body and drained through two primary pathways: the trabecular meshwork (conventional pathway) and the uveoscleral pathway (unconventional pathway).[1] Prostaglandin F2α (PGF2α) analogues, including bimatoprost, latanoprost (B1674536), and travoprost, are highly effective IOP-lowering agents that primarily act by increasing the outflow of aqueous humor through both of these pathways.[2][3]
Metabolic Activation of Bimatoprost
Bimatoprost is administered as an ethyl amide prodrug. To exert its primary pharmacological effect, it must undergo in-vivo hydrolysis by ocular enzymes, such as corneal amidases, to its active form, bimatoprost free acid (17-phenyl-trinor PGF2α).[4] This free acid is a potent agonist for the prostaglandin F (FP) receptor.[5][6] Following its activity, bimatoprost free acid is further metabolized, including oxidation at the C-15 position, to form this compound.[7] This metabolic cascade is a critical aspect of its pharmacology.
Figure 1: Metabolic conversion of the bimatoprost prodrug.
Molecular Mechanism of Action
The IOP-lowering effect of the bimatoprost cascade is mediated primarily through the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).
FP Receptor Activation and Signaling
The active bimatoprost free acid is a potent agonist at the FP receptor.[5] The FP receptor is coupled to the Gq alpha subunit. Upon agonist binding, the following intracellular signaling cascade is initiated:
-
Gq Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[4][8]
-
Downstream Kinase Activation: Elevated intracellular Ca²⁺ and DAG collectively activate various downstream effectors, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).
-
Gene Expression: These signaling pathways converge on the activation of transcription factors, such as Activator Protein-1 (AP-1), in the nucleus. This leads to increased transcription of specific genes, most notably those encoding for matrix metalloproteinases (MMPs).[9][10]
Figure 2: Downstream signaling cascade of FP receptor activation.
Role of this compound
Physiological Effects on Aqueous Humor Dynamics
The culmination of the FP receptor signaling cascade is the remodeling of the extracellular matrix (ECM) in the eye's outflow pathways.
-
Uveoscleral Outflow: The primary mechanism for PGF2α analogues is the enhancement of uveoscleral outflow.[2] Increased MMP activity, particularly MMP-1 (collagenase), MMP-3 (stromelysin), and MMP-9 (gelatinase), degrades collagen and other ECM components in the ciliary muscle.[9] This widens the interstitial spaces between the ciliary muscle bundles, reducing hydraulic resistance and facilitating the drainage of aqueous humor through this unconventional pathway.[8]
-
Trabecular Outflow: Bimatoprost also increases outflow through the conventional trabecular meshwork pathway.[2] The mechanism is similar, involving MMP-mediated remodeling of the ECM within the trabecular meshwork beams and juxtacanalicular tissue, which reduces outflow resistance.[9]
Quantitative Pharmacological and Clinical Data
The efficacy of bimatoprost and its metabolites is quantified through receptor binding affinities, functional potencies, and clinical IOP reduction.
Table 1: Pharmacological Activity at the Human FP Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
|---|---|---|
| Bimatoprost (Prodrug) | 6310 - 9250[4][13] | 681 - 3245[6][10] |
| Bimatoprost Free Acid | 59 - 83[4][6] | 2.8 - 15[4][6] |
| Latanoprost Free Acid | ~98[10] | 32 - 124[10] |
| Travoprost Free Acid | ~35[10] | 1.4 - 3.6[10] |
Table 2: Aqueous Humor Concentrations After Topical Dosing
| Compound | Time Post-Dose | Mean Concentration (nM) | Study Population |
|---|---|---|---|
| Bimatoprost (Prodrug) | 1 hour | 6.81 ± 1.36 | Cataract Patients (multi-dose)[14] |
| Bimatoprost Free Acid | 2 hours (Cmax) | 30.9 ± 16.41 | Cataract Patients (multi-dose)[14] |
| Travoprost Free Acid | 3 hours (Cmax) | 3.91 ± 2.27 | Cataract Patients (multi-dose)[14] |
Table 3: Comparative Clinical Efficacy (IOP Reduction)
| Study Reference | Drug (Concentration) | Duration | Mean IOP Reduction from Baseline |
|---|---|---|---|
| Gandolfi et al. (2001) | Bimatoprost (0.03%) | 6 Months | 8.1 - 9.1 mmHg (33%) |
| Latanoprost (0.005%) | 6 Months | 6.7 - 7.8 mmHg (28%) | |
| Timolol (0.5%) | 6 Months | 5.3 - 6.2 mmHg (23%) | |
| Noecker et al. (2003) | Bimatoprost (0.03%) | 3 Months | 8.7 mmHg |
| Latanoprost (0.005%) | 3 Months | 8.6 mmHg | |
| Travoprost (0.004%) | 3 Months | 8.0 mmHg | |
| Dirks et al. (2006) | Bimatoprost (0.03%) | 3 Months | 3.4 mmHg (19.9%)* |
| Latanoprost (0.005%) | 3 Months | 2.3 mmHg (14.6%)* |
*Study conducted in patients with normal-tension glaucoma.[15]
Key Experimental Protocols
The characterization of prostaglandin analogues relies on a suite of established in-vitro and cell-based assays.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Objective: To determine the Ki of bimatoprost, bimatoprost free acid, and this compound for the FP receptor.
-
Materials: Cell membranes prepared from cells expressing the human FP receptor, radiolabeled FP agonist (e.g., [³H]-PGF2α or [³H]-travoprost acid), unlabeled test compounds, filtration apparatus, scintillation counter.
-
Methodology:
-
Incubation: A fixed concentration of cell membranes and radioligand are incubated with varying concentrations of the unlabeled test compound in a buffer solution.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[16]
-
Separation: The mixture is rapidly filtered through a glass fiber filter. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.[17]
-
Washing: Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Figure 3: General workflow for a competitive radioligand binding assay.
Gelatin Zymography for MMP Activity
This technique detects the activity of gelatin-degrading enzymes, such as MMP-2 and MMP-9, secreted by cells.
-
Objective: To measure the effect of bimatoprost free acid on MMP-2 and MMP-9 secretion and activity from human trabecular meshwork or ciliary muscle cells.
-
Materials: Cultured ocular cells, serum-free media, test compounds, SDS-PAGE equipment, polyacrylamide gel containing 0.1% gelatin, renaturing buffer (containing Triton X-100), developing buffer (containing CaCl₂ and ZnCl₂), Coomassie Brilliant Blue stain.
-
Methodology:
-
Cell Culture and Treatment: Human trabecular meshwork or ciliary muscle cells are cultured to 70-80% confluency. The media is replaced with serum-free media containing the test compound (e.g., bimatoprost free acid) and incubated for 24-48 hours.[3]
-
Sample Preparation: The conditioned media is collected, centrifuged to remove cell debris, and protein concentration is determined.
-
Electrophoresis: Samples are mixed with a non-reducing loading buffer and run on a polyacrylamide gel embedded with gelatin. Electrophoresis separates the proteins based on their molecular weight.
-
Renaturation: The gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.[7]
-
Enzyme Incubation: The gel is incubated overnight (16-48 hours) at 37°C in a developing buffer that contains the necessary cofactors (Ca²⁺, Zn²⁺) for MMP activity.[7]
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where the gelatin has been digested by MMPs will not stain and will appear as clear bands against a dark blue background. The size and intensity of the bands correspond to the amount and activity of the MMPs.[3]
-
Conclusion
The mechanism of action for bimatoprost in glaucoma treatment is a well-defined, multi-step process initiated by its conversion from a prodrug to the potent FP receptor agonist, bimatoprost free acid. This activation triggers a Gq-mediated signaling cascade that upregulates the expression and secretion of matrix metalloproteinases. The resulting enzymatic degradation and remodeling of the extracellular matrix in both the uveoscleral and trabecular outflow pathways lead to a reduction in aqueous humor outflow resistance and a significant, sustained lowering of intraocular pressure. The metabolite, this compound, likely possesses reduced but potentially contributory pharmacological activity, a characteristic observed in the 15-keto metabolites of other clinically effective prostaglandin analogues. A thorough understanding of this entire pathway, from metabolism to cellular signaling and physiological response, is crucial for the continued development of next-generation glaucoma therapies.
References
- 1. Analyzing Live Cellularity in the Human Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Gelatin zymography protocol | Abcam [abcam.com]
- 9. Intraocular pressure reduction with once-a-day application of a new prostaglandin eye drop: a pilot placebo-controlled study in 12 patients [iris.unisa.it]
- 10. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. netascientific.com [netascientific.com]
- 12. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 3.7. Human Cancer Cell MMP Assay (Gelatin Zymography) [bio-protocol.org]
The Biological Activity of 15-Keto Bimatoprost: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto Bimatoprost is the primary oxidized metabolite of Bimatoprost, a prostaglandin (B15479496) F2α analogue widely used in the management of glaucoma and for cosmetic applications in eyelash growth.[1] The metabolic conversion of the hydroxyl group at the C-15 position to a ketone functional group significantly influences the compound's biological activity, receptor affinity, and metabolic stability.[1] This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its mechanism of action, quantitative pharmacological data, and relevant experimental protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates existing knowledge and presents data from its parent compound, Bimatoprost, and other relevant analogues to provide a comprehensive understanding.
Core Biological Activity and Mechanism of Action
The principal biological activity of this compound is the reduction of intraocular pressure (IOP).[1] This effect, while less potent than that of its parent compound, Bimatoprost, is mediated through its interaction with the prostaglandin F receptor (FP receptor).[1] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to an increase in the outflow of aqueous humor from the eye, thereby lowering IOP.[1][2]
Signaling Pathway
The binding of this compound to the FP receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G protein, triggers a well-defined signaling pathway.[2][3][4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[3] The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to downstream cellular responses that ultimately facilitate the outflow of aqueous humor.[3]
Quantitative Pharmacological Data
Direct quantitative data for this compound is scarce in the available literature. However, data for the parent compound, Bimatoprost, and its active acid metabolite, as well as related prostaglandin analogues, provide valuable insights into its expected pharmacological profile. It is generally understood that the ketone substitution at the C-15 position reduces binding affinity to the FP receptor compared to the hydroxyl group in Bimatoprost.[]
Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Bimatoprost and Related Compounds at the Prostaglandin FP Receptor
| Compound | Receptor Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Cell Type/Assay Condition |
| Bimatoprost | 6310 ± 1650 | 2940 ± 1663 (Ca2+ mobilization) | Cloned human FP receptors in HEK cells |
| Bimatoprost Acid | 83 | 2.8 - 3.8 (Phosphoinositide turnover) | Human ciliary muscle, trabecular meshwork, mouse fibroblasts, rat aortic smooth muscle cells |
| Latanoprost Acid | 98 | 32 - 124 (Phosphoinositide turnover) | Various cell types |
| Travoprost Acid | 35 ± 5 | 1.4 - 3.6 (Phosphoinositide turnover) | Human ciliary muscle, trabecular meshwork, mouse fibroblasts, rat aortic smooth muscle cells |
Data compiled from multiple sources. It is important to note that assay conditions can influence these values.
Table 2: In Vivo Effects on Intraocular Pressure (IOP) of Prostaglandin Analogues
| Compound | Animal Model | Dose/Concentration | Maximum IOP Reduction | Time to Maximum Effect |
| Bimatoprost | Glaucoma or Ocular Hypertension Patients | 0.03% once daily | 1.3 - 2.2 mmHg greater than Latanoprost | Not Specified |
| Bimatoprost | Normal Tension Glaucoma Patients | 0.03% once daily | 3.4 mmHg (20%) | 3 months |
| 15-Keto Latanoprost | Glaucomatous Monkey Eyes | 0.001% once daily | 7.6 ± 0.6 mmHg (23%) | Day 5 of treatment |
This table presents a selection of in vivo data to illustrate the IOP-lowering effects of related compounds. Direct comparable data for this compound is not currently available.
Table 3: Pharmacokinetic Parameters of Bimatoprost in Humans (Ocular Administration)
| Parameter | Value |
| Tmax (Time to peak plasma concentration) | 6.3 - 7.9 min |
| Cmax (Peak plasma concentration) | 0.0721 - 0.0864 ng/mL |
| AUC0-t (Area under the curve) | 0.0259 - 0.0444 ng·hr/mL |
Pharmacokinetic parameters for this compound are not well-documented in publicly available sources. The data for Bimatoprost indicates rapid systemic absorption and elimination following ocular administration.[6] this compound serves as an important biomarker in such pharmacokinetic studies.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are representative protocols for key experiments.
Radioligand Binding Assay for FP Receptor Affinity
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the prostaglandin FP receptor using a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues known to express the FP receptor (e.g., HEK293 cells transfected with the human FP receptor) in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]PGF2α), and varying concentrations of the unlabeled test compound (this compound). Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled FP receptor agonist).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for Functional Activity
This protocol describes a cell-based assay to measure the functional activity of this compound at the Gq-coupled FP receptor by quantifying changes in intracellular calcium levels.
Detailed Steps:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the human FP receptor in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye leakage.
-
Compound Addition: Prepare serial dilutions of this compound. Using a fluorescence plate reader with an integrated liquid handling system, inject the compound dilutions into the wells.
-
Fluorescence Measurement: Immediately after compound addition, monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
Conclusion
This compound, as a primary metabolite of Bimatoprost, exhibits biological activity centered on the reduction of intraocular pressure through the activation of the prostaglandin FP receptor. Although it is less potent than its parent compound, its study provides valuable insights into the structure-activity relationships of prostaglandin analogues and their metabolism. The mechanism of action involves the canonical Gq-PLC-IP3-Ca2+ signaling pathway. While direct and comprehensive quantitative data for this compound remains to be fully elucidated in the public domain, the information available for Bimatoprost and other related compounds serves as a strong foundation for further research and development in the field of ophthalmology and GPCR pharmacology. The experimental protocols provided herein offer standardized approaches for the continued investigation of this and other novel prostaglandin analogues.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
15-Keto Bimatoprost: An In-Depth Technical Guide on its Role as a Metabolite of Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimatoprost (B1667075), a synthetic prostamide F2α analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. Its clinical efficacy is intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of 15-keto bimatoprost, a significant oxidized metabolite of bimatoprost. We delve into the metabolic pathways leading to its formation, its chemical properties, and its biological activity. This document further details the experimental protocols for the synthesis, detection, and quantification of this compound, and presents quantitative data in structured tables for comparative analysis. Visual diagrams of the metabolic and signaling pathways are provided to facilitate a deeper understanding of the molecular mechanisms involved.
Introduction
Bimatoprost is a cornerstone in the management of elevated intraocular pressure (IOP). Upon administration, it undergoes extensive metabolism, leading to the formation of various derivatives. Among these, this compound emerges from the oxidation of the hydroxyl group at the C-15 position to a ketone.[1] This structural modification significantly influences the molecule's pharmacological profile, reducing its potency compared to the parent compound.[] Despite its diminished activity, this compound serves as a crucial biomarker in pharmacokinetic studies, offering insights into the absorption, distribution, metabolism, and excretion (ADME) of bimatoprost.[] Understanding the formation and activity of this metabolite is paramount for optimizing therapeutic strategies and developing next-generation prostaglandin (B15479496) analogs.
Chemical Properties and Structure
The chemical structures of bimatoprost and its metabolite, this compound, are pivotal to their biological functions.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Bimatoprost | (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl]cyclopentyl]-N-ethyl-5-heptenamide | C₂₅H₃₇NO₄ | 415.57 |
| This compound | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-pentenyl]cyclopentyl]-N-ethyl-5-heptenamide | C₂₅H₃₅NO₄ | 413.55[3] |
Metabolism of Bimatoprost to this compound
The biotransformation of bimatoprost is a multi-step process involving several enzymatic reactions. The primary metabolic pathways include hydrolysis of the ethyl amide group to form bimatoprost acid (17-phenyl-trinor PGF2α), N-deethylation, glucuronidation, and oxidation.[4] The formation of this compound is a key oxidative step.
Enzymatic Conversion
The oxidation of the 15-hydroxyl group of bimatoprost to a keto group is primarily catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This NAD⁺-dependent enzyme is widely distributed in various tissues and plays a critical role in the catabolism of prostaglandins.
In vitro studies utilizing human liver microsomes have also implicated cytochrome P450 3A4 (CYP3A4) in the metabolism of bimatoprost, which can contribute to its oxidation.[4]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Discovery of 15-Keto Bimatoprost (B1667075)
Introduction
Bimatoprost is a synthetic structural analog of prostaglandin (B15479496) F2α (PGF2α) and is a potent ocular hypotensive agent.[1][2] It is widely used in the treatment of open-angle glaucoma and ocular hypertension to reduce elevated intraocular pressure (IOP).[3][] An interesting side effect of eyelash growth led to its cosmetic application for treating eyelash hypotrichosis.[5][6] 15-Keto Bimatoprost is a key metabolite and a known impurity of Bimatoprost.[] Understanding the synthesis and discovery of this compound is crucial for comprehending the pharmacology, metabolism, and quality control of Bimatoprost. This guide provides a detailed overview of the synthesis, discovery, and biological significance of this compound.
Discovery and Development of Bimatoprost
The discovery of Bimatoprost was a significant advancement in the management of glaucoma.[2] It emerged from research into prostaglandin analogs for their IOP-lowering effects.[2] Bimatoprost is unique in that it is a prostamide, an ethyl amide derivative of a prostaglandin.[3][7] While it is structurally similar to PGF2α, its mechanism of action was initially thought to be distinct from other PGF2α analogs, though it is now understood to act on the prostaglandin F (FP) receptor.[1][8]
Mechanism of Action
Bimatoprost lowers IOP by increasing the outflow of aqueous humor from the eye through two pathways: the trabecular meshwork and the uveoscleral pathway.[1][3][9] This dual action makes it a highly effective treatment for reducing intraocular pressure.[7] Bimatoprost itself is a prodrug that is hydrolyzed by corneal esterases to its active free acid form, 17-phenyl-18,19,20-trinor-PGF2α, which is a potent agonist of the FP receptor.[8][9]
Synthesis of Bimatoprost
The synthesis of Bimatoprost, like other prostaglandin analogs, is a complex multi-step process. Many synthetic routes utilize the Corey lactone as a key starting material.[10] A general approach involves the sequential attachment of the upper (alpha) and lower (omega) side chains to a cyclopentane (B165970) core.[11]
A convergent synthesis approach has also been developed, which involves the coupling of two complex fragments.[] One efficient method involves an organocatalytic aldol (B89426) reaction to create a key bicyclic enal intermediate, which is then elaborated to form Bimatoprost.[13]
Illustrative Synthetic Scheme Overview
A stereospecific synthesis can be achieved starting from the commercially available (-)-Corey lactone diol.[10] Key steps in a representative synthesis include:
-
Protection of the hydroxyl groups of the Corey lactone.
-
Oxidation of the primary alcohol to an aldehyde.
-
Horner-Wadsworth-Emmons reaction to introduce the omega chain, forming an enone.
-
Stereoselective reduction of the C-15 ketone to the corresponding (S)-alcohol. A Luche reduction using CeCl₃·7H₂O and NaBH₄ can be employed for this purpose.[10]
-
Reduction of the lactone to a lactol.
-
Wittig reaction to introduce the alpha chain.
-
Amidation of the terminal carboxylic acid to form the ethyl amide of Bimatoprost.
Discovery and Formation of this compound
This compound is primarily known as an oxidized metabolite of Bimatoprost.[] In the body, Bimatoprost undergoes metabolism through oxidation, N-deethylation, and glucuronidation.[1][14] The formation of this compound occurs via the oxidation of the C-15 hydroxyl group to a ketone.[] This metabolite is important for pharmacokinetic studies as it serves as a biomarker for Bimatoprost metabolism.[] this compound is also a known impurity in the manufacturing process of Bimatoprost.[][15]
Biological Significance of this compound
The conversion of the C-15 hydroxyl group to a ketone has a significant impact on the biological activity of the molecule. The 15-hydroxyl group is crucial for potent binding to the FP receptor.[] Consequently, this compound exhibits reduced potency compared to its parent compound, Bimatoprost.[] Studies on the related compound, 15-keto latanoprost (B1674536), have shown that it still possesses ocular hypotensive effects, though it may be less potent than latanoprost.[16] This suggests that while the 15-keto group diminishes activity, it does not completely abolish it. The study of this compound provides valuable insights into the structure-activity relationships of prostaglandin analogs.[]
Data Presentation
Table 1: Chemical Properties of Bimatoprost and this compound
| Property | Bimatoprost | This compound |
| Molecular Formula | C₂₅H₃₇NO₄ | C₂₅H₃₅NO₄ |
| Molecular Weight | 415.57 g/mol | 413.55 g/mol |
| CAS Number | 155206-00-1 | 1163135-96-3 |
Table 2: Quantitative Biological Data of Prostaglandin Analogs
| Compound | Assay | Result | Reference |
| PGF2α | IOP Reduction (Human) | Max reduction of 3.1 mm Hg with 125 µg dose | [17] |
| 15-keto latanoprost | IOP Reduction (Monkey) | 23% reduction with 0.001% solution | [16] |
| Latanoprost | IOP Reduction (Monkey) | 20% reduction with 0.005% solution | [16] |
| Bimatoprost | Aqueous Humor Outflow | 26% reduction in tonographic resistance | [9] |
Experimental Protocols
Protocol 1: Stereoselective Reduction of the C-15 Ketone (Luche Reduction)
This protocol is adapted from a general method for the synthesis of Bimatoprost.[10]
-
Materials: α,β-unsaturated ketone intermediate, CeCl₃·7H₂O, NaBH₄, Methanol (B129727), Dichloromethane (B109758), Saturated NH₄Cl solution, Saturated NaCl solution, Anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve the α,β-unsaturated ketone intermediate in a mixture of methanol and dichloromethane at -15°C.
-
Add CeCl₃·7H₂O to the solution and stir for 15 minutes.
-
Add NaBH₄ portion-wise while maintaining the temperature at -15°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Allow the reaction mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting allylic alcohol by column chromatography.
-
Protocol 2: Measurement of Intraocular Pressure in a Monkey Model
This protocol is based on studies of prostaglandin analogs in monkeys.[16]
-
Subjects: Cynomolgus monkeys with laser-induced unilateral glaucoma.
-
Materials: Test compound (e.g., this compound) in a suitable vehicle, vehicle control, topical anesthetic, tonometer.
-
Procedure:
-
Acclimatize the monkeys and obtain baseline IOP measurements.
-
Administer a single topical dose (e.g., 30 µL) of the test compound or vehicle to the glaucomatous eye.
-
Measure IOP at regular intervals (e.g., hourly for 6 hours) post-administration.
-
Repeat the treatment daily for a specified period (e.g., 5 days) and continue IOP measurements.
-
Analyze the data by comparing the IOP in the treated eye to the baseline and to the vehicle-treated control eye.
-
Mandatory Visualizations
Caption: Metabolic conversion of Bimatoprost.
Caption: Bimatoprost signaling pathway in the eye.
Caption: General synthetic workflow for Bimatoprost.
References
- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. Exploring Bimatoprost’s Journey from Lab to Pharmacy – Caremgt [caremgt.com]
- 3. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. The pharmacology of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemignition.com [chemignition.com]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
In Vivo Formation of 15-Keto Bimatoprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimatoprost (B1667075), a synthetic prostamide analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent ocular hypotensive agent. Its primary mechanism of action involves increasing aqueous humor outflow. While it is established that bimatoprost is a prodrug, undergoing hydrolysis to its active free acid, the complete in vivo metabolic cascade is not fully elucidated. This technical guide explores the hypothesized in vivo formation of 15-Keto Bimatoprost, a plausible metabolite, by leveraging the known metabolic pathways of prostaglandins (B1171923) and the enzymatic machinery present in ocular tissues. This document provides a comprehensive overview of the existing data, proposes detailed experimental protocols for the identification and quantification of this metabolite, and outlines the relevant signaling pathways.
Introduction
Bimatoprost is widely prescribed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] Structurally, it is the ethyl amide of 17-phenyl-trinor PGF2α.[2] The prevailing understanding is that bimatoprost acts as a prodrug, being hydrolyzed by endogenous amidases within ocular tissues—specifically the cornea, iris, and ciliary body—to form its biologically active C-1 free acid, 17-phenyl-trinor PGF2α (bimatoprost acid).[3][4][5]
The metabolism of endogenous prostaglandins, such as PGF2α, is a well-characterized process. A key step is the oxidation of the 15-hydroxyl group to a ketone, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to the formation of 15-keto-prostaglandins. These metabolites are often further processed by 15-ketoprostaglandin Δ13-reductase. Given that these enzymes are present in ocular tissues, it is highly probable that bimatoprost acid undergoes a similar metabolic transformation to form this compound and subsequently 13,14-dihydro-15-keto bimatoprost. The existence of this compound as a chemical entity is confirmed by its commercial availability as a research standard and its listing as a bimatoprost impurity.[6][7][8][9]
This guide will synthesize the available data to build a strong hypothesis for the in vivo formation of this compound and provide the necessary technical information for researchers to investigate this metabolic pathway.
Bimatoprost Metabolism: Known Pathways
Ocular Metabolism
Upon topical administration, bimatoprost penetrates the cornea and is primarily metabolized to bimatoprost acid through hydrolysis of its ethyl amide group.[3][4] This conversion is considered essential for its therapeutic activity, as bimatoprost acid is a potent agonist at the prostaglandin FP receptor.[10][11]
Systemic Metabolism
After absorption into the systemic circulation, bimatoprost undergoes more extensive metabolism, including oxidation, N-deethylation, and glucuronidation to produce a variety of metabolites.[12]
Hypothesized Formation of this compound
The formation of this compound in vivo is postulated to occur via the enzymatic oxidation of the 15-hydroxyl group of bimatoprost acid. This hypothesis is supported by the known metabolic pathway of other prostaglandin analogs, such as latanoprost (B1674536), which is metabolized to 15-keto latanoprost in monkey cornea by 15-PGDH.[13]
Figure 1: Hypothesized metabolic pathway of bimatoprost to this compound.
Quantitative Data on Bimatoprost and its Acid Metabolite
While quantitative data for this compound is not yet available, the following tables summarize the reported concentrations of bimatoprost and bimatoprost acid in aqueous humor from human studies. This data provides a crucial baseline for future investigations into downstream metabolites.
| Compound | Time Post-Dose | Mean Concentration (nM) | Reference |
| Bimatoprost Acid | 1 hour | 5.0 | [14] |
| 3 hours | 6.7 | [14] | |
| 6 hours | 1.9 | [14] | |
| 12 hours | Below Limit of Quantitation | [14] | |
| Bimatoprost | 1 hour | 6.6 | [14] |
| 3 hours | 2.4 | [14] |
Table 1: Aqueous Humor Concentrations After a Single Dose of Bimatoprost 0.03% in Cataract Patients[14]
| Compound | Time Post-Dose | Mean Concentration (nmol/l) | Reference |
| Bimatoprost Acid | 2 hours | 22.0 ± 7.0 | [10] |
| 12 hours | 7.0 ± 4.6 | [10] | |
| Bimatoprost | 2 hours | 5.7 ± 1.4 | [10] |
| 12 hours | 1.1 ± 0.4 | [10] |
Table 2: Aqueous Humor Concentrations After 7 Days of Once-Daily Dosing of Bimatoprost 0.03% in Cataract Patients[10]
Experimental Protocols
To validate the hypothesized formation of this compound, a robust experimental protocol is required. The following outlines a comprehensive approach based on established methodologies for ocular pharmacokinetic studies.[15]
In Vivo Animal Study
-
Animal Model: New Zealand White rabbits are a commonly used model for ocular studies due to their large eye size.[16]
-
Drug Administration: A single topical dose of bimatoprost ophthalmic solution (e.g., 0.03%) is administered to one eye of each rabbit. The contralateral eye can serve as a control.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 12 hours post-dose), animals are euthanized, and ocular tissues (cornea, aqueous humor, iris, ciliary body, and vitreous humor) are collected.
-
Sample Preparation:
-
Tissues are weighed and homogenized in a suitable buffer.
-
A deuterated internal standard of this compound (e.g., this compound-d5) is added to the homogenates and aqueous/vitreous humor samples.[6]
-
Analytes are extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Analytical Method:
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[17][18]
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify bimatoprost, bimatoprost acid, and this compound based on their unique precursor-to-product ion transitions.
-
Human Study (Aqueous Humor Analysis)
-
Study Population: Patients scheduled for routine cataract surgery.[10][14]
-
Drug Administration: Patients are treated with a single topical dose of bimatoprost at a specified time before surgery (e.g., 1, 3, 6, or 12 hours).
-
Sample Collection: During surgery, a small sample of aqueous humor (approximately 0.1 mL) is collected.
-
Sample Preparation and Analysis: The protocol is similar to that described for the animal study, with appropriate scaling for the smaller sample volume.
Figure 2: Experimental workflow for in vivo analysis of this compound.
Relevant Signaling Pathways
The pharmacological effects of bimatoprost and its active metabolite, bimatoprost acid, are mediated through the activation of specific signaling pathways that regulate aqueous humor outflow.
Bimatoprost acid is a potent agonist of the prostaglandin FP receptor. Activation of this G-protein coupled receptor in the ciliary muscle and trabecular meshwork is thought to increase the expression of matrix metalloproteinases (MMPs).[1] These enzymes remodel the extracellular matrix, leading to reduced hydraulic resistance and increased uveoscleral and trabecular outflow.[1]
There is also evidence suggesting that bimatoprost may act on a distinct "prostamide receptor," which is pharmacologically different from the FP receptor.[19] The downstream signaling from this putative receptor is also believed to converge on the modulation of the extracellular matrix to enhance aqueous humor outflow.
Figure 3: Signaling pathway for bimatoprost-mediated increase in aqueous humor outflow.
Conclusion
While the direct in vivo formation of this compound has not yet been definitively demonstrated, there is substantial indirect evidence to suggest that it is a plausible and likely metabolite of bimatoprost. The presence of the necessary enzymatic machinery in ocular tissues and the established metabolic pathways of analogous prostaglandin drugs provide a strong foundation for this hypothesis. The experimental protocols detailed in this guide offer a clear path forward for researchers to investigate and quantify the formation of this compound. Elucidating this metabolic step will provide a more complete understanding of the pharmacokinetics and mechanism of action of bimatoprost, potentially informing the development of future ocular therapeutics.
References
- 1. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Update on the mechanism of action of bimatoprost: a review and discussion of new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - SRIRAMCHEM [sriramchem.com]
- 9. This compound | TRC-K175100-10MG | LGC Standards [lgcstandards.com]
- 10. Detection of the free acid of bimatoprost in aqueous humor samples from human eyes treated with bimatoprost before cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. jchps.com [jchps.com]
- 19. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 15-Keto Bimatoprost in Prostaglandin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimatoprost, a synthetic prostamide analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. Its mechanism of action is intrinsically linked to its metabolism within ocular tissues. A key metabolic step is the oxidation of its C-15 hydroxyl group to form 15-Keto Bimatoprost. This technical guide provides an in-depth exploration of the role of this compound in the broader context of prostaglandin metabolism, detailing its formation, biochemical activity, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to Bimatoprost and its Metabolism
Bimatoprost is a prodrug that, after topical administration to the eye, undergoes hydrolysis by ocular enzymes to its active free acid, 17-phenyl-trinor PGF2α. This active metabolite is a potent agonist of the prostaglandin FP receptor, and its binding initiates a signaling cascade that leads to increased uveoscleral and trabecular meshwork outflow of aqueous humor, thereby reducing intraocular pressure.
The metabolic journey of Bimatoprost and its active acid form does not end with receptor activation. A crucial catabolic step in prostaglandin metabolism is the oxidation of the 15-hydroxyl group, a reaction catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme converts prostaglandins (B1171923) into their 15-keto metabolites, which generally exhibit significantly lower biological activity. This compound is the product of this oxidation reaction on Bimatoprost's active form. Understanding the formation and activity of this metabolite is critical for elucidating the full pharmacokinetic and pharmacodynamic profile of Bimatoprost.
Metabolic Pathway: Formation of this compound
The conversion of Bimatoprost to this compound is a two-step process involving initial activation followed by inactivation.
-
Activation (Hydrolysis): Bimatoprost, an ethyl amide, is first hydrolyzed by corneal amidases to its biologically active free acid, 17-phenyl-trinor PGF2α.
-
Inactivation (Oxidation): The active free acid then serves as a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone, yielding 15-keto-17-phenyl-trinor PGF2α (this compound free acid).
This metabolic inactivation is a common pathway for the catabolism of various prostaglandins and is essential for regulating their localized activity.
Metabolic activation and inactivation of Bimatoprost.
Biochemical Activity and Role in Prostaglandin Metabolism
The conversion of the 15-hydroxyl group to a 15-keto group significantly alters the biological activity of prostaglandins. The 15-hydroxyl is crucial for high-affinity binding to the FP receptor. Consequently, 15-keto metabolites are generally considered to be biologically inactive or significantly less potent than their 15-hydroxyl precursors.
Quantitative Data on Receptor Binding
The following table summarizes the available quantitative data for the binding affinity (Ki) and functional activity (EC50) of Bimatoprost and its active metabolite, Bimatoprost free acid, at the prostaglandin FP receptor. Data for this compound is not available but is expected to show significantly weaker affinity.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| Bimatoprost | FP | Ki | 6310 ± 1650 | [1] |
| Bimatoprost | FP | Ki | 9250 ± 846 | [2] |
| Bimatoprost Free Acid | FP | Ki | 59 ± 6 | [2] |
| Bimatoprost Free Acid | FP | Ki | 83 | [3][4] |
| Bimatoprost | FP | EC50 | 2940 ± 1663 | [1] |
| Bimatoprost Free Acid | FP | EC50 | 15 ± 3 | [2] |
| Bimatoprost Free Acid | FP | EC50 | 2.8 - 3.8 | [3][4] |
Enzyme Kinetics
Specific kinetic parameters (Km, Vmax) for the oxidation of Bimatoprost free acid by 15-PGDH have not been detailed in the reviewed literature. However, studies on other prostaglandin analogues indicate that modifications to the prostaglandin structure, particularly around the C-15 position, can significantly affect their affinity as substrates for 15-PGDH. It is known that 15-PGDH catalyzes the first and rate-limiting step in the catabolism of prostaglandins.
Experimental Protocols
Radioligand Binding Assay for FP Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as this compound, for the prostaglandin FP receptor.
Objective: To quantify the affinity of a test compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK-293 cells expressing the human FP receptor
-
Cell culture medium and reagents
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [3H]-PGF2α or [3H]-Latanoprost)
-
Unlabeled test compound (this compound)
-
Unlabeled reference compound (Bimatoprost free acid)
-
Scintillation cocktail and counter
-
Glass fiber filters (GF/C)
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the FP receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension.
-
50 µL of radioligand at a fixed concentration (near its Kd).
-
50 µL of binding buffer containing increasing concentrations of the unlabeled test compound or reference compound.
-
For total binding, add 50 µL of buffer without any competing ligand.
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled FP agonist.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for determining receptor binding affinity.
Quantification of this compound Formation by LC-MS/MS
This protocol outlines a method for quantifying the formation of this compound from Bimatoprost in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To measure the concentration of this compound produced from Bimatoprost over time in the presence of 15-PGDH.
Materials:
-
Bimatoprost and this compound analytical standards
-
Internal standard (e.g., deuterated Bimatoprost or this compound)
-
Recombinant human 15-PGDH
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing NAD+)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, NAD+, and Bimatoprost (substrate).
-
Initiate the reaction by adding a known amount of 15-PGDH.
-
Incubate at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of ice-cold quenching solution containing the internal standard.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate Bimatoprost and this compound using a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Detect and quantify the parent drug and its metabolite using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be used for high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the standard curve.
-
Plot the concentration of this compound formed against time to determine the reaction rate.
-
Workflow for quantifying this compound formation.
Conclusion
The metabolism of Bimatoprost to this compound by 15-PGDH represents a crucial inactivation step that terminates its pharmacological activity. This process is a hallmark of prostaglandin catabolism, highlighting the tight regulation of these potent lipid mediators. While this compound itself is not a significant contributor to the ocular hypotensive effects of its parent compound due to reduced receptor affinity, its study provides valuable insights into the pharmacokinetics of Bimatoprost and the structure-activity relationships of prostaglandin analogues. The experimental protocols detailed herein offer a framework for further investigation into the precise kinetics of this metabolic conversion and for the characterization of other prostaglandin metabolites, aiding in the design and development of future ophthalmic therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 15-Hydroxy-prostanoate dehydrogenase. Prostaglandins as substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on 15-hydroxyprostaglandin dehydrogenase with various prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Unveiling the Structure-Activity Relationship of 15-Keto Bimatoprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide F2α analog, is a potent ocular hypotensive agent widely used in the management of glaucoma. Its mechanism of action involves enhancing the outflow of aqueous humor, thereby reducing intraocular pressure (IOP). The in vivo metabolism of Bimatoprost leads to the formation of several metabolites, including 15-Keto Bimatoprost. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its synthesis, biological activity, and the critical role of the C-15 modification.
This compound is formed through the oxidation of the C-15 hydroxyl group of Bimatoprost to a ketone.[] This structural alteration significantly impacts its pharmacological profile, particularly its affinity and activity at the prostaglandin (B15479496) F2α (FP) receptor, the primary target for Bimatoprost's IOP-lowering effect.[] Understanding the SAR of this metabolite is crucial for elucidating the complete pharmacological picture of Bimatoprost and for the design of new prostaglandin analogs with improved therapeutic indices.
Core Structure-Activity Relationship Insights
The conversion of the 15-hydroxyl group to a keto group in Bimatoprost profoundly influences its interaction with the FP receptor. The C-15 hydroxyl group is a key pharmacophore for potent FP receptor agonism. Its presence is critical for establishing the hydrogen bonding network within the receptor's binding pocket, which is essential for high-affinity binding and subsequent receptor activation.
The replacement of this hydroxyl group with a ketone in this compound leads to a significant reduction in both binding affinity and functional activity compared to the parent compound and its free acid.[] This underscores the C-15 hydroxyl's indispensable role in the potent IOP-lowering effect of Bimatoprost. While less potent, this compound is not entirely devoid of activity and may contribute to the overall pharmacological effects observed after Bimatoprost administration. A similar metabolite of latanoprost (B1674536), 15-keto latanoprost, has been shown to retain some ability to lower intraocular pressure in monkeys, although to a lesser extent than latanoprost itself.[2]
Quantitative Pharmacological Data
To facilitate a clear comparison of the pharmacological properties of Bimatoprost, its active free acid metabolite, and the 15-Keto derivative, the following table summarizes the available quantitative data.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) - Calcium Mobilization |
| Bimatoprost | 6310[3] | 2940[3] |
| Bimatoprost Acid | 59[4], 83[4][5] | 15[4] |
| This compound | Data not available | Data not available |
Signaling Pathway and Experimental Workflows
The activation of the FP receptor by prostaglandin analogs like Bimatoprost initiates a well-defined signaling cascade. This pathway, along with the general workflows for key experimental assays, are illustrated below.
Caption: FP Receptor Signaling Cascade.
Caption: Key Experimental Assay Workflows.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the selective oxidation of the C-15 hydroxyl group of Bimatoprost. While specific proprietary methods may vary, a general laboratory-scale protocol would involve the following steps:
-
Dissolution: Bimatoprost is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or acetone.
-
Oxidation: A mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, is added to the solution at a controlled temperature (often 0°C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material and the appearance of the product.
-
Quenching and Extraction: Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., isopropyl alcohol for PCC). The mixture is then diluted with water and extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Prostaglandin FP Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the FP receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human FP receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor ligand (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol describes a cell-based functional assay to measure the ability of a compound to activate the FP receptor and induce an intracellular calcium response.
-
Cell Culture and Plating:
-
Culture cells expressing the FP receptor (e.g., HEK293 or CHO cells) in a suitable medium.
-
Plate the cells in a 96-well, black-walled, clear-bottom microplate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time to allow the dye to enter the cells.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable assay buffer.
-
Use a fluorescence plate reader equipped with an automated liquid handling system to add the test compound to the wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths. Record the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
-
In Vivo Measurement of Intraocular Pressure in Rabbits
This protocol outlines the procedure for measuring the IOP-lowering effects of a test compound in an animal model.
-
Animal Acclimation and Baseline Measurement:
-
Acclimate New Zealand White rabbits to the laboratory environment and handling procedures.
-
Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen, TonoVet). Topical anesthetic is typically applied to the cornea before measurement.
-
-
Drug Administration:
-
Randomly assign the rabbits to treatment groups (e.g., vehicle control, Bimatoprost, this compound).
-
Administer a single topical drop of the assigned test solution to one eye of each rabbit. The contralateral eye can serve as a control or receive the vehicle.
-
-
IOP Measurement Post-Dosing:
-
Measure the IOP in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP reduction in the treated eyes between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
-
The dose-response relationship can be evaluated by testing different concentrations of the compounds.
-
Conclusion
The structure-activity relationship of this compound clearly demonstrates the critical importance of the C-15 hydroxyl group for high-affinity binding to the FP receptor and potent ocular hypotensive activity. The oxidation of this group to a ketone significantly diminishes its pharmacological efficacy. This knowledge is invaluable for the rational design of future prostaglandin analogs for the treatment of glaucoma, emphasizing the need to protect or maintain this key functional group to ensure optimal therapeutic benefit. Further quantitative studies on this compound would provide a more complete understanding of its contribution to the overall clinical profile of Bimatoprost.
References
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of 15-Keto Bimatoprost: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
15-Keto Bimatoprost (B1667075) is a primary metabolite of Bimatoprost, a widely prescribed prostaglandin (B15479496) F2α analog for the treatment of glaucoma and ocular hypertension. The metabolic conversion involves the oxidation of the hydroxyl group at the C-15 position to a ketone. This structural modification significantly attenuates the pharmacological activity of the parent compound. While specific quantitative data on the binding affinity and functional potency of 15-Keto Bimatoprost are not extensively available in public literature, its pharmacological profile is understood to be that of a significantly less potent agonist at the prostaglandin F (FP) receptor. This document provides a comprehensive overview of the known pharmacology of this compound, including its mechanism of action, relevant pharmacokinetics, and detailed experimental protocols for its characterization. In the absence of direct quantitative data, this guide leverages comparative data from its parent compound, Bimatoprost, and its active acid metabolite, alongside illustrative data from the analogous compound, 15-Keto Latanoprost, to provide a thorough understanding for research and drug development professionals.
Introduction
Bimatoprost, a synthetic prostamide, effectively lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor. Its therapeutic action is primarily mediated through its active metabolite, bimatoprost free acid, which is a potent agonist of the prostaglandin F (FP) receptor. The metabolic landscape of bimatoprost includes the formation of this compound, a product of oxidation by 15-hydroxyprostaglandin dehydrogenase. Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of bimatoprost's in vivo activity, its duration of action, and for the design of next-generation prostaglandin analogs. This guide delves into the core pharmacology of this compound, providing a technical resource for researchers in ophthalmology and drug development.
Mechanism of Action
This compound, like its parent compound, is understood to exert its biological effects through interaction with the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). However, the conversion of the 15-hydroxyl group to a ketone dramatically reduces its binding affinity and functional potency.
Prostaglandin F (FP) Receptor Signaling Pathway
Activation of the FP receptor by an agonist initiates a well-defined signaling cascade. This pathway is central to the IOP-lowering effect of prostaglandin F2α analogs.
Upon binding of an agonist like this compound to the FP receptor, the associated Gq protein is activated. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events lead to downstream cellular responses, including the activation of matrix metalloproteinases (MMPs), alterations in the cytoskeleton of ciliary muscle and trabecular meshwork cells, and ultimately an increase in the uveoscleral and trabecular outflow of aqueous humor, resulting in reduced intraocular pressure.
Quantitative Pharmacology
Direct quantitative data for this compound is scarce in published literature. However, by examining the data for Bimatoprost and its more active free acid metabolite, we can infer the significantly reduced potency of the 15-keto form. The critical role of the 15-hydroxyl group for potent FP receptor agonism is a well-established principle in prostaglandin pharmacology.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki). While a specific Ki for this compound is not available, studies on Bimatoprost and its free acid provide a valuable comparison. It is expected that the Ki of this compound would be significantly higher (indicating lower affinity) than that of bimatoprost free acid.
Table 1: Comparative FP Receptor Binding Affinities
| Compound | Receptor | Ki (nM) | Reference |
| Bimatoprost | Human FP | 6310 ± 1650 | [1] |
| Bimatoprost Free Acid | Human FP | 83 | [2] |
| This compound | Human FP | Data not available |
Functional Potency
Functional potency, often measured as the half-maximal effective concentration (EC50) in a functional assay, reflects the concentration of a compound required to elicit a 50% maximal response. The reduced binding affinity of this compound is expected to translate to a much higher EC50 value (lower potency) in functional assays, such as intracellular calcium mobilization or in vivo IOP reduction.
Table 2: Comparative Functional Potency at the FP Receptor
| Compound | Assay | EC50 (nM) | Reference |
| Bimatoprost | Intracellular Ca²⁺ mobilization (cloned human FP) | 2940 ± 1663 | [1] |
| Bimatoprost Free Acid | Intracellular Ca²⁺ mobilization (human ciliary muscle cells) | 2.8 - 3.8 | [2] |
| This compound | Intracellular Ca²⁺ mobilization | Data not available |
In Vivo Efficacy (Intraocular Pressure Reduction)
The ultimate measure of a glaucoma medication's efficacy is its ability to lower IOP. While direct studies on the IOP-lowering effect of this compound are not publicly available, a study on the analogous compound, 15-Keto Latanoprost, provides insight into the expected dose-response relationship and magnitude of effect for a 15-keto prostaglandin analog.
Table 3: Illustrative In Vivo IOP Reduction by 15-Keto Latanoprost in Glaucomatous Monkey Eyes
| Compound | Concentration | Maximum IOP Reduction (mmHg) | Percent Reduction | Reference |
| 15-Keto Latanoprost | 0.0001% | 3.0 ± 0.3 | 9% | [3] |
| 15-Keto Latanoprost | 0.001% | 7.6 ± 0.6 | 23% | [3] |
| 15-Keto Latanoprost | 0.01% | 6.3 ± 0.4 | 18% | [3] |
| Latanoprost | 0.005% | 6.6 ± 0.6 | 20% | [3] |
These data suggest that 15-keto metabolites can retain some IOP-lowering activity, although their potency may be different from the parent compound. A similar dose-ranging study would be necessary to characterize the in vivo efficacy of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound is not well-documented. As a metabolite, its formation and clearance are dependent on the pharmacokinetics of the parent drug, Bimatoprost.
Table 4: Systemic Pharmacokinetic Parameters of Bimatoprost in Healthy Subjects (Following Ocular Administration of 0.03% Solution)
| Parameter | Value | Reference |
| Tmax (minutes) | 6.3 - 7.9 | [4] |
| Cmax (ng/mL) | 0.0721 - 0.0864 | [4] |
| AUC0-t (ng·hr/mL) | 0.0259 - 0.0444 | [4] |
| Half-life | Rapidly declines below detection limit (<1.5 hours) | [4] |
The levels of this compound in ocular tissues and systemic circulation would be expected to rise following the administration of Bimatoprost and its subsequent metabolism. The development of a sensitive and specific analytical method, such as LC-MS/MS, is essential for the accurate quantification of this compound in biological matrices.
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of this compound would follow established methods for studying prostaglandin analogs.
In Vitro Metabolism of Bimatoprost
This workflow outlines the general procedure to study the formation of this compound from Bimatoprost in ocular tissues.
Protocol:
-
Tissue Preparation: Fresh ocular tissues (e.g., cornea, ciliary body) are homogenized in a suitable buffer.
-
Incubation: The tissue homogenate is incubated at 37°C with a known concentration of Bimatoprost in the presence of co-factors such as NADPH.
-
Reaction Termination: The reaction is stopped at various time points by adding a protein-precipitating solvent like acetonitrile.
-
Sample Processing: The mixture is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the amount of this compound formed.
FP Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human FP receptor.
-
Assay Incubation: The membranes are incubated in a buffer containing a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. A non-linear regression analysis is used to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand), from which the Ki value can be calculated using the Cheng-Prusoff equation.
In Vivo Intraocular Pressure (IOP) Measurement in an Animal Model
The ocular hypotensive effect of this compound would be evaluated in a relevant animal model, such as normotensive or ocular hypertensive rabbits or non-human primates.
Protocol:
-
Animal Acclimation and Baseline: Animals are acclimated to the handling and IOP measurement procedures. Baseline IOP is measured multiple times to establish a stable baseline.
-
Drug Administration: A single drop of this compound solution at various concentrations (or vehicle control) is administered topically to one eye of each animal.
-
IOP Measurement: IOP is measured at multiple time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours) using a calibrated tonometer (e.g., a rebound tonometer).
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared to the vehicle control group to determine the dose-dependent IOP-lowering effect and duration of action.
Conclusion
This compound is a key metabolite of Bimatoprost characterized by a significantly reduced affinity and potency at the prostaglandin F receptor due to the oxidation of the 15-hydroxyl group. While specific quantitative pharmacological data for this compound are not widely published, its role in the overall in vivo profile of Bimatoprost is an important consideration for understanding the drug's metabolism and duration of effect. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other novel prostaglandin analogs. Further research to quantify the binding affinity, functional potency, and pharmacokinetic profile of this compound is warranted to fully elucidate its contribution to the clinical pharmacology of Bimatoprost.
References
- 1. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide on the Interaction of 15-Keto Bimatoprost with the Prostaglandin F2α Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the interaction between 15-Keto Bimatoprost (B1667075) and the prostaglandin (B15479496) F2α (FP) receptor. Bimatoprost, a synthetic prostamide analogue, is a cornerstone in the management of glaucoma and ocular hypertension. Its therapeutic efficacy is intrinsically linked to its metabolic conversion and the subsequent interaction of its metabolites with the FP receptor. This document elucidates the binding affinity and functional activity of Bimatoprost and its key metabolites, presents detailed experimental protocols for assessing these interactions, and visualizes the associated signaling pathways. A critical examination of 15-Keto Bimatoprost, an oxidized metabolite, reveals a significant reduction in receptor affinity and potency, highlighting the structural determinants for robust FP receptor agonism.
Introduction
Bimatoprost is a prostaglandin F2α (PGF2α) analog that effectively lowers intraocular pressure (IOP) by enhancing the outflow of aqueous humor. While Bimatoprost itself exhibits some activity, its primary therapeutic action is mediated through its hydrolysis product, Bimatoprost acid, which is a potent agonist at the FP receptor.[1][2] The metabolic landscape of Bimatoprost also includes the formation of this compound through the oxidation of the C-15 hydroxyl group.[][4] Understanding the pharmacological profile of this keto metabolite is crucial for a complete comprehension of Bimatoprost's mechanism of action and for the design of future prostaglandin analogs.[]
The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium stores, a key event in the cellular response to FP receptor agonism.
This guide will systematically explore the binding and activation of the FP receptor by Bimatoprost and its metabolites, with a particular focus on the impact of the 15-keto modification.
Quantitative Analysis of FP Receptor Binding and Activation
The interaction of Bimatoprost and its metabolites with the FP receptor has been quantified through radioligand binding assays and functional assays measuring intracellular calcium mobilization. The following tables summarize the key quantitative data available in the literature.
Table 1: Prostaglandin F2α Receptor Binding Affinities (Ki)
| Compound | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| Bimatoprost | 6310 ± 1650 | [3H]PGF2α | Not Specified | [5] |
| Bimatoprost | 9250 ± 846 | [3H]Travoprost acid | Cloned Human Ciliary Body FP Receptor | [6] |
| Bimatoprost Acid | 83 | Not Specified | Not Specified | [7][8] |
| Bimatoprost Acid | 59 ± 6 | [3H]Travoprost acid | Cloned Human Ciliary Body FP Receptor | [6] |
| This compound | Data Not Available (Qualitatively reduced affinity) | - | - | [] |
Table 2: Prostaglandin F2α Receptor Functional Activity (EC50)
| Compound | EC50 (nM) | Assay Type | Cell Line | Reference |
| Bimatoprost | 2200 ± 670 | Intracellular Ca2+ Mobilization | 3T3 Mouse Fibroblasts (Native FP Receptor) | [5] |
| Bimatoprost | 2940 ± 1663 | Intracellular Ca2+ Mobilization | HEK-293 (Cloned Human FP Receptor) | [5] |
| Bimatoprost | 3070 ± 1330 | Intracellular Ca2+ Mobilization | HEK-293 (Cloned Human Ciliary Body FP Receptor) | [6] |
| Bimatoprost | 3245 | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | [8] |
| Bimatoprost Acid | 2.8 - 3.8 | Phosphoinositide Turnover | Various Cell Lines | [8] |
| Bimatoprost Acid | 5.8 ± 2.6 | Phosphoinositide Turnover | Cloned Human Ciliary Body FP Receptor | [9] |
| Bimatoprost Acid | 15 ± 3 | Intracellular Ca2+ Mobilization | HEK-293 (Cloned Human Ciliary Body FP Receptor) | [6] |
| This compound | Data Not Available (Qualitatively reduced potency) | - | - | [] |
Signaling Pathways
The activation of the FP receptor by an agonist like Bimatoprost acid triggers a well-defined intracellular signaling cascade. The primary pathway involves the coupling of the receptor to the Gq/11 class of G-proteins.
Caption: FP Receptor Gq Signaling Pathway.
Experimental Protocols
The quantitative data presented in this guide are derived from two primary types of in vitro assays: radioligand binding assays and intracellular calcium mobilization assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Receptor Preparation:
-
Culture cells expressing the FP receptor (e.g., HEK-293 cells transfected with the human FP receptor) to confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Procedure:
-
In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]PGF2α or [3H]Travoprost acid), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
For determining total binding, incubate the membranes with only the radioligand.
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of an unlabeled FP receptor agonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist and stimulate the FP receptor, leading to an increase in intracellular calcium concentration ([Ca2+]i).
Caption: Intracellular Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing the FP receptor (e.g., HEK-293 cells with the cloned human FP receptor) into a black-walled, clear-bottom multi-well plate and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES) to remove excess extracellular dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of the test compound (e.g., this compound) into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Discussion
The available data clearly indicate that the conversion of Bimatoprost to Bimatoprost acid is a critical step for its high-potency interaction with the FP receptor. The subsequent oxidation to this compound significantly diminishes this activity. This underscores the importance of the C-15 hydroxyl group for effective binding and activation of the FP receptor. While precise quantitative data for this compound are lacking in the public domain, the qualitative evidence strongly suggests that it is a significantly weaker agonist than Bimatoprost acid.
For drug development professionals, this information is vital for the design of new prostaglandin analogs with improved therapeutic profiles. The structure-activity relationship highlighted by the reduced activity of this compound provides a clear directive for maintaining the integrity of the C-15 hydroxyl group in the development of potent FP receptor agonists.
Conclusion
This compound, a metabolite of Bimatoprost, exhibits a markedly reduced affinity and functional potency at the prostaglandin F2α receptor compared to its precursor, Bimatoprost acid. This technical guide has provided a comprehensive overview of the quantitative data, the underlying signaling pathways, and the detailed experimental protocols used to characterize these interactions. The presented information is essential for researchers and scientists in the field of ophthalmology and drug development to understand the intricate pharmacology of Bimatoprost and to guide the rational design of future ocular hypotensive agents. Further research to quantify the precise binding affinity and functional activity of this compound would provide a more complete picture of its pharmacological profile.
References
- 1. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Pathway of Bimatoprost to 15-Keto Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimatoprost (B1667075), a synthetic prostamide analogue, is a potent ocular hypotensive agent widely used in the treatment of glaucoma. Its efficacy is intrinsically linked to its metabolic conversion within ocular and systemic tissues. This technical guide provides a comprehensive overview of the metabolic pathway leading from Bimatoprost to its oxidized metabolite, 15-Keto Bimatoprost. The guide details the enzymatic reactions, presents quantitative data from in vitro studies, outlines experimental protocols for metabolic investigation, and provides visual representations of the key pathways and workflows.
Introduction
Bimatoprost lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor. While active in its intact form, its metabolism plays a crucial role in its overall pharmacological profile. The metabolic journey of Bimatoprost involves a two-step process: hydrolysis of its ethyl amide group to form Bimatoprost acid (17-phenyl-PGF2α), followed by oxidation of the 15-hydroxyl group to yield this compound.[1] This guide will dissect each of these steps, providing the technical details necessary for a thorough understanding of this metabolic cascade.
The Metabolic Pathway: From Bimatoprost to this compound
The conversion of Bimatoprost to this compound is a sequential enzymatic process primarily occurring in two distinct phases.
Step 1: Hydrolysis to Bimatoprost Acid
The initial and well-characterized step in Bimatoprost metabolism within ocular tissues is the hydrolysis of its C-1 ethyl amide moiety.[2][3] This reaction is catalyzed by endogenous ocular enzymes, specifically amidases or esterases, to produce the biologically active Bimatoprost free acid (17-phenyl-trinor PGF2α).[4][5] This conversion is crucial as Bimatoprost acid is a potent agonist of the prostaglandin (B15479496) FP receptor.[6]
Step 2: Oxidation to this compound
Following hydrolysis, Bimatoprost acid can undergo oxidation at the C-15 position, converting the hydroxyl group into a ketone to form this compound acid. Systemically, Bimatoprost itself can also be a substrate for oxidation.[6] While the specific enzyme has not been definitively identified for Bimatoprost, this reaction is analogous to the oxidation of natural prostaglandins, which is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . It is therefore highly probable that 15-PGDH is the key enzyme responsible for this transformation.
It is also plausible that Bimatoprost is first oxidized to this compound, which is then hydrolyzed to this compound acid. However, the prevailing evidence suggests that hydrolysis is the primary initial metabolic step in ocular tissues.
References
- 1. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Preliminary Efficacy of 15-Keto Bimatoprost: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of 15-Keto Bimatoprost (B1667075), an oxidized metabolite of the potent ocular hypotensive agent, Bimatoprost. Direct quantitative efficacy studies on 15-Keto Bimatoprost are limited in publicly available literature. Therefore, this document leverages data from its parent compound, Bimatoprost, and a closely related analog, 15-Keto Latanoprost (B1674536), to provide a scientifically grounded assessment of its potential efficacy. This compound is a prostaglandin (B15479496) F2α (PGF2α) analog and is studied for its effects on lowering intraocular pressure (IOP).[1][2] While it is considered less potent than Bimatoprost, its study provides valuable insight into the structural requirements for prostaglandin analogues in glaucoma therapy.[1]
Comparative Efficacy of 15-Keto Prostaglandin Analogs
Due to the scarcity of direct studies on this compound, we present data from a key preclinical study on 15-Keto Latanoprost, the corresponding metabolite of Latanoprost, another widely used PGF2α analog. This study, conducted in a monkey model of laser-induced glaucoma, offers the most relevant available data to infer the potential efficacy of this compound.
The study revealed that 15-Keto Latanoprost is a potent ocular hypotensive agent, with efficacy comparable to or even exceeding that of its parent compound, Latanoprost, at certain concentrations.[3]
Table 1: Intraocular Pressure (IOP) Reduction with 15-Keto Latanoprost in Glaucomatous Monkey Eyes
| Treatment Agent | Concentration | Maximum Mean IOP Reduction from Baseline (Day 5) | Percentage IOP Reduction |
| 15-Keto Latanoprost | 0.0001% | 3.0 ± 0.3 mmHg | 9% |
| 15-Keto Latanoprost | 0.001% | 7.6 ± 0.6 mmHg | 23% |
| 15-Keto Latanoprost | 0.01% | 6.3 ± 0.4 mmHg | 18% |
| Latanoprost | 0.005% | 6.6 ± 0.6 mmHg | 20% |
| Data sourced from a study in monkey eyes with laser-induced unilateral glaucoma.[4] |
Efficacy of the Parent Compound: Bimatoprost
Bimatoprost is a well-established first-line treatment for open-angle glaucoma and ocular hypertension, known for its significant IOP-lowering effects.[5] It consistently demonstrates robust efficacy in numerous clinical trials, providing a benchmark against which the activity of its metabolites can be contextualized. Bimatoprost reduces IOP by increasing both trabecular and uveoscleral outflow of aqueous humor.[6][7]
Table 2: Summary of Bimatoprost Efficacy in Human Clinical Trials
| Study Comparator | Bimatoprost Concentration | Mean IOP Reduction | Notes |
| Latanoprost 0.005% | 0.03% | 5.9 - 8.9 mmHg (25-34%) vs. 4.4 - 7.9 mmHg (20-31%) for Latanoprost | Bimatoprost showed better diurnal IOP control over 30 days.[8] |
| Latanoprost 0.005% | 0.03% | Significantly greater mean change from baseline IOP at all time points over 6 months.[9] | - |
| Travoprost (B1681362) 0.004% | 0.03% | 7.1 mmHg (27.9%) vs. 5.7 mmHg (23.3%) for Travoprost (at 09:00h after 6 months) | Bimatoprost provided greater mean IOP reductions.[10] |
| Timolol 0.5% | 0.03% | 7.0 - 8.1 mmHg vs. 3.8 - 5.8 mmHg for Timolol | Sustained IOP lowering over 4 years of treatment.[11] |
| Bimatoprost Implant | 10 µg & 15 µg | 6.2 - 7.4 mmHg (10 µg) and 6.5 - 7.8 mmHg (15 µg) | Non-inferior to Timolol over 12 weeks.[12] |
Experimental Protocols
Preclinical Efficacy Assessment in a Monkey Model of Glaucoma
This protocol is based on the methodology used to evaluate 15-Keto Latanoprost, which serves as a robust model for assessing 15-keto prostaglandin analogs.[4]
-
Animal Model : Monkeys (e.g., cynomolgus or rhesus) with laser-induced unilateral glaucoma. This model mimics the elevated IOP characteristic of human glaucoma.[13]
-
Drug Administration :
-
A single daily topical dose (e.g., 30 µL) of the test compound (this compound at various concentrations) is administered to the glaucomatous eye for a set period (e.g., 5 days).
-
A vehicle-only control is used for baseline comparison.
-
A minimum 2-week washout period is maintained between testing different drug concentrations.[4]
-
-
Intraocular Pressure (IOP) Measurement :
-
IOP is measured using a calibrated applanation tonometer (e.g., Goldmann or Tono-Pen) or a rebound tonometer.
-
Measurements are taken at multiple time points throughout the day (e.g., hourly for 6 hours post-administration) on baseline, vehicle-only, and treatment days to assess the diurnal efficacy.[4]
-
-
Aqueous Humor Dynamics (Optional) :
-
To determine the mechanism of action, tonographic outflow facility and fluorophotometric aqueous humor flow rates can be measured in normal monkey eyes before and after drug administration.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraocular pressure‐lowering efficacy of bimatoprost 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of bimatoprost in glaucoma and ocular hypertension in non-responder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of bimatoprost in patients with elevated intraocular pressure: a 30-day comparison with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraocular pressure-lowering efficacy of bimatoprost 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 3, Randomized, 20-Month Study of the Efficacy and Safety of Bimatoprost Implant in Patients with Open-Angle Glaucoma and Ocular Hypertension (ARTEMIS 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Assessing the True Intraocular Pressure in the Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Dialogue: A Technical Guide to the Theoretical Interaction of 15-Keto Bimatoprost with the Prostaglandin FP Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical models governing the interaction of 15-Keto Bimatoprost (B1667075), a potential metabolite of the ocular hypotensive agent bimatoprost, with the human prostaglandin (B15479496) F2α receptor (FP receptor). While direct experimental and computational studies on 15-Keto Bimatoprost are limited, this paper synthesizes current knowledge on the FP receptor's structure, ligand binding, and activation by analogous prostaglandins (B1171923) to construct a robust theoretical framework for understanding this interaction. This guide provides a comprehensive overview of the FP receptor's signaling pathways, quantitative data on related compounds, and detailed experimental protocols relevant to the study of prostaglandin analogs.
Theoretical Models of this compound Interaction with the FP Receptor
Bimatoprost, an ethyl amide prodrug, is hydrolyzed in ocular tissues to its active free acid form, bimatoprost acid (17-phenyl-trinor PGF2α), which is a potent agonist of the FP receptor.[1][2][3][4] this compound is a potential metabolite of bimatoprost, formed by the oxidation of the C-15 hydroxyl group.[5][6] Although pharmacological studies on this compound are not extensively reported, its structural similarity to other prostaglandin F2α (PGF2α) analogs allows for the formulation of a theoretical model of its interaction with the FP receptor.
Recent cryo-electron microscopy (cryo-EM) structures of the human FP receptor in complex with PGF2α and other glaucoma drugs like latanoprost (B1674536) acid have provided unprecedented insight into the ligand binding pocket.[7][8][9] These structures reveal a binding site deep within the transmembrane (TM) bundle of the G protein-coupled receptor (GPCR).
Key Interactions of Prostaglandin Analogs with the FP Receptor:
Based on the available structural data, the binding of PGF2α analogs to the FP receptor is characterized by a conserved set of interactions:
-
The α-chain carboxyl group: This negatively charged group forms a crucial salt bridge with a conserved arginine residue in the binding pocket, anchoring the ligand.
-
The C-9 and C-11 hydroxyl groups: These groups on the cyclopentane (B165970) ring form hydrogen bonds with specific residues within the receptor, contributing to binding affinity and specificity.
-
The ω-chain: This hydrophobic chain extends into a hydrophobic pocket within the receptor, contributing to the overall binding affinity.
Theoretical Binding Mode of this compound:
Extrapolating from the known interactions of PGF2α analogs, we can propose a theoretical binding model for this compound:
-
Anchoring: The ethyl amide group at the C-1 position of this compound, being a bioisostere of the carboxylic acid group in bimatoprost acid, is expected to form a hydrogen bond with the same key arginine residue in the binding pocket.
-
Core Interaction: The C-9 and C-11 hydroxyl groups on the cyclopentane ring of this compound will likely form hydrogen bonds with corresponding residues in the FP receptor, similar to other PGF2α analogs.
-
Hydrophobic Tail Interaction: The 17-phenyl-trinor ω-chain will occupy the hydrophobic pocket within the transmembrane helices.
-
Impact of the 15-Keto Group: The key difference in this compound is the presence of a ketone group at the C-15 position instead of a hydroxyl group. This modification is expected to alter the hydrogen bonding network within the binding pocket compared to bimatoprost acid. The loss of the C-15 hydroxyl group as a hydrogen bond donor could potentially lead to a decrease in binding affinity and/or functional potency compared to the parent active metabolite. However, the ketone oxygen could still act as a hydrogen bond acceptor, potentially forming new interactions with different residues in the binding pocket.
This theoretical model provides a strong foundation for future computational studies, such as molecular docking and molecular dynamics simulations, to refine the precise binding pose and interaction energies of this compound with the FP receptor.
Quantitative Data Presentation
The following tables summarize the quantitative data for bimatoprost and its free acid, which are structurally and functionally related to this compound. This data provides a benchmark for predicting the potential activity of this compound.
Table 1: Binding Affinities (Ki) of Bimatoprost and its Free Acid at the FP Receptor
| Compound | Radioligand | Tissue/Cell Source | Ki (nM) | Reference(s) |
| Bimatoprost | [3H]prostaglandin F2α | Cloned human FP receptors (HEK cells) | 6310 ± 1650 | [1][7] |
| Bimatoprost | [3H]-travoprost acid | Cloned human ciliary body FP receptor (HEK-293 cells) | 9250 ± 846 | [10] |
| Bimatoprost Acid | - | Cultured human trabecular meshwork or ciliary muscle cells | 83 | [8] |
| Bimatoprost Acid | [3H]-travoprost acid | Cloned human ciliary body FP receptor (HEK-293 cells) | 59 ± 6 | [10] |
Table 2: Functional Potencies (EC50) of Bimatoprost and its Free Acid at the FP Receptor
| Compound | Assay | Cell Line | EC50 (nM) | Reference(s) |
| Bimatoprost | Intracellular Ca2+ Mobilization | Cloned human FP receptors (HEK cells) | 2940 ± 1663 | [1][7] |
| Bimatoprost | Intracellular Ca2+ Mobilization | Native FP receptors (3T3 mouse fibroblasts) | 2200 ± 670 | [1][7] |
| Bimatoprost | Intracellular Ca2+ Mobilization | Cloned human ciliary body FP receptor (HEK-293 cells) | 3070 ± 1330 | [10] |
| Bimatoprost | Phosphoinositide Turnover | Human trabecular meshwork cells | 1410 - 6940 | [11] |
| Bimatoprost Acid | Phosphoinositide Turnover | Human trabecular meshwork cells | 112 | [11] |
| Bimatoprost Acid | Intracellular Ca2+ Mobilization | Cloned human ciliary body FP receptor (HEK-293 cells) | 15 ± 3 | [10] |
| Bimatoprost Acid | Phosphoinositide Turnover | Most cells | 2.8 to 3.8 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of prostaglandin analogs at the FP receptor.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound (e.g., this compound) for the FP receptor by its ability to compete with a radiolabeled ligand.[12][13][14][15]
Materials:
-
Cell membranes expressing the FP receptor (e.g., from HEK293 cells stably expressing the human FP receptor).
-
Radioligand (e.g., [3H]PGF2α or [3H]-travoprost acid).
-
Unlabeled test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the FP receptor in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
For total binding, add binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled FP receptor agonist (e.g., PGF2α).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the Gq-coupled FP receptor, leading to an increase in intracellular calcium concentration.[1][3][5][16]
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound).
-
Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the dye to enter the cells.
-
Assay: Place the plate in the FLIPR instrument. The instrument will measure the baseline fluorescence.
-
Compound Addition: The instrument's integrated pipettor adds a solution of the test compound at various concentrations to the wells.
-
Fluorescence Measurement: The FLIPR continuously measures the fluorescence intensity in each well before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is plotted against time. The peak fluorescence response is then plotted against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
Phosphoinositide (PI) Turnover Assay
This assay measures the activation of the Gq pathway by quantifying the accumulation of inositol (B14025) phosphates, downstream products of phospholipase C activation.[8][17][18]
Materials:
-
Cells expressing the FP receptor.
-
[3H]myo-inositol.
-
Culture medium.
-
Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer containing LiCl).
-
Test compound (this compound).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Culture the cells in a medium containing [3H]myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Stimulation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Compound Addition: Add the test compound at various concentrations and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Extraction: Stop the reaction by adding a solution like ice-cold perchloric acid.
-
Separation: Neutralize the extracts and apply them to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [3H]myo-inositol. Elute the total [3H]inositol phosphates with a high-salt buffer.
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphates produced against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.
Mandatory Visualizations
FP Receptor Signaling Pathway
The FP receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. This initiates a signaling cascade that results in various cellular responses, including smooth muscle contraction. The Rho/Rock pathway is also implicated as a downstream effector of FP receptor activation.[10][12][19][20][21]
Caption: FP Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of a compound to its receptor.
Caption: Radioligand Binding Assay Workflow.
This technical guide provides a comprehensive theoretical and practical framework for understanding the interaction of this compound with the FP receptor. The presented models, data, and protocols are intended to serve as a valuable resource for researchers and professionals in the field of ophthalmology and drug development, facilitating further investigation into the pharmacological profile of this and other related prostaglandin analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prostaglandin F receptor (FP) | Sigma-Aldrich [merckmillipore.com]
- 21. resources.revvity.com [resources.revvity.com]
The Discovery of 15-Keto Bimatoprost: An In-Depth Technical Guide to a Key Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost (B1667075), a synthetic prostamide analogue of prostaglandin (B15479496) F2α, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. The stringent quality control of pharmaceutical products necessitates a thorough understanding of all potential impurities that may arise during synthesis, storage, or degradation. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of 15-Keto Bimatoprost, a significant impurity of Bimatoprost. This document details the experimental methodologies used for its detection and quantification and explores the potential pathways of its formation.
The Emergence of this compound
This compound has been identified as a process-related impurity and a degradation product of Bimatoprost.[1] It is structurally characterized by the oxidation of the hydroxyl group at the C-15 position of the Bimatoprost molecule to a ketone.[] This alteration can impact the molecule's biological activity and must be carefully monitored to ensure the safety and efficacy of the final drug product. The presence of this compound is primarily a result of oxidative degradation.[3][4]
Forced Degradation Studies: Unveiling Impurity Formation
Forced degradation studies are essential in pharmaceutical development to understand the stability of a drug substance and to identify potential degradation products. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.
Summary of Forced Degradation Conditions and Bimatoprost Stability
| Stress Condition | Methodology | Observation on Bimatoprost Degradation | Formation of this compound |
| Acidic Hydrolysis | Bimatoprost solution treated with acid (e.g., HCl) at elevated temperatures. | Significant degradation observed. | Potential for formation, though specific quantitative data is limited in public literature. |
| Alkaline Hydrolysis | Bimatoprost solution treated with a base (e.g., NaOH) at elevated temperatures. | Bimatoprost is relatively stable. | Minimal to no formation reported. |
| Oxidative Degradation | Bimatoprost solution treated with an oxidizing agent (e.g., H₂O₂). | Significant degradation observed. | Identified as a major degradation product. |
| Thermal Degradation | Bimatoprost solution or solid drug substance exposed to high temperatures. | Bimatoprost is relatively stable.[5][6][7] | Minimal to no formation reported. |
| Photolytic Degradation | Bimatoprost solution or solid drug substance exposed to UV or fluorescent light. | Bimatoprost is relatively stable. | Minimal to no formation reported. |
Note: The quantitative extent of this compound formation can vary depending on the specific experimental conditions (e.g., concentration of stressor, temperature, duration of exposure).
Experimental Protocols for Impurity Analysis
The identification and quantification of this compound as an impurity in Bimatoprost requires sensitive and specific analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the primary techniques employed.
A. Stability-Indicating HPLC/UHPLC Method
A robust stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its impurities and degradation products.
Experimental Workflow for Bimatoprost Impurity Profiling
Caption: Workflow for the analysis of Bimatoprost impurities.
Detailed HPLC/UHPLC Parameters:
| Parameter | Typical Conditions |
| Column | Reversed-phase C8 or C18 (e.g., Acquity BEH C8, 150 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.01% Phosphoric Acid in Water or 5 mM Ammonium Acetate with 0.02% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at ~210 nm or Mass Spectrometry (MS) |
| Injection Volume | 1 - 10 µL |
These are representative conditions and may require optimization for specific applications.
B. Mass Spectrometry for Structural Elucidation
Mass spectrometry is a powerful tool for the definitive identification of impurities.
Mass Spectrometry Parameters for this compound:
| Parameter | Description |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Molecular Formula | C₂₅H₃₅NO₄[8] |
| Molecular Weight | 413.55 g/mol [8] |
| Precursor Ion (m/z) | [M+H]⁺ ≈ 414.26 |
| Key Fragment Ions | Analysis of fragmentation patterns helps to confirm the structure, particularly the location of the keto group. |
Bimatoprost Signaling Pathway and the Relevance of Impurities
Bimatoprost is believed to exert its ocular hypotensive effect by mimicking endogenous prostamides and acting on a specific, yet to be fully characterized, prostamide receptor.[9] This is distinct from the prostaglandin F (FP) receptor. The signaling cascade downstream of the prostamide receptor is thought to involve Gq proteins and subsequent activation of intracellular signaling pathways.
Proposed Bimatoprost Signaling Pathway
Caption: Downstream signaling of Bimatoprost.
While the direct interaction of this compound with this pathway has not been extensively studied, its structural similarity to Bimatoprost suggests the potential for competitive binding to the prostamide receptor. However, the conversion of the C-15 hydroxyl to a ketone group is known to reduce its biological potency.[] Therefore, the presence of this impurity could potentially lead to a decrease in the overall efficacy of the drug product.
Conclusion
The identification and control of this compound are critical for ensuring the quality, safety, and efficacy of Bimatoprost pharmaceutical products. This technical guide has outlined the discovery of this impurity, primarily through oxidative degradation pathways. Detailed analytical methodologies, particularly stability-indicating HPLC/UHPLC methods coupled with mass spectrometry, are essential for its detection and quantification. A thorough understanding of the formation and control of this compound is paramount for drug development professionals in maintaining the high standards required for ophthalmic pharmaceuticals. Further research into the specific biological activity of this compound and its interaction with the prostamide signaling pathway would be beneficial for a more complete risk assessment.
References
- 1. This compound | TRC-K175100-10MG | LGC Standards [lgcstandards.com]
- 3. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medscape.com [medscape.com]
- 7. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: A patient-use study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analytical Detection of 15-Keto Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto Bimatoprost is a primary metabolite of Bimatoprost, a prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and for cosmetic applications. The formation of this compound occurs through the oxidation of the C-15 hydroxyl group of Bimatoprost to a ketone.[] This metabolic conversion is a critical aspect of Bimatoprost's pharmacokinetic profile. Accurate and sensitive detection of this compound is essential for metabolism studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and for ensuring the quality and safety of Bimatoprost-related pharmaceutical products.
These application notes provide detailed protocols for the detection and quantification of this compound in various biological matrices using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of Bimatoprost to this compound
Bimatoprost undergoes metabolism in the liver, where it is converted to this compound through oxidation. This reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes, with CYP3A4 being identified as one of the key enzymes involved in this biotransformation.[2] The metabolic process also involves N-deethylation and glucuronidation to form a variety of other metabolites.[2][3]
Caption: Metabolic conversion of Bimatoprost.
Analytical Methods and Protocols
The quantification of this compound, often alongside its parent drug Bimatoprost, is typically achieved using highly sensitive and specific chromatographic methods.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for detecting this compound in biological matrices due to its high sensitivity, specificity, and ability to handle complex sample matrices.
Experimental Workflow:
Caption: LC-MS/MS workflow for this compound.
Detailed Protocol (Adapted from Bimatoprost analysis in human plasma): [4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of human plasma, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Add 100 µL of 0.1N sodium hydroxide (B78521) and vortex for 2 minutes.
-
Add 4 mL of an extraction solvent mixture (e.g., 80:20 v/v ethyl acetate (B1210297)/n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at approximately 1200 x g for 5 minutes to separate the layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 30:70 v/v acetonitrile/5mM ammonium (B1175870) formate (B1220265) in water).
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid in water.
-
Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5 v/v).
-
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For samples with higher concentrations of this compound, such as in pharmaceutical formulations or in vitro metabolism studies, a validated HPLC-UV method can be a cost-effective alternative.
Detailed Protocol (Adapted from Bimatoprost analysis in ophthalmic solutions):
1. Sample Preparation:
-
For liquid formulations, a simple dilution with the mobile phase may be sufficient.
-
For more complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A common ratio is 30:70 (v/v) aqueous to organic.
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: Approximately 205 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of Bimatoprost, which can be used as a reference for establishing a validated method for this compound.
| Parameter | LC-MS/MS (in biological matrix) | HPLC-UV (in ophthalmic solution) |
| Linearity Range | 0.2 - 500 pg/mL[4] | 0.05 - 15 µg/mL |
| Limit of Detection (LOD) | 0.2 pg/mL[4] | 0.0152 µg/mL |
| Limit of Quantification (LOQ) | 0.5 pg/mL[4] | 0.0461 µg/mL |
| Accuracy (% Recovery) | >90% | 98.83 - 99.38% |
| Precision (%RSD) | <15% | <2% |
Conclusion
The analytical methods outlined provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. For trace-level quantification in complex biological fluids, LC-MS/MS is the method of choice. For higher concentration samples, a validated HPLC-UV method can provide accurate results. Proper method validation is crucial to ensure data quality and reliability in research and drug development settings.
References
Application Note: Quantification of 15-Keto Bimatoprost in Aqueous Humor by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost (B1667075), a synthetic prostaglandin (B15479496) F2α analog, is a first-line therapy for reducing elevated intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] It primarily enhances the outflow of aqueous humor through both the uveoscleral (unconventional) and trabecular (conventional) pathways.[1][2] Upon administration, bimatoprost undergoes metabolic transformation in ocular tissues. One of its key metabolites is 15-Keto Bimatoprost, formed through the oxidation of the hydroxyl group at the C-15 position to a ketone.[] This metabolic step is crucial as it alters the compound's biological activity and receptor affinity, making its quantification essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies.[] The presence of this compound in vivo serves as an important biomarker for understanding the metabolic fate of bimatoprost.[]
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in aqueous humor using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical testing.
Signaling Pathway of Prostaglandin Analogs
Bimatoprost and its metabolites are thought to lower IOP by acting on prostanoid receptors in the ciliary muscle and trabecular meshwork. This interaction initiates a signaling cascade that leads to the remodeling of the extracellular matrix, reducing outflow resistance and thereby increasing aqueous humor drainage.[4]
Caption: Prostaglandin analog signaling pathway in ocular cells.
Quantitative Data Summary
While specific quantitative validation data for this compound in aqueous humor is not widely published, the following table summarizes typical performance characteristics for the parent drug, bimatoprost, and its primary acid metabolite. These values serve as a benchmark for the expected performance of the method described herein.
| Parameter | Bimatoprost | Bimatoprost Acid | Reference |
| Matrix | Aqueous Humor | Aqueous Humor | [5],[6] |
| Lower Limit of Quantification (LLOQ) | 1.2 nM (0.5 ng/mL) | 1.3 nM (0.5 ng/mL) | [7] |
| Concentration Range Detected (in vivo) | 2.4 - 6.6 nM | 1.9 - 12.8 ng/mL | [5],[6] |
| Internal Standard | Bimatoprost-d5 | Bimatoprost Acid-d4 | [5] |
Experimental Workflow
The overall workflow for the quantification of this compound involves sample collection, preparation to isolate the analyte and remove interferences, followed by instrumental analysis and data processing.
Caption: Workflow for this compound quantification.
Detailed Experimental Protocol
This protocol outlines a robust method for the extraction and quantification of this compound from aqueous humor samples.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d5 (or other suitable deuterated analog) as internal standard (IS)[8]
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Aqueous humor samples, stored at -80°C
2. Sample Preparation (Protein Precipitation & Extraction) This procedure is adapted from established methods for prostaglandin analogs in ocular fluids.[9]
-
Thaw aqueous humor samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the aqueous humor sample.
-
Add 5 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d5 in methanol) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
3.1. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 1.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |
3.2. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~800 L/hr
-
-
MRM Transitions (Proposed):
-
Note: These transitions are predicted based on the structure of this compound (MW: 413.55) and should be optimized empirically by infusing the analytical standard.
Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV) This compound 414.3 Fragment 1 (e.g., loss of H₂O) Optimize Fragment 2 (e.g., characteristic structural fragment) Optimize | This compound-d5 (IS) | 419.3 | Corresponding fragments to the analyte | Optimize |
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., artificial aqueous humor or saline).
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards.
-
Apply a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in aqueous humor. The described LC-MS/MS method, leveraging protein precipitation and a robust chromatographic separation, offers the high sensitivity and selectivity required for bioanalytical studies in the low-volume, complex matrix of aqueous humor. Method validation according to regulatory guidelines is necessary before application to clinical or preclinical sample analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. aoa.org [aoa.org]
- 4. reviewofoptometry.com [reviewofoptometry.com]
- 5. Prostaglandins and inflammatory reactions in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13,14-dihydro-15-keto Prostaglandin F2 Alpha - data analysis at MyAssays [myassays.com]
- 7. A radioimmunoassay for 13, 14-dihydro-15-keto prostaglandin F2alpha with chromatography and internal recovery standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sciex.com [sciex.com]
Application Note: Quantitative Analysis of 15-Keto Bimatoprost in Human Plasma using LC-MS/MS
Introduction
Bimatoprost is a synthetic prostamide analog of prostaglandin (B15479496) F2α, widely used in the treatment of glaucoma and ocular hypertension. The pharmacological activity and metabolism of Bimatoprost are of significant interest in drug development and clinical monitoring. 15-Keto Bimatoprost is a key metabolite formed by the oxidation of the hydroxyl group at the C-15 position. Accurate quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Principle
This method employs a simple liquid-liquid extraction (LLE) procedure for sample cleanup and concentration of this compound and the internal standard from human plasma. The separation is achieved using reversed-phase liquid chromatography, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, Bimatoprost-d4, ensures high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Bimatoprost-d4 (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ethyl acetate (B1210297)
-
Human plasma (K2-EDTA)
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Bimatoprost-d4 (Internal Standard, IS) in methanol.
-
Store stock solutions at -20°C.
2.2. Working Standard Solutions
-
Prepare working standard solutions for the calibration curve by serial dilution of the this compound stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 pg/mL to 1000 pg/mL.
-
Prepare a working internal standard solution of Bimatoprost-d4 at a concentration of 100 pg/mL in 50:50 (v/v) methanol:water.
2.3. Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples, calibration standards, and quality control samples to room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of the 100 pg/mL internal standard working solution (Bimatoprost-d4).
-
Vortex briefly to mix.
-
Add 20 µL of 1% formic acid in water to acidify the sample.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
3.1. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0.0-1.0 min: 20% B
-
1.0-5.0 min: 20% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: 95% to 20% B
-
6.1-8.0 min: Hold at 20% B (Re-equilibration)
-
3.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Spray Voltage: +4500 V.
-
Source Temperature: 500°C.
-
Collision Gas: Argon.
Data Presentation
Table 1: Mass Spectrometric Parameters for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 414.3 | 396.3 | 150 | 25 | 80 |
| (Quantifier) | |||||
| This compound | 414.3 | 221.2 | 150 | 35 | 80 |
| (Qualifier) | |||||
| Bimatoprost-d4 (IS) | 420.3 | 245.2 | 150 | 30 | 85 |
Visualization
Caption: Workflow for this compound Analysis.
Discussion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma. The liquid-liquid extraction method offers excellent sample cleanup, removing proteins and phospholipids (B1166683) that can cause ion suppression. The chromatographic conditions are optimized for the separation of the analyte from endogenous interferences. The MRM transitions were selected to provide the best sensitivity and specificity for this compound and the internal standard. This method is suitable for use in research and drug development settings for the routine analysis of this compound in biological samples. The validation of this method should be performed according to the respective regulatory guidelines.
Application Note: In Vitro Assay for 15-Keto Bimatoprost using a Cell-Based Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto Bimatoprost is an oxidized metabolite of Bimatoprost, a prostaglandin (B15479496) F2α (PGF2α) analog used in the treatment of glaucoma.[1] Like its parent compound, this compound is believed to exert its biological effects through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor, which is coupled to the Gq alpha subunit, initiates a signaling cascade through phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured as a functional readout of receptor activation.[2][3]
This application note provides a detailed protocol for an in vitro assay to characterize the activity of this compound on the human FP receptor using a cell-based calcium mobilization assay. The assay utilizes a commercially available Human Embryonic Kidney (HEK293) cell line stably co-expressing the human FP receptor and the promiscuous Gα15 protein, which couples receptor activation to the calcium signaling pathway.[4] The protocol is designed for a 96-well plate format and is suitable for determining the potency and efficacy of this compound and other FP receptor agonists.
Principle of the Assay
This assay quantifies the activation of the human FP receptor by measuring the transient increase in intracellular calcium concentration upon agonist stimulation. The HEK293 cell line, stably expressing the human FP receptor, is loaded with a calcium-sensitive fluorescent dye, Fluo-4 AM. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-4. Upon binding to free Ca2+, the fluorescence intensity of Fluo-4 increases significantly. A fluorescence microplate reader is used to monitor the change in fluorescence over time, providing a direct measure of FP receptor activation.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| HEK293-FP/Gα15 Stable Cell Line | Creative Bioarray | CSC-S0123 |
| Dulbecco's Modified Eagle Medium (DMEM) | (any major supplier) | - |
| Fetal Bovine Serum (FBS) | (any major supplier) | - |
| Zeocin | (any major supplier) | - |
| G418 | (any major supplier) | - |
| Hygromycin B | (any major supplier) | - |
| Fluo-4 AM | (any major supplier) | - |
| Pluronic F-127 | (any major supplier) | - |
| Probenecid (B1678239) | (any major supplier) | - |
| Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | (any major supplier) | - |
| This compound | (any major supplier) | - |
| Prostaglandin F2α (PGF2α) | (any major supplier) | - |
| Bimatoprost Acid | (any major supplier) | - |
| 96-well black-walled, clear-bottom cell culture plates | (any major supplier) | - |
Experimental Protocols
Cell Culture and Maintenance
-
Culture the HEK293-FP/Gα15 stable cell line in DMEM supplemented with 10% FBS, 200 µg/ml Zeocin, 250 µg/ml G418, and 100 µg/ml Hygromycin B.[4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Calcium Mobilization Assay
-
Cell Seeding:
-
Harvest the HEK293-FP/Gα15 cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in culture medium without selection antibiotics.
-
Seed the cells at a density of 40,000 - 60,000 cells per well in a 96-well black-walled, clear-bottom plate.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical loading solution consists of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES. The addition of 2.5 mM probenecid is recommended to prevent dye leakage.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound, PGF2α (positive control), and Bimatoprost Acid (positive control) in HBSS with 20 mM HEPES. A typical concentration range for PGF2α and Bimatoprost Acid would be from 1 pM to 10 µM. For this compound, a higher concentration range may be necessary.
-
After the dye loading incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
After the final wash, leave 100 µL of HBSS with 20 mM HEPES in each well.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence microplate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 20 µL of the compound dilutions into the respective wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.
-
Data Presentation
The table below summarizes the expected potencies (EC50 values) for the test compound and positive controls in the calcium mobilization assay. The EC50 value represents the concentration of the compound that elicits a half-maximal response.
| Compound | Expected EC50 Range (nM) |
| This compound | 100 - 1000 (Hypothetical) |
| Prostaglandin F2α | 1 - 10[5][6] |
| Bimatoprost Acid | 10 - 50[5][7] |
Note: The EC50 for this compound is a hypothetical value based on its known status as a less potent metabolite of Bimatoprost. Actual experimental results may vary.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: FP Receptor Signaling Pathway
Experimental Workflow Diagram
Caption: Calcium Mobilization Assay Workflow
References
- 1. 15-Keto-bimatoprost : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HEK293-FP/Gα15-Stable Cell Line - Creative Bioarray [dda.creative-bioarray.com]
- 5. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors [pubmed.ncbi.nlm.nih.gov]
- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 15-Keto Bimatoprost Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical evaluation of 15-Keto Bimatoprost, a prostaglandin (B15479496) F2α analog with potential therapeutic applications in glaucoma, ocular hypertension, and eyelash hypotrichosis. The following sections detail the selection of appropriate animal models, experimental protocols for assessing key efficacy endpoints, and an overview of the underlying signaling pathways.
Introduction to this compound
Bimatoprost is a synthetic prostamide analog that effectively lowers intraocular pressure (IOP) and promotes eyelash growth. It functions as a prodrug, undergoing hydrolysis in ocular tissues to its active free acid form. The 15-Keto metabolite of prostaglandin analogs, such as 15-Keto Latanoprost (B1674536), has been shown to be a potent ocular hypotensive agent.[1][2] This suggests that this compound is a key active metabolite contributing to the therapeutic effects of Bimatoprost. These notes will focus on animal models and protocols to study the direct effects of this compound.
Recommended Animal Models
The selection of an appropriate animal model is critical for obtaining translatable preclinical data. Based on extensive research with prostaglandin analogs, the following species are recommended:
-
Cynomolgus Monkeys (Macaca fascicularis) : Considered the gold standard for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes. They are ideal for studying IOP-lowering effects.[1][3][4][5][6][7][8]
-
New Zealand White Rabbits : Widely used for ocular pharmacokinetic and eyelash growth studies. Their large, accessible eyes and predictable hair growth cycles make them a practical model for these applications.[9][10][11][12]
-
Beagle Dogs : Have been used to demonstrate the potent ocular hypotensive effects of Bimatoprost and are a suitable non-primate model for IOP studies.[13]
Data Presentation: Quantitative Effects of Prostaglandin Analogs
The following tables summarize the quantitative effects of Bimatoprost and related 15-Keto prostaglandin analogs in various animal models. This data provides a baseline for designing studies with this compound.
Table 1: Effect of Prostaglandin Analogs on Intraocular Pressure (IOP) in Cynomolgus Monkeys
| Compound | Concentration | Treatment Regimen | Maximum IOP Reduction (mean ± SEM) | Percent IOP Reduction | Reference |
| 15-Keto Latanoprost | 0.0001% | Once daily for 5 days | 3.0 ± 0.3 mmHg | 9% | [2][8] |
| 15-Keto Latanoprost | 0.001% | Once daily for 5 days | 7.6 ± 0.6 mmHg | 23% | [2][8] |
| 15-Keto Latanoprost | 0.01% | Once daily for 5 days | 6.3 ± 0.4 mmHg | 18% | [2][8] |
| Latanoprost | 0.005% | Once daily for 5 days | 6.6 ± 0.6 mmHg | 20% | [2][8] |
| Bimatoprost | 0.03% (9 µg) | Single dose | Significant reduction | Not specified | [3] |
Table 2: Effect of Bimatoprost on Intraocular Pressure (IOP) in Beagle Dogs
| Compound | Concentration | Treatment Regimen | Outcome | Reference |
| Bimatoprost | 0.001% - 0.1% | Once or twice daily for 5 days | Potent ocular hypotensive effect | [13] |
Table 3: Effect of Bimatoprost on Eyelash Length in New Zealand White Rabbits
| Compound | Concentration | Treatment Regimen | Mean Eyelash Length Increase (Treated vs. Control) | Study Duration | Reference | | :--- | :--- | :--- | :--- | :--- | | Bimatoprost | 0.03% | Once daily | 1.85 mm (11.60±0.46 mm vs 9.75±0.33 mm) | 4 weeks |[9][10] |
Experimental Protocols
Protocol for IOP Measurement in Cynomolgus Monkeys
Objective: To evaluate the dose-dependent effect of topically administered this compound on IOP in normotensive or laser-induced glaucomatous cynomolgus monkeys.
Materials:
-
This compound solution at desired concentrations (e.g., 0.0001%, 0.001%, 0.01%) in a sterile ophthalmic vehicle.
-
Vehicle control solution.
-
Positive control (e.g., 0.005% Latanoprost or 0.03% Bimatoprost).
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride).
-
Ketamine for sedation.
Procedure:
-
Animal Acclimation: Acclimate monkeys to handling and experimental procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Measure baseline IOP in both eyes of each sedated monkey at several time points over a few days to establish a stable baseline. Measurements are typically taken hourly for 6 hours post-sedation.[2][8]
-
Drug Administration:
-
Divide animals into treatment groups (vehicle, different doses of this compound, positive control).
-
Instill a single, precise volume (e.g., 30 µL) of the test or control solution into the conjunctival sac of one eye. The contralateral eye can receive the vehicle as a control.
-
-
Post-Treatment IOP Measurement: Measure IOP in both eyes at regular intervals (e.g., hourly for the first 8 hours, then at 24 hours) post-instillation.[2][8]
-
Washout Period: A minimum washout period of 2 weeks should be implemented between testing different compounds or concentrations in the same animal.[2][8]
-
Data Analysis: Calculate the mean change in IOP from baseline for each treatment group at each time point. Statistical analysis (e.g., ANOVA) should be used to determine significant differences between groups.
Protocol for Eyelash Growth Assessment in New Zealand White Rabbits
Objective: To assess the effect of topical this compound on eyelash length and thickness in rabbits.
Materials:
-
This compound solution or gel at the desired concentration.
-
Vehicle control.
-
Digital caliper or specialized imaging system for measuring eyelash length.[9][11]
-
Animal clippers.
-
Ruler for photographic scale.
Procedure:
-
Animal Preparation and Baseline Measurement:
-
Acclimate rabbits to the housing and handling conditions.
-
Carefully trim the eyelashes of the upper eyelid of both eyes to a uniform length.
-
Measure the initial length of the eyelashes using a digital caliper under magnification or through high-resolution digital photography with a calibrated scale.[9][12]
-
-
Drug Administration:
-
Apply a small, consistent amount of the this compound solution or gel to the upper eyelid margin of one eye once daily.
-
Apply the vehicle to the contralateral eye as a control.
-
-
Eyelash Measurement:
-
Measure eyelash length and/or thickness weekly for the duration of the study (e.g., 4-6 weeks).[9]
-
High-resolution photographs should be taken at each time point to document qualitative changes in lash density and darkness.
-
-
Data Analysis:
-
Calculate the mean change in eyelash length from baseline for both treated and control eyes.
-
Use appropriate statistical tests (e.g., paired t-test) to compare the eyelash growth between the treated and control eyes.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for IOP Reduction
Bimatoprost, after being converted to its active free acid form, is thought to exert its IOP-lowering effects primarily through the prostaglandin F (FP) receptor. Activation of the FP receptor in the ciliary body and trabecular meshwork initiates a signaling cascade that leads to increased aqueous humor outflow.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. www2.e-kenkyu.com [www2.e-kenkyu.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Analysis of Bimatoprost-Induced changes on Rabbits eyelash Follicle: Clinical and Electron microscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Bimatoprost-Induced changes on Rabbits eyelash Follicle: Clinical and Electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.hres.ca [pdf.hres.ca]
Application Notes and Protocols for the Synthesis and Purification of 15-Keto Bimatoprost
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
15-Keto Bimatoprost is a key metabolite and a known impurity of Bimatoprost, a prostaglandin (B15479496) F2α analog used in the management of glaucoma.[1][2] As a research chemical, this compound is valuable for studies related to the metabolism, activity, and degradation pathways of Bimatoprost. It is formed by the oxidation of the C-15 hydroxyl group of Bimatoprost to a ketone.[1] These application notes provide detailed protocols for the chemical synthesis and purification of this compound for research purposes.
Data Presentation
The following table summarizes typical analytical data for synthesized and purified this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥95% | HPLC |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Molecular Formula | C₂₅H₃₅NO₄ | - |
| Molecular Weight | 413.55 g/mol | - |
Experimental Protocols
I. Synthesis of this compound via Selective Oxidation of Bimatoprost
This protocol describes the synthesis of this compound from Bimatoprost using a selective oxidizing agent. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for the oxidation of secondary alcohols to ketones in the presence of other sensitive functional groups.
Materials:
-
Bimatoprost
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bisulfite
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Bimatoprost in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The molar ratio of PCC to Bimatoprost should be approximately 1.5:1 to ensure complete oxidation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional DCM.
-
Quenching: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 10% sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
II. Purification of this compound
The crude product is purified by a combination of column chromatography and recrystallization.
A. Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a hexane/ethyl acetate mixture.
-
Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent system should be gradually increased to separate the desired product from impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
B. Purification by Recrystallization
-
Solvent Selection: Dissolve the product from the column chromatography in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a freezer to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Bimatoprost Signaling Pathway
Bimatoprost, after being hydrolyzed to its active free acid form, acts as an agonist at the prostaglandin F (FP) receptor, which is a Gq-coupled G-protein coupled receptor (GPCR).[3][4] This initiates a downstream signaling cascade.
Caption: Simplified signaling pathway of Bimatoprost via the FP receptor.
References
Standard Operating Procedure for the Quantification of 15-Keto Bimatoprost in Biological Matrices
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bimatoprost (B1667075), a synthetic prostamide analog of prostaglandin (B15479496) F2α, is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension.[1] Its mechanism of action involves increasing the outflow of aqueous humor from the eyes.[2] Bimatoprost is metabolized in the body through oxidation, N-deethylation, and glucuronidation to form various metabolites.[1] One of the key metabolites is 15-Keto Bimatoprost, formed by the oxidation of the hydroxyl group at the C-15 position to a ketone.[3] This modification alters its biological activity and receptor affinity.[3] Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and understanding the overall disposition of bimatoprost in vivo.
This document provides a detailed standard operating procedure (SOP) for the quantification of this compound in biological matrices, such as plasma and aqueous humor, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for measuring the typically low concentrations of metabolites in biological samples.[4]
Principle
This method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of a stable isotope-labeled internal standard (e.g., this compound-d5) is added to the biological sample.[5] The analyte and internal standard are then extracted from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extract is concentrated and injected into an LC-MS/MS system. The compounds are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
Chemicals and Solvents
-
This compound analytical standard (≥98% purity)
-
This compound-d5 (internal standard, IS) (≥98% purity)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free, with appropriate anticoagulant, e.g., K2-EDTA)
-
Artificial aqueous humor
Consumables and Equipment
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Polypropylene microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
SPE manifold
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)
-
Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 2.6 µm)
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and this compound-d5 and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound-d5 stock solution in methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control Samples: Spike the appropriate volume of the working standard solutions into drug-free human plasma or artificial aqueous humor to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).
Sample Preparation
Two common extraction methods are presented below. The choice of method may depend on the sample matrix and desired cleanup.
This protocol is adapted from methods for prostaglandin extraction from plasma.[1][6]
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Repeat the extraction (steps 3-6) with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
This protocol is based on general procedures for prostaglandin extraction from biological fluids.[4]
-
To 100 µL of plasma or aqueous humor sample, add 10 µL of the IS working solution (100 ng/mL).
-
Add 400 µL of water with 1% formic acid to the sample.
-
Vortex for 10 seconds.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 15% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting parameters and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be optimized, though negative is common for prostaglandins) |
| Ion Spray Voltage | -4500 V (Negative Mode) |
| Source Temperature | 500°C |
| MRM Transitions | To be determined by infusing standard solutions of this compound and its deuterated internal standard. The precursor ion will be the [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. Product ions are generated by collision-induced dissociation. At least two transitions (one for quantification and one for qualification) should be monitored for each analyte. |
Data Analysis and Quantification
-
Integrate the peak areas for the quantifier and qualifier MRM transitions for both this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) to obtain the best fit for the calibration curve.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation (Summary)
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.
-
Linearity and Range: The concentration range over which the method is linear, accurate, and precise. A correlation coefficient (r²) > 0.99 is typically required.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and a coefficient of variation (CV) ≤ 20%).
-
Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the LLOQ) for at least three QC levels.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Data Presentation
Table 1: Suggested LC-MS/MS MRM Transitions (Hypothetical)
Note: These transitions are hypothetical and must be empirically determined by direct infusion of the analytical standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 414.3 ([M-H]⁻) | To be determined | To be determined | To be determined |
| This compound-d5 | 419.3 ([M-H]⁻) | To be determined | To be determined | To be determined |
Table 2: Example Method Validation Summary Data
Note: This table presents typical acceptance criteria and should be populated with actual experimental data.
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Linearity (r²) | 0.1 - 100 | - | - | > 0.99 | - |
| Recovery (%) | Low, Mid, High | > 80% | - | > 80% | - |
| Matrix Effect (%) | Low, High | 85 - 115% | - | 85 - 115% | - |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dmbj.org.rs [dmbj.org.rs]
Application Note and Protocol: Sample Preparation for the Analysis of 15-Keto Bimatoprost in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto Bimatoprost is a key metabolite of Bimatoprost, a synthetic prostamide F2α analog used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and metabolic studies in drug development. This document provides a detailed protocol for the sample preparation of this compound from plasma for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established principles for prostaglandin (B15479496) analysis and is intended to serve as a comprehensive guide for researchers.
Principle
The accurate determination of prostaglandin analogs like this compound in a complex biological matrix such as plasma presents analytical challenges due to their low concentrations and the presence of interfering endogenous substances. A robust sample preparation procedure is therefore essential to isolate the analyte of interest, remove matrix components that can cause ion suppression, and concentrate the analyte to a level suitable for detection. This protocol utilizes a solid-phase extraction (SPE) method, a widely accepted technique for the purification and concentration of prostaglandins (B1171923) from biological fluids. The use of a deuterated internal standard, this compound-d5, is recommended to ensure accuracy and precision by correcting for analyte losses during sample processing and for matrix effects during LC-MS/MS analysis.[1]
Materials and Reagents
| Reagent/Material | Vendor Example |
| This compound | LGC Standards, MedChemExpress[2][3] |
| This compound-d5 (Internal Standard) | MedChemExpress[1] |
| Human Plasma (with EDTA or Heparin) | Commercial Supplier |
| Methanol (B129727) (LC-MS Grade) | Fisher Scientific |
| Acetonitrile (B52724) (LC-MS Grade) | Fisher Scientific |
| Ethyl Acetate (B1210297) (HPLC Grade) | Sigma-Aldrich |
| Hexane (B92381) (HPLC Grade) | Sigma-Aldrich |
| Formic Acid (LC-MS Grade) | Thermo Scientific |
| Hydrochloric Acid (HCl), 2N | Sigma-Aldrich |
| Water (LC-MS Grade) | Millipore |
| Solid-Phase Extraction (SPE) Cartridges (C18, e.g., 100 mg, 1 mL) | Waters, Agilent |
| Nitrogen Evaporator | Organomation |
| Centrifuge | Beckman Coulter |
| Vortex Mixer | VWR |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual primary stock solutions of this compound and this compound-d5 in methanol or acetonitrile at a concentration of 1 mg/mL. Store at -20°C or -80°C.[1]
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% methanol to create working standard solutions for calibration curve and QC samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound-d5 primary stock solution with 50% methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., low, medium, high concentrations).
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from general methods for prostaglandin extraction.[4][5]
-
Sample Thawing: Thaw plasma samples on ice. Vortex gently to ensure homogeneity.
-
Internal Standard Addition: To 500 µL of plasma sample, calibration standard, or QC sample in a polypropylene (B1209903) tube, add 10 µL of the 100 ng/mL this compound-d5 internal standard working solution. Vortex for 10 seconds.
-
Acidification: Acidify the plasma sample to approximately pH 3.5 by adding ~50 µL of 2N HCl.[4][5] Vortex for 10 seconds. Let the sample equilibrate on ice for 15 minutes.
-
Centrifugation: Centrifuge the acidified plasma at 4000 rpm for 10 minutes at 4°C to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 2 mL of LC-MS grade water, followed by 2 mL of 15% ethanol, and finally 2 mL of hexane to remove interfering substances.[4][5]
-
Elution: Elute the this compound and the internal standard from the cartridge with 1 mL of ethyl acetate into a clean collection tube.[4]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure this compound and this compound-d5 solutions. |
Data Presentation
Table 1: Example MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| This compound-d5 | To be determined | To be determined | To be determined |
Table 2: Typical Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits as per regulatory guidelines |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration |
Visualizations
Caption: Workflow for the solid-phase extraction of this compound from plasma.
Caption: Logical steps for plasma sample preparation leading to quantification.
Conclusion
The described solid-phase extraction protocol provides a robust and reliable method for the extraction of this compound from plasma samples. This sample preparation procedure, when coupled with a validated LC-MS/MS method, is suitable for the quantitative analysis required in clinical and preclinical studies. As with any bioanalytical method, it is imperative to perform a full method validation according to regulatory guidelines to ensure its accuracy, precision, and reliability for the intended application.
References
Application Notes and Protocols for the Use of 15-Keto Bimatoprost as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto Bimatoprost (B1667075) is a primary metabolite of Bimatoprost, a potent prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth.[1] As a key metabolite, 15-Keto Bimatoprost serves as a critical reference standard in various analytical applications. Its quantification is essential for pharmacokinetic studies, metabolism profiling, and impurity analysis in bulk drug substances and pharmaceutical formulations of Bimatoprost.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in common analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | [4] |
| Molecular Formula | C₂₅H₃₅NO₄ | [5] |
| Molecular Weight | 413.55 g/mol | [5] |
| CAS Number | 1163135-96-3 | [6] |
| Appearance | Off-white to light yellow solid | [7] |
| Solubility | Soluble in ethanol, DMF, and DMSO | [7] |
Applications
This compound as a reference standard is primarily used for:
-
Pharmacokinetic (PK) Studies: To accurately quantify the metabolite concentration in biological matrices such as plasma, aqueous humor, and tissues, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of Bimatoprost.[1][2]
-
Impurity Profiling: To identify and quantify this compound as a potential impurity in Bimatoprost active pharmaceutical ingredients (APIs) and finished drug products.[3]
-
Stability Studies: To monitor the degradation of Bimatoprost under various stress conditions (e.g., acid, base, oxidation, heat, light) where this compound may be formed as a degradation product.[8]
-
Metabolism Studies: To investigate the metabolic pathways of Bimatoprost in vitro and in vivo.
Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
a. Experimental Protocol: Isocratic RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (30:70, v/v).[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.[9]
-
Internal Standard (IS): Agomelatine can be used as an internal standard.[5]
b. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.05 - 15 µg/mL).[5]
-
Sample Preparation (Ophthalmic Solution): Dilute the Bimatoprost ophthalmic solution with the mobile phase to achieve a concentration within the calibration range.[9]
c. Data Presentation: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | Phenomenex C18 (250 mm × 4.6 mm, 5 µm)[5] |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (30:70, v/v)[5] |
| Flow Rate | 0.6 mL/min[5] |
| UV Detection | 210 nm[9][10] |
| Retention Time (Bimatoprost) | ~4.7 min[5] |
| Linearity Range | 0.05 - 15 µg/mL[5] |
| LOD | 0.0152 µg/mL[5] |
| LOQ | 0.0461 µg/mL[5] |
d. Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices like plasma and aqueous humor.[11][12]
a. Experimental Protocol: LC-MS/MS
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity BEH C8 (150 × 2.1 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.01% Phosphoric Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program: A suitable gradient to separate this compound from Bimatoprost and other endogenous components. A typical starting condition is 80:20 (A:B), moving to a higher organic phase concentration to elute the analytes.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Internal Standard (IS): this compound-d5 is the recommended deuterated internal standard for accurate quantification.[7]
b. Sample Preparation: Liquid-Liquid Extraction from Plasma
-
To 500 µL of plasma sample, add 100 µL of the internal standard solution (this compound-d5).
-
Add 500 µL of pre-saturated NaH₂PO₄ solution and vortex for 1 minute.[13]
-
Add 4.0 mL of ethyl acetate (B1210297) and vortex vigorously for 5 minutes.[13]
-
Centrifuge at 2500 x g for 10 minutes.[13]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
c. Data Presentation: LC-MS/MS Method Parameters
| Parameter | Bimatoprost | This compound (Predicted) | This compound-d5 (IS, Predicted) |
| Precursor Ion (m/z) | 416.3 | 414.3 | 419.3 |
| Product Ion 1 (m/z) | 222.2 | To be determined empirically | To be determined empirically |
| Product Ion 2 (m/z) | 109.1 | To be determined empirically | To be determined empirically |
| Collision Energy (eV) | To be optimized | To be optimized | To be optimized |
| LLOQ in Plasma | ~0.5 pg/mL[1] | To be determined | N/A |
Note: The MRM transitions for this compound and its deuterated internal standard need to be optimized empirically on the specific mass spectrometer being used.
d. Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in plasma using LC-MS/MS.
Signaling Pathway Context
Bimatoprost and its active metabolite, Bimatoprost acid, exert their biological effects by acting as agonists at the prostaglandin F2α (FP) receptor.[14][15] this compound is a metabolite with reduced affinity for the FP receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[16][17]
Activation of the FP receptor by an agonist initiates a signaling cascade that leads to various cellular responses, including the regulation of aqueous humor outflow in the eye. Understanding this pathway is crucial for interpreting the pharmacological effects of Bimatoprost and the significance of its metabolism to this compound.
Caption: Simplified signaling pathway of the Prostaglandin F2α (FP) receptor.
Conclusion
This compound is an indispensable reference standard for the robust analytical characterization of Bimatoprost. The detailed protocols and data presented herein provide a comprehensive guide for researchers and scientists in the pharmaceutical industry to accurately quantify this key metabolite, ensuring the safety, efficacy, and quality of Bimatoprost-containing products. The provided workflows and signaling pathway diagram offer a clear visual representation of the experimental and biological context for the use of this compound.
References
- 1. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 9. isca.me [isca.me]
- 10. researchgate.net [researchgate.net]
- 11. Detection of the free acid of bimatoprost in aqueous humor samples from human eyes treated with bimatoprost before cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Determining 15-Keto Bimatoprost Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto Bimatoprost is a primary metabolite of Bimatoprost, a prostaglandin (B15479496) F2α (PGF2α) analog widely used for treating glaucoma and for cosmetic eyelash enhancement. The metabolic conversion of Bimatoprost involves the oxidation of the hydroxyl group at the C-15 position to a ketone.[] This structural change is known to significantly reduce the biological activity of prostaglandin analogs, making the study of this compound crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of the parent drug.[] These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the binding affinity and functional activity of this compound at its target, the prostaglandin F2α receptor (FP receptor).
Mechanism of Action: The FP Receptor Signaling Pathway
This compound, like its parent compound, is presumed to act through the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor primarily couples to the Gq/11 family of G-proteins.[2] Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ and the presence of DAG together activate Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and culminating in a cellular response.
Caption: The FP receptor Gq signaling cascade.
Experimental Protocols
I. FP Receptor Radioligand Binding Assay
This competitive binding assay quantifies the affinity of this compound for the FP receptor by measuring its ability to displace a known high-affinity radioligand.
Methodology
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human FP receptor in T175 flasks to ~90% confluency.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest by scraping.
-
Pellet cells by centrifugation (1,000 x g, 5 min, 4°C).
-
Resuspend the pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), determine protein concentration (e.g., BCA assay), and store at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, combine in triplicate:
-
25 µL of assay buffer.
-
25 µL of competing ligand (this compound or reference compounds at various concentrations). For non-specific binding (NSB) wells, use a high concentration of unlabeled PGF2α (e.g., 10 µM). For total binding wells, use assay buffer.
-
50 µL of radioligand (e.g., [³H]-PGF2α at a final concentration near its Kd, ~3-5 nM).
-
100 µL of thawed cell membrane preparation (20-40 µg protein/well).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B or GF/C filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat, place it in a sample bag, add scintillation cocktail, and seal.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding versus the log concentration of the competitor.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the FP receptor binding assay.
II. Intracellular Calcium (Ca²⁺) Mobilization Assay
This functional assay measures the ability of this compound to activate the Gq pathway by quantifying the resulting transient increase in intracellular calcium.
Methodology
-
Cell Culture:
-
Seed FP-HEK293 cells (or another suitable cell line, e.g., A7r5) into black-walled, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (B1678239) (to prevent dye extrusion).
-
Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with 100 µL of assay buffer (HBSS with HEPES) to remove extracellular dye, leaving a final volume of 100 µL in each well.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Set the instrument to excite at ~485 nm and read emission at ~525 nm for Fluo-4.
-
Record a stable baseline fluorescence for 15-20 seconds.
-
The instrument will then automatically inject 25 µL of this compound or a reference agonist (at 5x the final desired concentration) into the wells.
-
Continue to record the fluorescence intensity every 1-2 seconds for at least 3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the maximum response elicited by a saturating concentration of a potent agonist like PGF2α.
-
Plot the normalized response versus the log concentration of the agonist.
-
Determine the half-maximal effective concentration (EC₅₀) using non-linear regression.
-
III. Inositol Phosphate (B84403) (IP) Accumulation Assay
This assay provides a cumulative measure of Gq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Methodology
-
Cell Culture and Labeling:
-
Seed FP-HEK293 cells in a 96-well plate.
-
After 24 hours, replace the medium with inositol-free DMEM containing 1 µCi/mL of myo-[³H]-inositol.
-
Incubate for 16-24 hours to allow for incorporation into membrane phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells for 15 minutes in stimulation buffer containing 10 mM LiCl. LiCl inhibits inositol monophosphatases, causing IP1 to accumulate.
-
Add various concentrations of this compound or a reference agonist.
-
Incubate for 60 minutes at 37°C.
-
-
Extraction and Measurement:
-
Terminate the stimulation by aspirating the buffer and adding 100 µL of ice-cold 0.1 M HCl. Incubate on ice for 30 minutes.
-
Neutralize the lysate with NaOH.
-
Separate the total [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography columns (e.g., Dowex AG 1-X8 resin).
-
Wash the columns to remove free inositol, then elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Plot the total inositol phosphate counts versus the log concentration of the agonist.
-
Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.
-
Caption: Workflow for functional second messenger assays.
Data Presentation
The following tables summarize representative data for Bimatoprost and its more active metabolite, Bimatoprost acid. While specific quantitative data for this compound is not widely available in published literature, its activity is known to be substantially lower than the parent compound due to the modification at the C-15 position. For illustrative purposes, a significantly reduced potency is indicated.
Table 1: FP Receptor Binding Affinity
| Compound | Kᵢ (nM) | Source(s) |
| Bimatoprost Acid | 59 - 83 | [3] |
| Bimatoprost | 6310 - 9250 | |
| This compound | >10,000 (Expected) | [] |
Table 2: Functional Potency in Second Messenger Assays
| Compound | Assay | EC₅₀ (nM) | Source(s) |
| Bimatoprost Acid | Phosphoinositide Turnover | 2.8 - 3.8 | [3] |
| Bimatoprost Acid | Ca²⁺ Mobilization | 15 - 49 | |
| Bimatoprost | Ca²⁺ Mobilization | 2200 - 3940 | [4] |
| This compound | Ca²⁺ Mobilization | >10,000 (Expected) | [] |
Conclusion
The protocols outlined provide a robust framework for the comprehensive pharmacological characterization of this compound at the FP receptor. By employing radioligand binding assays, investigators can determine its binding affinity (Ki), while functional assays measuring intracellular calcium mobilization and inositol phosphate accumulation will reveal its potency (EC₅₀) and efficacy as an agonist. This multi-assay approach is essential for building a complete structure-activity relationship profile and for fully understanding the contribution of this metabolite to the overall therapeutic effect of Bimatoprost.
References
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of 15-Keto Bimatoprost in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in ophthalmology and cosmetic science.
Introduction: Bimatoprost (B1667075), a synthetic prostamide F2α analog, is widely used for reducing intraocular pressure and for its notable cosmetic effect of enhancing eyelash growth.[1][2] The therapeutic and cosmetic actions are linked to its ability to prolong the anagen (growth) phase of the eyelash hair cycle.[3][4] Bimatoprost is a prodrug that undergoes metabolic activation in ocular tissues. One of the key metabolic pathways is oxidation, which forms 15-Keto Bimatoprost.[][6] The quantification of this compound is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, serving as a key biomarker to understand the drug's metabolism, distribution, and mechanism of action in eyelash growth studies.[6]
This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices (e.g., plasma, aqueous humor, tissue homogenates) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and accurate analytical approach for determining prostaglandins (B1171923) and their metabolites.[7]
Metabolic Pathway of Bimatoprost
Bimatoprost is metabolized in the body through several pathways, including oxidation of the C-15 hydroxyl group to form this compound. This metabolite is an important indicator of the parent drug's biotransformation.
Recommended Protocol: LC-MS/MS Quantification of this compound
This protocol is a synthesized methodology based on established analytical techniques for prostaglandins and related compounds.[7] Optimization and validation are required for specific matrices and instrumentation.
Materials and Reagents
-
Standards: this compound (analytical standard), this compound-d5 (internal standard, IS).[8]
-
Solvents: Acetonitrile, Methanol (B129727), Water (all LC-MS grade), Ethyl Acetate (HPLC grade), Hexane (HPLC grade).
-
Reagents: Formic Acid (LC-MS grade), Butylated Hydroxytoluene (BHT).
-
Equipment: Centrifuge, Nitrogen evaporator, Vortex mixer, Analytical balance.
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Sample Preparation (Liquid-Liquid Extraction)
This procedure is adapted from established methods for prostaglandin (B15479496) extraction.[7]
-
Sample Aliquoting: Thaw biological samples (e.g., 200 µL of plasma) on ice.
-
Internal Standard Spiking: Add 10 µL of this compound-d5 internal standard solution (e.g., at 100 ng/mL in methanol) to each sample, standard, and quality control (QC) sample.
-
Antioxidant Addition: Add 5 µL of 1% BHT in methanol to prevent auto-oxidation of the analyte during preparation.
-
Acidification: Add 20 µL of 2% formic acid to the sample to acidify it to approximately pH 3. This protonates the analytes for efficient extraction.
-
Extraction: Add 1 mL of extraction solvent (e.g., Ethyl Acetate/Hexane, 1:1 v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters. Method development and optimization are essential.
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Role | Predicted Neutral Loss |
| This compound | 414.6 | 396.6 | Quantifier | H₂O (Water) |
| This compound | 414.6 | 378.6 | Qualifier | 2 x H₂O (Water) |
| This compound-d5 (IS) | 419.6 | 401.6 | Quantifier | H₂O (Water) |
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the this compound standard into a blank matrix (e.g., control plasma). A typical range might be from 10 pg/mL to 10000 pg/mL.
-
Quantification: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. Use a linear regression model with 1/x² weighting to fit the curve.
-
Validation: The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.
Quantitative Data Summary
The table below summarizes typical performance characteristics for the analysis of prostaglandin metabolites using LC-MS/MS, which can be used as target values for method validation.
| Parameter | Target Value / Range | Reference / Comment |
| Lower Limit of Quantification (LLOQ) | 0.5 - 50 pg/mL | Highly dependent on matrix and instrument sensitivity. A sensitive method for Bimatoprost in plasma achieved 0.5 pg/mL.[9] A method for Bimatoprost acid in aqueous humor had an LOQ of 0.5 ng/mL (500 pg/mL).[7] |
| Linearity (r²) | > 0.99 | Standard requirement for bioanalytical assays.[10][11] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Standard acceptance criteria for regulated bioanalysis.[9] |
| Precision (% CV) | < 15% (< 20% at LLOQ) | Standard acceptance criteria for regulated bioanalysis.[9] |
| Extraction Recovery | > 80% | A well-optimized LLE or SPE method should yield high and consistent recovery.[10] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.
References
- 1. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Bimatoprost (HMDB0015041) [hmdb.ca]
- 3. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 11. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 15-Keto Bimatoprost
AN-HPLC-015BKP
Abstract
This application note details a stability-indicating, high-performance liquid chromatography (HPLC) method for the quantitative analysis of 15-Keto Bimatoprost (B1667075), a primary metabolite and impurity of Bimatoprost. The described method is applicable for the determination of purity and quantification of 15-Keto Bimatoprost in bulk drug substances and pharmaceutical formulations. The method utilizes a reversed-phase C8 column with a gradient elution of phosphoric acid solution and acetonitrile (B52724), ensuring adequate separation from Bimatoprost and other related impurities. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
Bimatoprost is a synthetic prostamide F2α analog used for the reduction of intraocular pressure in patients with glaucoma and ocular hypertension. During its synthesis and upon metabolic degradation, several related substances can be formed, including this compound.[] This compound is an oxidized metabolite where the hydroxyl group at the C-15 position is converted to a ketone.[] Monitoring and controlling such impurities is critical for ensuring the safety and efficacy of the final drug product.
This document provides a detailed protocol for a sensitive and specific Ultra-High-Performance Liquid Chromatography (UHPLC) method capable of separating Bimatoprost from its impurities, including this compound.[2][] The method has been developed to be stability-indicating, meaning it can effectively resolve the main compound from its degradation products.[4][5][6][7]
Experimental
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD) or UV detector.[]
-
Software: Chromatography data station (e.g., Empower 3).[8]
-
Analytical Column: Acquity BEH C8, 150 x 2.1 mm, 1.7 µm particle size.[2][]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric acid (ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard
-
Bimatoprost Reference Standard
-
The following table summarizes the chromatographic conditions established for the analysis of this compound. These parameters are based on methods developed for Bimatoprost and its related substances.[2][]
| Parameter | Condition |
| Column | Acquity BEH C8, 150 x 2.1 mm, 1.7 µm[2][] |
| Mobile Phase A | 0.01% v/v Phosphoric Acid in Water (e.g., 100 µL H₃PO₄ in 1000 mL Water, adjust pH to 3.5 if necessary)[2][] |
| Mobile Phase B | Acetonitrile[2][] |
| Flow Rate | 0.7 mL/min[2] |
| Detection Wavelength | 210 nm or 220 nm[5][7][9] |
| Column Temperature | 35 °C[8] |
| Injection Volume | 10 µL[5] |
| Run Time | Approximately 15 minutes |
| Gradient Elution Program | Time (min) |
Detailed Protocols
-
Mobile Phase A (0.01% H₃PO₄): Carefully add 100 µL of concentrated orthophosphoric acid to 1000 mL of HPLC-grade water in a clean glass bottle. Mix thoroughly. Filter through a 0.20 µm membrane filter before use.[]
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.20 µm membrane filter before use.
-
Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh about 5.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 1 minute if necessary to ensure complete dissolution.[][8]
-
Working Standard Solution (approx. 50 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Bulk Drug Substance: Accurately weigh about 5.0 mg of the Bimatoprost sample (containing potential this compound impurity) into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Ophthalmic Solution (Example for 0.03% formulation): Pipette 1.0 mL of the ophthalmic solution into a 10 mL volumetric flask. Add diluent, sonicate for 1 minute, and then dilute to volume with the diluent to achieve a target concentration within the method's linear range.[8]
Before starting the analysis, the system suitability must be verified.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criteria are typically:
-
Inject the blank (diluent) once.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution(s) in duplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Decision pathway for a System Suitability Test (SST).
Conclusion
The UHPLC method described provides a robust and reliable approach for the separation and quantification of this compound from Bimatoprost and other impurities. The use of a sub-2 µm particle column and gradient elution allows for rapid analysis with high resolution. This application note serves as a comprehensive guide for quality control laboratories and research facilities involved in the analysis of Bimatoprost-related compounds. Validation of this method according to ICH guidelines is recommended to ensure its suitability for its intended purpose.[2]
References
- 2. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 6. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 7. Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Scilit [scilit.com]
- 8. isca.me [isca.me]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of 15-Keto Bimatoprost using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analog of prostaglandin (B15479496) F2α, is widely used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth. The in vivo metabolism of Bimatoprost leads to the formation of several metabolites, including 15-Keto Bimatoprost. This oxidized metabolite is a key biomarker in pharmacokinetic and metabolism studies. Accurate and sensitive identification and quantification of this compound are crucial for understanding the disposition of Bimatoprost in biological systems. This document provides detailed application notes and protocols for the identification and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Bimatoprost
Bimatoprost undergoes several metabolic transformations in the body, including oxidation, N-deethylation, and glucuronidation, leading to a variety of metabolites. One of the primary oxidative metabolic pathways involves the conversion of the hydroxyl group at the C-15 position to a ketone, forming this compound. This biotransformation is a key step in the catabolism of Bimatoprost.
Caption: Metabolic conversion of Bimatoprost to this compound.
Experimental Protocols
The identification and quantification of this compound in biological matrices such as plasma, serum, and aqueous humor are typically achieved using LC-MS/MS. The following protocols are based on established methods for prostaglandin analysis and can be adapted and optimized for this compound.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required sensitivity. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for extracting prostaglandins (B1171923) and their metabolites.
a) Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
This protocol is suitable for extracting this compound from plasma or serum.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Methyl formate (B1220265) or Ethyl acetate (B1210297)
-
Water (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of plasma or serum into a 15 mL centrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 2 mL of methyl formate or a mixture of ethyl acetate and hexane (e.g., 90:10, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) with another 2 mL of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) for Aqueous Humor or Urine Samples
This protocol is effective for cleaning up and concentrating this compound from aqueous samples.
Materials:
-
Aqueous humor or urine sample
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ethyl acetate
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Acidify the sample (e.g., 1 mL of urine or aqueous humor) to pH 3-4 with formic acid.
-
Add 10 µL of the internal standard working solution and vortex.
-
Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analyte and internal standard with 2 mL of ethyl acetate or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Chromatographic Conditions
A reversed-phase C18 column is typically used for the separation of Bimatoprost and its metabolites.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes. (This is a starting point and should be optimized) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
b) Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for sensitive and selective quantification.
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Gas Flow (Desolvation) | 600 - 800 L/hr |
| Gas Flow (Cone) | 50 - 100 L/hr |
| Collision Gas | Argon |
c) MRM Transitions and Collision Energies
The specific MRM transitions and collision energies for this compound need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer. The molecular weight of this compound is 413.55 g/mol [1][2][]. The protonated precursor ion ([M+H]+) would be m/z 414.6. The product ions would result from the fragmentation of the precursor ion in the collision cell. A deuterated internal standard, such as this compound-d5, is recommended for accurate quantification.
Table of Predicted and Known MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 414.6 | To be determined | To be determined | To be determined |
| Bimatoprost | 416.3 | 289.2 | 398.3 | 15 - 25 |
| This compound-d5 (IS) | 419.6 | To be determined | To be determined | To be determined |
Note: The product ions and collision energies for this compound and its deuterated internal standard must be optimized during method development.
Experimental Workflow
The overall workflow for the analysis of this compound is summarized in the following diagram.
References
Application Notes and Protocols for Pharmacokinetic Studies of 15-Keto Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting pharmacokinetic studies for 15-Keto Bimatoprost (B1667075), a key metabolite of the prostaglandin (B15479496) analog bimatoprost. The following sections detail experimental protocols for in vitro and in vivo studies, analytical methods for quantification, and data presentation guidelines.
Introduction
15-Keto Bimatoprost is an oxidized metabolite of bimatoprost, a prostaglandin F2α analog used to reduce intraocular pressure and for the cosmetic enhancement of eyelashes.[1] The formation of this compound occurs at the C-15 position, where the hydroxyl group is converted to a ketone.[1] This metabolic conversion makes this compound a critical biomarker for understanding the pharmacokinetic profile of bimatoprost.[1] Bimatoprost itself is considered a prodrug that undergoes hydrolysis in ocular tissues to its biologically active free acid form.[2][3] Further metabolism, including oxidation to 15-Keto derivatives, N-deethylation, and glucuronidation, results in a variety of metabolites.[4]
Signaling Pathway
Bimatoprost and its active metabolites primarily exert their effects through the Prostaglandin F2α (FP) receptor.[5] Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the desired physiological effects, such as increased uveoscleral outflow and reduced intraocular pressure.[5]
Experimental Protocols
In Vitro Metabolic Stability Assay
This protocol is designed to assess the rate at which this compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.[6][7][8]
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard, e.g., this compound-d4)[9]
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in potassium phosphate buffer.
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, combine the HLM suspension and this compound solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining concentration of this compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
In Vivo Ocular Pharmacokinetic Study in Rabbits
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in a relevant animal model for ophthalmic drugs.[10][11][12]
Animal Model:
-
New Zealand White or Dutch Belted rabbits are commonly used due to their large eye size.
Materials:
-
This compound ophthalmic formulation
-
Anesthetic agents
-
Topical proparacaine (B1679620) hydrochloride
-
Micropipettes for dosing
-
Capillary tubes for sample collection
-
Anticoagulant (e.g., heparin)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer a single topical dose of the this compound formulation to one or both eyes of each rabbit.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose, collect aqueous humor and/or blood samples.
-
Aqueous Humor Collection: Anesthetize the rabbit and apply a topical anesthetic. Carefully insert a 30-gauge needle into the anterior chamber to collect a small volume of aqueous humor.
-
Blood Collection: Collect blood from a marginal ear vein into tubes containing an anticoagulant.
-
-
Process the samples immediately. Centrifuge blood samples to obtain plasma.
-
Store all samples at -80°C until analysis.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Determine the following pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin):
-
Cmax (maximum concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
t½ (elimination half-life)
-
CL (clearance)
-
Vd (volume of distribution)
-
Analytical Method for Quantification of this compound by LC-MS/MS
This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method for the quantification of this compound in biological matrices.[13][14][15]
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or aqueous humor, add an internal standard (e.g., this compound-d4).
-
Add an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation from endogenous interferences.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard (this compound-d4): Precursor ion (m/z) → Product ion (m/z) (Note: Specific m/z values need to be determined by direct infusion of the analytical standards.)
-
Method Validation:
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Half-life (t½, min) | [Insert Data] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | [Insert Data] |
Table 2: Pharmacokinetic Parameters of Bimatoprost and its Metabolites in Rabbit Aqueous Humor Following a Single Topical Dose
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) |
| Bimatoprost | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Bimatoprost Acid | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
(Note: Data for Bimatoprost and Bimatoprost Acid are included for comparative purposes. Specific pharmacokinetic data for this compound are limited in publicly available literature and would be generated from the proposed studies.)
Table 3: Pharmacokinetic Parameters of Bimatoprost and its Metabolites in Rabbit Plasma Following a Single Topical Dose
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) |
| Bimatoprost | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Bimatoprost Acid | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
(Note: Systemic exposure to bimatoprost and its metabolites after topical ocular administration is generally low.)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 4. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. nuvisan.com [nuvisan.com]
- 8. bioivt.com [bioivt.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 13. mecour.com [mecour.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 15-Keto Bimatoprost in Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto Bimatoprost (B1667075) is an oxidized metabolite of Bimatoprost, a prostaglandin (B15479496) F2α analogue widely utilized in ophthalmic medicine for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[] The structural modification at the C-15 position, where a hydroxyl group is converted to a ketone, alters its receptor affinity and biological activity.[] While less potent than its parent compound, 15-Keto Bimatoprost serves as a crucial tool in ophthalmic research.[] It is instrumental in understanding the metabolism of prostaglandin analogues, their structure-activity relationships, and their interactions with prostanoid receptors.[] Furthermore, its role as a biomarker in pharmacokinetic studies is vital for optimizing drug delivery and dosage.[] These application notes provide detailed protocols for the use of this compound in key ophthalmic research experiments.
Data Presentation
Table 1: Comparative Efficacy of Prostaglandin Analogues on Intraocular Pressure (IOP) in Glaucomatous Monkey Eyes
| Compound | Concentration | Maximum IOP Reduction (mean ± SEM) | Percentage Reduction | Reference |
| 15-Keto Latanoprost (B1674536) | 0.0001% | 3.0 ± 0.3 mm Hg | 9% | [2] |
| 15-Keto Latanoprost | 0.001% | 7.6 ± 0.6 mm Hg | 23% | [2] |
| 15-Keto Latanoprost | 0.01% | 6.3 ± 0.4 mm Hg | 18% | [2] |
| Latanoprost | 0.005% | 6.6 ± 0.6 mm Hg | 20% | [2] |
| Bimatoprost | 0.03% | 5.9 - 8.9 mm Hg | 25 - 34% | [3] |
Note: Data for 15-Keto Latanoprost, a structurally related 15-keto prostaglandin F2α analogue, is presented to provide context for the potential activity of this compound.
Table 2: In Vitro Activity of Bimatoprost in Human Ocular Cells
| Cell Type | Assay | EC50 (nM) | Reference |
| Trabecular Meshwork (TM) | Cellular Dielectric Spectroscopy | 4.3 | [4] |
| Schlemm's Canal (SC) | Cellular Dielectric Spectroscopy | 1.2 | [4] |
| Ciliary Smooth Muscle (CSM) | Cellular Dielectric Spectroscopy | 1.7 | [4] |
Note: This data is for the parent compound, Bimatoprost. This compound is expected to have a higher EC50 value due to its reduced potency.[]
Signaling Pathway
The primary mechanism of action for Bimatoprost and its metabolites involves the prostaglandin F (FP) receptor, leading to a reduction in intraocular pressure by increasing the outflow of aqueous humor.[][5] This is primarily achieved through the enhancement of the uveoscleral outflow pathway, with some effects on the trabecular meshwork as well.[5][6][7] Activation of the FP receptor initiates a signaling cascade that involves Gq proteins, leading to downstream effects such as the modification of the extracellular matrix and relaxation of the ciliary muscle.[4][5]
Caption: Signaling pathway of this compound in ocular cells.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Human Trabecular Meshwork (HTM) Cells
This protocol outlines a method to assess the biological activity of this compound on primary human trabecular meshwork (HTM) cells.
Materials:
-
Primary HTM cells
-
Dulbecco's Modified Eagle's Medium (DMEM), low glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamine
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture flasks and plates
-
Cellular Dielectric Spectroscopy (CDS) system or similar impedance-based assay system
-
Reagents for assessing actin polymerization (e.g., actin staining kits)
Procedure:
-
Cell Culture:
-
Culture primary HTM cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 0.1 mg/mL streptomycin, and 0.29 mg/mL glutamine.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell-Based Assay (Cellular Dielectric Spectroscopy):
-
Seed HTM cells into the appropriate microplates for the CDS system and grow to confluence.
-
Prepare serial dilutions of this compound in culture medium. A vehicle control should also be prepared.
-
Replace the culture medium in the wells with the prepared drug dilutions or vehicle control.
-
Measure the change in cell monolayer impedance over time according to the CDS system manufacturer's instructions. An increase in impedance corresponds to decreased cell contractility.[4]
-
Calculate the EC50 value from the concentration-response curve.
-
-
Actin Polymerization Assay:
-
Treat confluent HTM cell monolayers with various concentrations of this compound or vehicle for a predetermined time.
-
Fix and permeabilize the cells.
-
Stain for filamentous actin (F-actin) and globular actin (G-actin) using fluorescently labeled phalloidin (B8060827) and DNase I, respectively.
-
Quantify the fluorescence intensity of F-actin and G-actin using a fluorescence microscope or plate reader.
-
Calculate the ratio of F-actin to G-actin to determine the effect of this compound on actin polymerization.[4]
-
Caption: Workflow for in vitro assessment of this compound.
Protocol 2: In Vivo Measurement of Intraocular Pressure (IOP) in a Cynomolgus Monkey Model
This protocol describes the in vivo evaluation of the IOP-lowering effects of this compound in a monkey model of glaucoma.
Materials:
-
Cynomolgus monkeys (with or without laser-induced glaucoma)
-
This compound ophthalmic solution at various concentrations (e.g., 0.001%, 0.01%, 0.1%)
-
Vehicle control ophthalmic solution
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Tonometer (e.g., pneumatonometer)
-
Animal restraining equipment
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize monkeys to the experimental procedures to minimize stress-related IOP fluctuations.
-
Obtain baseline IOP measurements for several days prior to the study to establish a stable baseline. Measurements should be taken at the same time each day.
-
-
Drug Administration:
-
IOP Measurement:
-
Instill one drop of topical anesthetic in each eye prior to IOP measurement.
-
Measure IOP using a tonometer at regular intervals post-drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each time point.
-
Compare the IOP reduction between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Plot the mean IOP change over time to visualize the duration and magnitude of the drug's effect.
-
Caption: Workflow for in vivo IOP measurement in a monkey model.
Protocol 3: Quantification of this compound in Ocular Tissues by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in ocular tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Ocular tissue samples (e.g., aqueous humor, cornea, iris-ciliary body)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)[8]
-
Acetonitrile (B52724), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Homogenize solid tissue samples in an appropriate buffer.
-
Spike samples with the internal standard.
-
Extract this compound from the biological matrix using either protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Prepare a calibration curve using the analytical standard of this compound.
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Separate this compound from other matrix components using a suitable C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a valuable research tool for investigating the pharmacology of prostaglandin analogues in the eye. The protocols provided herein offer a foundation for studying its biological effects and pharmacokinetics. Researchers can adapt these methods to suit their specific experimental needs and to further elucidate the role of this metabolite in ophthalmic physiology and drug action.
References
- 2. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of bimatoprost in patients with elevated intraocular pressure: a 30-day comparison with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 6. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: 15-Keto Bimatoprost In Vitro Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Keto Bimatoprost in in-vitro experiments. The information provided is designed to address potential stability issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
This compound is an oxidized metabolite of Bimatoprost, a prostaglandin (B15479496) F2α analogue. It is utilized in research to investigate drug metabolism, ocular pharmacology, and the specificity of prostanoid receptors. For long-term storage, it is recommended to keep the compound at -20°C, where it is reported to be stable for at least two years.[1][2]
Q2: How should I prepare stock solutions of this compound?
Stock solutions should be prepared fresh before use.[3] this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4] For cell culture experiments, it is advisable to dissolve the compound in a minimal amount of DMSO and then dilute it with the appropriate cell culture medium. To avoid potential cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%.[3] It is recommended to aliquot stock solutions into working volumes to prevent repeated freeze-thaw cycles.[3]
Q3: What are the potential stability issues I should be aware of when working with this compound in aqueous solutions?
While specific data on the aqueous stability of this compound is limited, the stability of related prostaglandin compounds is known to be pH-dependent.[5][6] For instance, Prostaglandin E2 (PGE2) shows significantly reduced stability in acidic (pH < 4) and basic (pH > 8) environments.[5][6] The decomposition of another keto-prostaglandin, 13,14-dihydro-15-keto-PGE2, is also influenced by pH, temperature, and the presence of albumin.[7] Therefore, it is crucial to consider the pH of your buffers and culture media and to minimize the time the compound spends in aqueous solutions before use.
Q4: Can this compound degrade in cell culture media?
Q5: Are there any known degradation products of this compound?
Specific degradation products of this compound in in-vitro settings have not been extensively documented in the available literature. However, its parent compound, Latanoprost, is known to degrade into several products, including its 15-keto derivative.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity | Degradation of this compound in stock solution. | Prepare fresh stock solutions before each experiment. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[3] Confirm the concentration of the stock solution using a suitable analytical method (e.g., HPLC-UV). |
| Degradation in aqueous buffer or cell culture medium. | Minimize the time the compound is in aqueous solution before being added to the cells. Consider performing a stability study in your specific medium by incubating the compound for different durations and then measuring its concentration. For long-term incubations, consider replenishing the compound at regular intervals. | |
| pH-dependent degradation. | Ensure the pH of your experimental buffers and media is within a stable range for prostaglandins (B1171923) (ideally close to physiological pH 7.4). The stability of some prostaglandins is significantly lower in acidic or basic conditions.[5][6] | |
| Photodegradation. | Protect solutions containing this compound from light, especially during long-term storage and incubation. | |
| High background or off-target effects | High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your cell culture is below cytotoxic levels (typically <0.1% for DMSO).[3] Run appropriate vehicle controls in all experiments. |
| Presence of cytotoxic preservatives (if using a commercial formulation). | Be aware that commercial ophthalmic solutions of related prostaglandins contain preservatives like benzalkonium chloride (BAK), which can be cytotoxic to cells in culture.[9][10] If possible, use a pure, preservative-free form of the compound for in-vitro studies. | |
| Difficulty dissolving the compound | Low solubility in aqueous media. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting into your aqueous experimental medium.[4] Gentle warming or sonication may aid in dissolving the compound in the initial solvent. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility |
| Ethanol | ≥ 10 mg/mL |
| DMF | ≥ 2.5 mg/mL |
| DMSO | ≥ 2 mg/mL |
| (Data from MedChemExpress for this compound-d5)[4] |
Recommended Storage Durations for Stock Solutions
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| (Data from MedChemExpress for this compound-d5)[4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions.
1. Materials:
- This compound
- Your specific cell culture medium (e.g., DMEM with 10% FBS)
- Appropriate organic solvent (e.g., DMSO)
- Sterile microcentrifuge tubes or vials
- Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
- Analytical instrument for quantification (e.g., HPLC-UV/MS or LC-MS/MS)
2. Procedure: a. Prepare a stock solution of this compound in your chosen organic solvent at a known concentration. b. Dilute the stock solution into your cell culture medium to the final working concentration you use in your experiments. c. Aliquot the medium containing this compound into sterile tubes for each time point. d. Prepare a "time zero" sample by immediately processing a sample for analysis. e. Incubate the remaining samples under your standard cell culture conditions. f. At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove a sample from the incubator. g. Store the collected samples at -80°C until analysis. h. Quantify the concentration of this compound in each sample using a validated analytical method.
3. Data Analysis:
- Plot the concentration of this compound as a function of time.
- Calculate the degradation rate and the half-life of the compound in your cell culture medium.
Visualizations
Signaling Pathway of the Prostaglandin F2α (FP) Receptor
This compound, as a prostaglandin F2α analog, is expected to act via the FP receptor. The following diagram illustrates the primary signaling cascade initiated upon receptor activation.
Caption: FP Receptor Signaling Pathway
Experimental Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound in an in-vitro setting.
Caption: In-Vitro Stability Testing Workflow
References
- 1. netascientific.com [netascientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin production and metabolism in self-differentiating human fetal lung organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Recovery of 15-Keto Bimatoprost from Plasma Samples
Welcome to the technical support center for the analysis of 15-Keto Bimatoprost in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in recovering this compound from plasma samples?
A1: The primary challenges in recovering this compound, a prostaglandin (B15479496) F2α analog, from plasma include its low endogenous concentrations, its susceptibility to degradation, and the complexity of the plasma matrix.[1] The plasma matrix contains proteins, lipids, and other endogenous compounds that can interfere with extraction and analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[1][2] Analyte stability is also a critical factor, as prostaglandins (B1171923) can degrade during sample collection, storage, and processing.[1]
Q2: Which sample extraction method is best for this compound from plasma?
A2: The choice of extraction method depends on the desired level of sample cleanup, throughput, and sensitivity. The three most common methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Solid-Phase Extraction (SPE): Generally considered a highly effective method for extracting and concentrating prostaglandins from biological matrices, providing excellent sample cleanup and high recovery rates.[1]
-
Liquid-Liquid Extraction (LLE): A viable alternative for sample cleanup, where the choice of organic solvent is crucial for efficient extraction.[1]
-
Protein Precipitation (PPT): A simpler and faster method, but it may result in a less clean extract, potentially leading to more significant matrix effects in LC-MS/MS analysis.[3][4]
Q3: How can I minimize the degradation of this compound during sample handling and storage?
A3: Due to the inherent instability of prostaglandins, strict sample handling procedures are crucial.[1] Samples should be collected and processed quickly to minimize degradation.[1] It is highly recommended to store plasma samples at -80°C if they are not intended for immediate analysis.[1] Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of prostaglandins.[1] For some unstable prostaglandins, it is recommended that sample handling time at room temperature should not exceed 8 hours.[1]
Q4: What is the role of an internal standard in the analysis of this compound?
A4: The use of a stable isotope-labeled internal standard, such as this compound-d5, is crucial for accurate quantification.[5] These internal standards are chemically identical to the analyte of interest but have a different mass. They are added to the sample at the beginning of the workflow to account for variability introduced during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the results.[1]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Possible Causes:
-
Inefficient extraction from the plasma matrix.
-
Analyte degradation during sample processing.
-
Suboptimal parameters in the chosen extraction method (e.g., wrong solvent, pH, or SPE cartridge).
-
Analyte loss due to adsorption to labware.
Troubleshooting Steps:
| Extraction Method | Troubleshooting Action | Expected Outcome |
| All Methods | Use a deuterated internal standard (e.g., this compound-d5) added at the start of the extraction. | Compensate for analyte loss during the entire workflow. |
| Ensure rapid sample processing and maintain low temperatures to minimize enzymatic degradation. | Preserve the integrity of the analyte. | |
| Use low-binding polypropylene (B1209903) tubes and pipette tips. | Reduce non-specific binding of the analyte to surfaces. | |
| Solid-Phase Extraction (SPE) | Optimize the SPE cartridge type (e.g., C18) and elution solvents for prostaglandins.[1] | Improve selective retention and elution of this compound. |
| Acidify the sample (e.g., with formic acid) before loading onto the SPE column. | Enhance the retention of acidic analytes like prostaglandins on the stationary phase. | |
| Ensure complete elution by using an appropriate volume and composition of the elution solvent (e.g., methanol (B129727) or ethyl acetate). | Maximize the recovery of the analyte from the SPE cartridge. | |
| Liquid-Liquid Extraction (LLE) | Select an organic solvent with appropriate polarity for efficient extraction of prostaglandins (e.g., ethyl acetate). | Improve partitioning of this compound into the organic phase. |
| Adjust the pH of the aqueous phase to suppress the ionization of the analyte. | Increase the extraction efficiency into the organic solvent. | |
| Perform multiple extractions with smaller volumes of the organic solvent. | Enhance the overall recovery of the analyte. | |
| Protein Precipitation (PPT) | Choose an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol). Acetonitrile is generally efficient for protein precipitation.[6] | Achieve effective removal of proteins with good recovery of the analyte in the supernatant. |
| Optimize the ratio of organic solvent to plasma (typically 3:1 or 4:1). | Ensure complete protein precipitation without excessive dilution of the analyte. | |
| Ensure thorough mixing and adequate incubation time after adding the precipitating solvent. | Maximize the precipitation of proteins and release of the analyte into the supernatant. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Possible Causes:
-
Co-elution of endogenous plasma components (e.g., phospholipids) with this compound.
-
Insufficient sample cleanup during the extraction process.
-
Inappropriate chromatographic conditions.
Troubleshooting Steps:
| Area of Focus | Troubleshooting Action | Expected Outcome |
| Sample Preparation | Employ a more rigorous sample cleanup method, such as SPE, which is known to provide cleaner extracts compared to PPT.[1] | Reduce the amount of interfering matrix components in the final extract. |
| For LLE, consider a back-extraction step to further purify the analyte. | Remove more polar and non-polar interferences. | |
| For PPT, consider a "solvent first" approach where the sample is added to the precipitating solvent to improve precipitation efficiency. | Enhance the removal of plasma proteins. | |
| Chromatography | Optimize the HPLC/UHPLC gradient to achieve better separation of this compound from matrix components.[1] | Minimize co-elution and reduce ion suppression or enhancement. |
| Use a high-resolution analytical column (e.g., a C18 column with smaller particle size).[1] | Improve peak shape and resolution. | |
| Employ a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar and non-polar interferences may elute.[7] | Reduce contamination of the mass spectrometer source. | |
| Mass Spectrometry | Optimize MS parameters such as collision energy and source temperature for this compound.[1] | Enhance the signal-to-noise ratio and minimize the impact of background noise. |
| Use a stable isotope-labeled internal standard to compensate for matrix effects.[5] | Improve the accuracy and reproducibility of quantification. |
Experimental Protocols
Here are detailed methodologies for the key experiments cited. Note that these are general protocols for prostaglandins and should be optimized for this compound in your specific laboratory setting.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from methods for prostaglandin extraction from plasma.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Ethyl Acetate (B1210297)
-
Deionized water
-
Formic acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 1 mL of plasma, add the internal standard (e.g., this compound-d5). Acidify the sample to pH 3-4 with formic acid.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of hexane to remove lipids and other non-polar interferences.
-
Elution: Elute the this compound with 5 mL of ethyl acetate or methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Expected Recovery: >85%
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a phase separation LLE method for prostaglandins.[8]
Materials:
-
Ethyl acetate
-
Saturated Sodium Dihydrogen Phosphate (NaH₂PO₄) solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 500 µL of plasma in a centrifuge tube, add 100 µL of the internal standard solution.
-
Addition of Reagents: Add 500 µL of pre-saturated NaH₂PO₄ solution and 4.0 mL of ethyl acetate.
-
Extraction: Vortex the mixture vigorously for 5-10 minutes.
-
Phase Separation: Centrifuge the sample at 2500 x g for 10 minutes to separate the aqueous and organic layers. A layer of precipitated proteins will form between the two phases.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Expected Recovery: 80-95%
Protocol 3: Protein Precipitation (PPT)
This is a general protocol for protein precipitation of plasma samples.
Materials:
-
Acetonitrile (ice-cold)
-
Vortex mixer
-
Centrifuge (refrigerated)
Procedure:
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the sample at -20°C for 20-30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Solvent Evaporation: Evaporate the supernatant to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Expected Recovery: 70-90%[3][9]
Quantitative Data Summary
The following tables summarize typical recovery data and LC-MS/MS parameters for prostaglandins, which can serve as a starting point for method development for this compound.
Table 1: Comparison of Extraction Method Recovery for Prostaglandins
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Prostaglandins | Plasma, Urine | >90% (with formic acid) | Welsh et al., 2007 |
| Liquid-Liquid Extraction (LLE) | 8-iso-Prostaglandin F2α | Human Plasma | Accuracy: 90.4% - 113.9% | Yordanov et al., 2021[8] |
| Protein Precipitation (PPT) | Various Drugs | Plasma | 78% - 95% | Rouan et al., 2001; Larrañaga et al., 1999[3][9] |
Table 2: Typical LC-MS/MS Parameters for Prostaglandin Analysis
| Parameter | Typical Setting | Rationale/Comment |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) | Provides good retention and separation for prostaglandins. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidic modifier to improve peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid | Organic solvent for gradient elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale columns. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Prostaglandins have a carboxylic acid group that readily deprotonates.[1] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method for the quantitative determination of mavoglurant (AFQ056) in human plasma [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 15-Keto Bimatoprost by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 15-Keto Bimatoprost using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis, components of biological matrices like plasma, serum, or ocular tissues can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[2][3] This interference can lead to inaccurate and irreproducible quantification, compromising the reliability of study results.[4]
Q2: What are the primary sources of matrix effects in biological samples for prostaglandin (B15479496) analysis?
A2: The most significant source of matrix effects in biological samples like plasma and serum are phospholipids (B1166683) from cell membranes.[2][3][5] These molecules are notorious for causing ion suppression in electrospray ionization (ESI) and can co-elute with the analyte of interest if not adequately removed during sample preparation. Other endogenous components, such as salts and proteins, can also contribute to matrix effects.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-column infusion experiment.[6] This involves infusing a constant flow of a standard solution of this compound directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively. Another approach is to compare the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (matrix effect factor calculation).[1]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a known concentration. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5.[7] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variability and improving the precision and accuracy of quantification.[6][8]
Q5: Are there specific sample preparation techniques recommended for reducing matrix effects for this compound?
A5: Yes, several techniques can be employed to minimize matrix effects. These include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.[2][5]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[6]
-
Solid-Phase Extraction (SPE): A highly effective and selective method for removing interfering compounds and concentrating the analyte.[2][6]
-
HybridSPE®: A technique that combines the simplicity of protein precipitation with the selectivity of SPE to specifically target and remove phospholipids.[5][9]
The choice of method depends on the required sensitivity, sample throughput, and the complexity of the matrix.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Shifting Retention Times
-
Possible Cause: Inadequate sample cleanup leading to column fouling from matrix components. Phospholipids, in particular, can accumulate on the analytical column and interfere with chromatography.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method such as SPE or LLE to remove a higher percentage of matrix components.
-
Optimize Chromatography: Ensure the analytical column is appropriate for prostaglandin analysis (e.g., a high-resolution C18 column).[6] Adjust the mobile phase gradient to better separate the analyte from interfering peaks.[6]
-
Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to elute strongly retained matrix components.
-
Issue 2: High Variability Between Replicate Injections (%CV > 15%)
-
Possible Cause: Inconsistent matrix effects between samples. This can be particularly problematic if the nature of the matrix varies between different samples or batches.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variability introduced by matrix effects.[6][8] The ratio of the analyte peak area to the IS peak area should remain consistent even if absolute signal intensities fluctuate.
-
Evaluate Sample Preparation Consistency: Ensure the sample preparation procedure is performed consistently for all samples. Automated liquid handling systems can improve reproducibility.
-
Assess Matrix Effects Quantitatively: Use the matrix effect factor calculation for each lot of matrix to understand the degree of variability.
-
Issue 3: Low Analyte Recovery and Poor Sensitivity
-
Possible Cause: Significant ion suppression due to co-eluting matrix components. The analyte signal is being quenched, leading to a lower response and higher limits of detection.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will confirm if ion suppression is occurring at the retention time of this compound.
-
Enhance Sample Cleanup: Focus on methods that effectively remove phospholipids, such as HybridSPE® or specific SPE sorbents designed for phospholipid removal.[5][9]
-
Chromatographic Separation: Modify the LC method to separate this compound from the regions of ion suppression identified in the post-column infusion experiment. This may involve changing the mobile phase composition or the gradient profile.[10]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Relative Cost |
| Protein Precipitation (PPT) | Low (~30-50%) | Good | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate (~60-80%) | Variable | Medium | Medium |
| Solid-Phase Extraction (SPE) | High (~80-95%) | Good | Low-Medium | High |
| HybridSPE® | Very High (>95%) | Good | High | Medium-High |
Note: Efficiency and recovery can vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Matrix Effects
-
System Setup:
-
Configure the LC-MS/MS system as you would for the analysis of this compound.
-
Use a T-connector to introduce a constant flow of a this compound standard solution (e.g., 10 ng/mL in mobile phase) into the eluent stream from the LC column before it enters the mass spectrometer's ion source. A syringe pump should be used to ensure a stable flow rate (e.g., 10 µL/min).
-
-
Procedure:
-
Begin infusing the this compound solution and monitor its signal to establish a stable baseline.
-
Inject a blank matrix sample that has been subjected to your standard sample preparation procedure.
-
Acquire data for the entire chromatographic run.
-
-
Data Analysis:
-
Examine the chromatogram of the infused this compound signal.
-
A decrease in the baseline signal indicates ion suppression at that retention time.
-
An increase in the baseline signal indicates ion enhancement.
-
Correlate any regions of suppression or enhancement with the retention time of this compound in your standard analysis.
-
Protocol 2: Quantitative Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard of this compound in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the this compound standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before the extraction procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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Overall Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
References
- 1. gtfch.org [gtfch.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Synthesis and Purification of 15-Keto Bimatoprost
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of pure 15-Keto Bimatoprost.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound is a primary metabolite and oxidation product of Bimatoprost, a prostaglandin (B15479496) F2α analog used in ophthalmic solutions. The primary challenge in its synthesis lies in the selective oxidation of the C-15 hydroxyl group of Bimatoprost without inducing other side reactions or degradation. Furthermore, the inherent structural complexity of prostaglandins, with multiple chiral centers, makes the separation and purification of the final product from closely related isomers and impurities a significant hurdle.
Q2: What are the common impurities encountered during the synthesis and storage of this compound?
A2: Common impurities include the starting material (unreacted Bimatoprost), stereoisomers such as 15-epi-Bimatoprost, and geometric isomers like 5,6-trans-Bimatoprost.[1] Degradation products from exposure to acidic, basic, or photolytic conditions can also be present.
Q3: How is this compound typically formed?
A3: this compound is formed through the oxidation of the 15-hydroxyl group of Bimatoprost.[] This can occur metabolically in vivo via the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4][5] In a laboratory setting, it is often generated during forced degradation studies of Bimatoprost under oxidative stress, for example, using hydrogen peroxide.[6]
Q4: What analytical techniques are recommended for monitoring the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique for monitoring the purity of this compound and separating it from Bimatoprost and other related impurities.[6][7][8] Ultra-Performance Liquid Chromatography (UPLC) can offer higher resolution and faster analysis times. Chiral chromatography is essential for separating stereoisomers.
Troubleshooting Guides
Challenge 1: Inefficient or Non-Selective Oxidation of Bimatoprost
Problem: Low yield of this compound and formation of multiple side products during the oxidation of Bimatoprost.
| Potential Cause | Troubleshooting Suggestion |
| Oxidizing agent is too harsh or non-selective. | Use a milder and more selective oxidizing agent. Consider reagents known for selective oxidation of allylic alcohols, such as manganese dioxide (MnO₂) or Dess-Martin periodinane. |
| Reaction conditions are not optimized. | Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry of the oxidizing agent. Monitor the reaction progress closely using TLC or HPLC to determine the optimal endpoint and avoid over-oxidation or degradation. |
| Protection of other functional groups is necessary. | If side reactions at other hydroxyl groups (C-9 or C-11) are observed, consider a protection-deprotection strategy for these groups. |
| Enzymatic oxidation is an alternative. | For a highly selective conversion, consider using the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4] |
Challenge 2: Difficulty in Purifying this compound
Problem: Co-elution of this compound with the starting material (Bimatoprost) and other closely related impurities during chromatographic purification.
| Potential Cause | Troubleshooting Suggestion |
| Inadequate chromatographic resolution. | Optimize the HPLC method. Experiment with different stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., varying the ratio of acetonitrile (B52724) or methanol (B129727) to water/buffer and the type and concentration of acid modifier like formic acid or acetic acid).[1] |
| Presence of stereoisomers. | For separating stereoisomers like the 15-epi isomer, a chiral stationary phase (CSP) is necessary. Chiral HPLC is the method of choice for this type of separation. |
| Sample overloading on the column. | Reduce the amount of sample loaded onto the preparative HPLC column to improve resolution. |
| Sub-optimal gradient elution. | Develop a shallow gradient elution profile around the retention time of the target compound and its main impurities to maximize separation. |
| Crystallization is ineffective for removing certain impurities. | Recrystallization may not be effective in removing impurities with very similar structures and polarities. It should be used as a final polishing step after chromatographic purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidative Degradation of Bimatoprost
This protocol is based on typical conditions used in forced degradation studies and can be adapted for the small-scale synthesis of this compound for use as a reference standard.
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Dissolution: Dissolve Bimatoprost in a suitable solvent (e.g., a mixture of acetonitrile and water).
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Oxidation: Add a controlled amount of an oxidizing agent, such as 30% hydrogen peroxide.[6]
-
Reaction: Heat the mixture at a controlled temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[6] The reaction should be monitored by HPLC to track the formation of this compound and the consumption of Bimatoprost.
-
Quenching: Once the desired conversion is achieved, quench the reaction by adding a suitable reagent to neutralize the excess oxidizing agent (e.g., sodium bisulfite solution).
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Extraction: Extract the product from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Quantitative Data from a Representative Forced Degradation Study:
| Stress Condition | % Bimatoprost Recovered | % Bimatoprost Decomposed |
| Oxidative (30% H₂O₂, 80°C, 30 min) | 91.62% | 8.38% |
Data adapted from a stability-indicating HPLC method development study.[6]
Protocol 2: Purification of this compound by Preparative HPLC
This is a general protocol that should be optimized for specific equipment and impurity profiles.
-
Column Selection: Choose a suitable reversed-phase preparative HPLC column (e.g., C18, 10 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (or methanol) and water, often with a small amount of an acid modifier like 0.1% formic acid to improve peak shape.[6]
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase composition and gradient profile for separating this compound from Bimatoprost and other impurities.
-
Scale-Up: Scale up the analytical method to the preparative system, adjusting the flow rate and injection volume accordingly.
-
Purification: Dissolve the crude this compound in the mobile phase and inject it onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak, guided by UV detection.
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Analysis of Fractions: Analyze the collected fractions by analytical HPLC to assess their purity.
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Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
Caption: Formation of this compound and other impurities from Bimatoprost.
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 3. Role of glutamine 148 of human 15-hydroxyprostaglandin dehydrogenase in catalytic oxidation of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
Technical Support Center: Degradation Pathways of 15-Keto Bimatoprost in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the degradation pathways of 15-Keto Bimatoprost in solution, including troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a primary metabolite and a known impurity of Bimatoprost, a prostaglandin (B15479496) F2α analog used in ophthalmic solutions.[][2][3][4][5] Understanding its degradation pathways is crucial for ensuring the quality, safety, and efficacy of Bimatoprost drug products. Stability studies help to identify potential degradants, establish appropriate storage conditions, and develop stability-indicating analytical methods.
Q2: What are the likely degradation pathways for this compound in solution?
A2: While specific studies on this compound are limited, data from related 15-keto prostaglandin analogs suggest two primary degradation pathways:
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Dehydration: Under acidic or basic conditions, this compound is susceptible to dehydration, leading to the formation of a more conjugated system.
-
Hydrolysis: The ethyl amide group in this compound can undergo hydrolysis, particularly under strong acidic or basic conditions, to form the corresponding carboxylic acid.
Q3: What analytical techniques are recommended for studying this compound degradation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV or Mass Spectrometric (MS) detection is the most common and effective technique.[6] These methods can separate this compound from its degradation products, allowing for accurate quantification.
Q4: How should I store solutions of this compound to minimize degradation?
A4: Based on information for related compounds, it is recommended to store aqueous solutions of 15-keto prostaglandins (B1171923) for no more than one day. For long-term storage, it is advisable to keep the compound in a solid form at -20°C or as a stock solution in an anhydrous organic solvent like ethanol, DMSO, or dimethylformamide at -80°C for up to six months or -20°C for one month.[7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid degradation of this compound standard in aqueous solution. | The pH of the solution is not optimal. Presence of contaminants that catalyze degradation. | Prepare fresh solutions daily. Ensure the pH of the aqueous solution is near neutral (pH 6-7.5). Use high-purity water and solvents. |
| Poor separation of this compound and its degradation products in HPLC. | The mobile phase composition is not optimized. The column is not suitable. | Adjust the mobile phase polarity and pH. Experiment with different organic modifiers (e.g., acetonitrile (B52724), methanol). Try a different column chemistry (e.g., C18, C8, Phenyl). |
| Identification of unknown peaks in the chromatogram. | Unexpected degradation products or impurities from the starting material. | Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks for structural elucidation. Compare the retention times with available reference standards of potential impurities. |
| Inconsistent degradation rates between experiments. | Variations in experimental conditions such as temperature, light exposure, or pH. | Tightly control all experimental parameters. Use a calibrated oven or water bath for temperature studies. Protect solutions from light by using amber vials or covering them with aluminum foil. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are detailed protocols for investigating the degradation of this compound under various stress conditions.
1. Acidic and Basic Hydrolysis:
-
Objective: To evaluate the stability of this compound in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, dilute the stock solution with 0.1 N and 1 N hydrochloric acid (HCl) to a final concentration of 100 µg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 N and 1 N sodium hydroxide (B78521) (NaOH) to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (for base-stressed samples, add an equivalent amount of HCl; for acid-stressed samples, add an equivalent amount of NaOH), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a 100 µg/mL solution of this compound in a mixture of water and a suitable organic solvent.
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Add hydrogen peroxide (H₂O₂) to the solution to achieve a final concentration of 3% and 30%.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the degradation over a period of time (e.g., 2, 4, 8, 12, 24 hours).
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At each time point, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.
-
3. Thermal Degradation:
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Objective: To determine the effect of heat on the stability of this compound.
-
Procedure:
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Place the solid this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity.
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent system.
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Incubate the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Analyze samples at initial and various time points.
-
4. Photodegradation:
-
Objective: To evaluate the photostability of this compound.
-
Procedure:
-
Expose a solution of this compound (e.g., 100 µg/mL) to a light source with a specified output (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Monitor the degradation at various time intervals.
-
Analyze both the exposed and control samples by HPLC.
-
Data Presentation
The following table summarizes the expected degradation of this compound under various stress conditions, inferred from studies on related prostaglandin analogs.
| Stress Condition | Reagent/Condition | Expected Degradation Products | Relative Rate of Degradation |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | Dehydration Product, Hydrolysis Product (Bimatoprost Free Acid analog) | Moderate to High |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | Dehydration Product, Bicyclic Product, Hydrolysis Product | High |
| Oxidative Degradation | 3% H₂O₂, RT | Potential for various oxidative products | To be determined |
| Thermal Degradation | 80°C | To be determined | Low to Moderate |
| Photodegradation | ICH light conditions | To be determined | Low |
Visualization of Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound based on the degradation patterns of similar 15-keto prostaglandin compounds.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. This compound Impurity | 1163135-96-3 | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 5. allmpus.com [allmpus.com]
- 6. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Low Sensitivity in 15-Keto Bimatoprost Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low-sensitivity detection of 15-Keto Bimatoprost (B1667075).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low sensitivity when detecting 15-Keto Bimatoprost?
A1: Low sensitivity in the detection of this compound, a metabolite of Bimatoprost, typically stems from a combination of factors:
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Low Endogenous Concentrations: As a metabolite, this compound is often present in very low concentrations in biological matrices.[1]
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Matrix Effects: Co-eluting endogenous substances from complex biological samples (e.g., plasma, urine) can interfere with the ionization of the target analyte, a phenomenon known as ion suppression.[2] This is a significant issue in LC-MS/MS analysis.
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Analyte Instability: Prostaglandins (B1171923) and their metabolites can be chemically unstable and susceptible to degradation during sample collection, storage, and processing.[1][3]
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Suboptimal Analytical Method: The chosen analytical technique or its parameters may not be optimized for the specific chemical properties of this compound.
Q2: Which analytical method is considered the gold standard for this compound detection?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of prostaglandins and their metabolites due to its high sensitivity, specificity, and ability to distinguish between structurally similar isomers.[1] While immunoassays like ELISA can be sensitive, they may suffer from cross-reactivity with related compounds.[3]
Q3: How critical is sample handling and storage for maintaining the integrity of this compound?
A3: Proper sample handling and storage are crucial. Due to the instability of prostaglandins, it is recommended to process samples quickly.[3] For storage, temperatures of -80°C are highly advisable to minimize degradation, especially if the analysis is not performed immediately.[2][3] Repeated freeze-thaw cycles should be avoided as they can lead to the breakdown of the analyte.[2]
Q4: What is the role of an internal standard, and which one should be used for this compound analysis?
A4: A stable isotope-labeled (SIL) internal standard is essential for accurate quantification. It is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The SIL internal standard is added at the beginning of the sample preparation process and co-elutes with the analyte, effectively compensating for analyte loss during extraction and for variability in ionization (ion suppression).[2] For this compound analysis, the use of This compound-d5 is recommended.[4]
Q5: Are there advanced techniques to significantly boost the signal for prostaglandin (B15479496) analogs?
A5: Yes. Silver cationization is a highly effective technique. By adding silver ions (Ag+) to the mobile phase or electrospray solvent, the ionization efficiency of prostaglandins can be dramatically increased. Studies have shown that detecting prostaglandins as silver adducts ([M+Ag]+) can enhance sensitivity by up to 30-fold compared to conventional deprotonation ([M-H]-) in negative ion mode.[5][6]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Sample Extraction and Concentration | Optimize your sample preparation. Solid-Phase Extraction (SPE) is highly effective for concentrating prostaglandins and removing interfering substances from the matrix.[1][2] Liquid-Liquid Extraction (LLE) is another viable option. Ensure the choice of solvents and sorbents is appropriate for this compound. |
| Ion Suppression from Matrix Components | Improve sample cleanup using SPE or LLE.[2] Additionally, adjust the chromatographic gradient to separate the analyte from the regions where ion suppression occurs. A post-column infusion experiment can help identify these regions.[2] |
| Suboptimal Mass Spectrometer Settings | Ensure the mass spectrometer is operating in the optimal ionization mode. For prostaglandins, negative ion mode Electrospray Ionization (ESI) is typically preferred.[2] However, consider positive ion mode if using silver cationization.[5][6] Tune the ion source parameters (e.g., capillary voltage, gas flows, and temperatures) to maximize the signal for your specific analyte.[2] |
| Analyte Degradation | Adhere to strict sample handling protocols. Prepare samples on ice, minimize the time between collection and analysis, and store them at -80°C.[2][3] Avoid repeated freeze-thaw cycles. |
Issue 2: Poor Reproducibility and High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol and ensure it is followed consistently for all samples, standards, and quality controls. The use of a stable isotope-labeled internal standard like this compound-d5 is crucial to correct for variability.[2][4] |
| Chromatographic Issues | Poor peak shapes or shifting retention times can lead to inconsistent integration. Ensure the HPLC/UPLC system is properly equilibrated and that the mobile phase composition is consistent. Utilize a high-resolution column, such as a C18, to achieve good separation.[1] |
| Instrument Carryover | If a high concentration sample is followed by a low concentration one, carryover can artificially inflate the results of the latter. Inject blank samples after high concentration standards or samples to check for carryover. Optimize the injector wash procedure if necessary. |
Quantitative Data
The following tables summarize relevant quantitative data from studies on Bimatoprost and other prostaglandin analogs. Note: Specific data for this compound is limited; therefore, data from its parent compound and related molecules are provided for reference.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Bimatoprost and Related Compounds
| Compound | Matrix | Method | LOD | LLOQ/LLOQ | Reference |
| Bimatoprost | Human Plasma | LC-MS/MS | 0.2 pg/mL | 0.5 pg/mL | [7] |
| Bimatoprost | Cosmetic Serums | LC-MS/MS | 1.5 µg/g | 5.0 µg/g | [8] |
| Bimatoprost | Cosmetics | HPLC-QQQ-MS/MS | 0.01 mg/kg | 0.03 mg/kg | [9] |
| Bimatoprost Acid | Aqueous Humor | HPLC-MS/MS | - | 1.3 nM (~0.5 ng/mL) | [10] |
| Latanoprost | Cosmetic Serums | LC-MS/MS | 0.3 µg/g | 1.0 µg/g | [8] |
| Travoprost | Cosmetic Serums | LC-MS/MS | 0.3 µg/g | 1.0 µg/g | [8] |
Table 2: Recovery Rates for Prostaglandin Analogs
| Compound | Sample Preparation Method | Mean Recovery (%) | Reference |
| Bimatoprost, Latanoprost, Travoprost | Solvent Extraction & Centrifugation | >90% | [11] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for extracting prostaglandins from biological fluids.[1]
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Internal Standard Spiking: Add a known amount of this compound-d5 to each sample.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727), followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with a stronger organic solvent like methanol or ethyl acetate.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis with Silver Cationization
This protocol is adapted from methods shown to dramatically increase prostaglandin sensitivity.[5]
-
Chromatography:
-
Column: High-resolution C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimize the gradient to ensure separation from matrix interferences.
-
-
Post-Column Infusion of Silver Ions:
-
Use a T-junction to introduce a solution of silver nitrate (B79036) (e.g., 10 ppm AgNO₃ in the mobile phase) post-column and pre-ion source.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Monitor for the [M+Ag]+ adduct of this compound and its corresponding deuterated internal standard.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.
-
Visualizations
Caption: Experimental workflow for sensitive detection of this compound.
Caption: Key factors and solutions for low-sensitivity detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 5. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | TRC-K175100-10MG | LGC Standards [lgcstandards.com]
Technical Support Center: Method Refinement for Reproducible 15-Keto Bimatoprost Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results for experiments involving 15-Keto Bimatoprost (B1667075).
Frequently Asked Questions (FAQs)
Q1: What is 15-Keto Bimatoprost?
A1: this compound is an oxidized metabolite of Bimatoprost, a prostaglandin (B15479496) F2α analogue.[] The conversion occurs at the C-15 position, where the hydroxyl group of Bimatoprost is oxidized to a ketone. This structural modification alters its biological activity and receptor affinity. It is often studied in the context of intraocular pressure reduction and eyelash growth, and it serves as a biomarker in pharmacokinetic studies of Bimatoprost.[]
Q2: What are the common impurities encountered during the synthesis of Bimatoprost and its analogues?
A2: Common impurities can include diastereomers (like 15R-Bimatoprost), geometric isomers (such as 5,6-trans-Bimatoprost), and process-related impurities from starting materials and reagents.[2] this compound itself is considered an impurity in the synthesis of Bimatoprost.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid at -20°C.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis and analysis of this compound.
Synthesis: Oxidation of Bimatoprost to this compound
The primary method for synthesizing this compound is through the selective oxidation of the secondary alcohol at the C-15 position of Bimatoprost.
Experimental Workflow: Synthesis and Purification
References
Technical Support Center: Minimizing Artifact Formation During 15-Keto Bimatoprost Sample Collection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize artifact formation during the collection and analysis of 15-Keto Bimatoprost samples. Adherence to proper sample handling protocols is critical for obtaining accurate and reproducible data in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a primary and biologically important metabolite of Bimatoprost, a synthetic prostaglandin (B15479496) analog used in ophthalmic solutions to reduce intraocular pressure. Accurate measurement of this compound is crucial for pharmacokinetic studies, drug metabolism research, and understanding the overall efficacy and safety profile of Bimatoprost. Artifact formation can lead to erroneous quantification, impacting the interpretation of experimental results.
Q2: What are the primary causes of artifact formation during this compound sample collection?
A2: Artifact formation can primarily be attributed to:
-
Enzymatic Degradation: Endogenous enzymes present in biological matrices can metabolize this compound, altering its concentration. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a key enzyme in the degradation of prostaglandins (B1171923).[1][2][3]
-
Chemical Instability: Prostaglandins are susceptible to degradation under certain conditions, such as exposure to extreme pH, high temperatures, and light.[4]
-
Oxidation: The presence of oxidizing agents can lead to the formation of artifactual oxidation products.
-
Improper Sample Handling: Issues such as hemolysis, repeated freeze-thaw cycles, and incorrect use of anticoagulants can compromise sample integrity.
Q3: How can I prevent enzymatic degradation of this compound in my samples?
A3: To prevent enzymatic degradation, it is crucial to:
-
Work Quickly and at Low Temperatures: Process samples as quickly as possible on ice to minimize enzymatic activity.
-
Use Enzyme Inhibitors: The addition of a prostaglandin synthetase inhibitor, such as indomethacin (B1671933), to the collection tubes can help prevent the enzymatic degradation of prostaglandins.
-
Prompt Freezing: After processing, snap-freeze plasma or serum samples in liquid nitrogen and store them at -80°C until analysis.
Q4: What is the recommended anticoagulant for blood sample collection for this compound analysis?
A4: Ethylenediaminetetraacetic acid (EDTA) is the recommended anticoagulant for plasma collection for prostaglandin analysis. EDTA chelates calcium ions, which are essential cofactors for many enzymes, thereby inhibiting enzymatic activity that could degrade this compound. It is advisable to use collection tubes containing EDTA and to gently invert the tubes several times immediately after blood collection to ensure proper mixing.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound sample collection and analysis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Analyte Signal | Degradation of this compound: The analyte may have degraded due to improper sample handling, storage, or processing. | - Review Sample Collection Protocol: Ensure blood samples were collected using appropriate anticoagulants (EDTA recommended) and processed promptly at low temperatures. - Check Storage Conditions: Verify that samples were stored at -80°C immediately after collection and processing. Avoid repeated freeze-thaw cycles. - Evaluate Extraction Efficiency: Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure to ensure efficient recovery of this compound. |
| Inefficient Ionization in Mass Spectrometer: The settings on the mass spectrometer may not be optimal for detecting this compound. | - Optimize MS Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows, and temperature, to maximize the signal for this compound. Negative ion mode is often preferred for prostaglandins.[4] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Variations in the timing of processing, temperature, or pipetting can introduce variability. | - Standardize Workflow: Ensure all samples are processed using a consistent and well-documented protocol. - Use Internal Standards: Incorporate a stable isotope-labeled internal standard for this compound at the beginning of the sample preparation process to account for variability in extraction and instrument response.[4] |
| Matrix Effects: Components in the biological matrix may be suppressing or enhancing the ionization of this compound. | - Improve Sample Cleanup: Utilize a more rigorous solid-phase extraction (SPE) protocol to remove interfering matrix components.[4] - Dilute the Sample: If matrix effects are significant, diluting the sample extract before injection can sometimes mitigate the issue. | |
| Presence of Unexpected Peaks (Artifacts) | Oxidation: this compound may have been oxidized during sample handling or storage. | - Minimize Air Exposure: Work quickly and keep samples on ice to reduce the rate of oxidation. - Use Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes or during the extraction process. |
| Hydrolysis: The amide group in Bimatoprost (the parent compound) can be hydrolyzed to the corresponding carboxylic acid, which can then be metabolized to 15-keto and other derivatives. While this compound is already a metabolite, further degradation is possible.[5] | - Control pH: Maintain a neutral pH during sample processing and storage, as extreme pH can accelerate hydrolysis. | |
| Hemolysis: The release of cellular components from red blood cells can interfere with the analysis and potentially degrade the analyte. | - Proper Phlebotomy Technique: Ensure proper blood collection techniques to minimize hemolysis. Avoid vigorous shaking of the collection tubes. - Visual Inspection: Visually inspect the plasma or serum for any pink or red discoloration, which indicates hemolysis. If present, it should be noted, and the potential impact on the data considered.[6][7][8] |
Experimental Protocols
Protocol 1: Plasma Collection for this compound Analysis
Materials:
-
Vacutainer tubes containing K2-EDTA
-
Centrifuge with refrigeration capabilities
-
Pipettes and sterile, nuclease-free polypropylene (B1209903) tubes
-
Indomethacin solution (optional, as an enzyme inhibitor)
-
Dry ice or liquid nitrogen
Procedure:
-
Blood Collection: Collect whole blood directly into pre-chilled K2-EDTA vacutainer tubes.
-
Mixing: Gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant.
-
(Optional) Enzyme Inhibition: If using, add indomethacin to the blood sample to a final concentration of 10 µg/mL immediately after collection.
-
Centrifugation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C. This should be done as soon as possible, ideally within 30 minutes of collection.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer and transfer it to a clean, pre-chilled polypropylene tube.
-
Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen or on dry ice and store them at -80°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline for the extraction of prostaglandin metabolites and should be optimized for this compound.
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ethyl acetate (B1210297)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw the plasma samples on ice. Acidify the plasma to a pH of approximately 3.5 with formic acid. This step is crucial for the efficient retention of prostaglandins on the C18 sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not let the cartridge dry out.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of a low-percentage organic solvent wash (e.g., 15% methanol in water) to remove less polar interferences. A final wash with a non-polar solvent like hexane can help remove lipids.
-
Elution: Elute the this compound from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound sample collection and preparation.
Caption: Logical troubleshooting workflow for abnormal this compound results.
References
- 1. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pathology.jhu.edu [pathology.jhu.edu]
- 8. Effect of Hemolysis on Routine Blood Gas and Whole Blood Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for 15-Keto Bimatoprost Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatography of 15-Keto Bimatoprost, a key metabolite of Bimatoprost.[]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phases for this compound analysis using reversed-phase HPLC?
A typical starting point for reversed-phase HPLC analysis of this compound and related prostaglandin (B15479496) analogs involves a combination of an aqueous solvent and an organic solvent. Commonly used mobile phases consist of acetonitrile (B52724) or methanol (B129727) as the organic phase and water as the aqueous phase.[2][3][4][5] To improve peak shape and control ionization, an acid modifier like 0.1% formic acid or acetic acid is often added to both the aqueous and organic phases.[2][3][6]
Q2: Should I use a gradient or isocratic elution for this compound analysis?
The choice between gradient and isocratic elution depends on the complexity of the sample matrix and the number of analytes.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can be suitable for routine analysis of the main compound if it is well-resolved from any impurities.[7][8]
-
Gradient elution , where the mobile phase composition changes over time by increasing the proportion of the organic solvent, is generally preferred for complex samples containing impurities or degradation products with different polarities.[6][8] This approach helps to elute strongly retained compounds in a reasonable time while maintaining good resolution for earlier eluting peaks.[8]
Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
Acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography, and their choice can significantly impact selectivity.
-
Acetonitrile typically offers lower viscosity, resulting in lower backpressure, and has a different selectivity compared to methanol.
-
Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities.
If you are experiencing co-elution or poor resolution, switching the organic solvent or using a ternary mixture of water, acetonitrile, and methanol can be an effective optimization step.
Q4: What is the role of the acidic modifier (e.g., formic acid, acetic acid) in the mobile phase?
Acidic modifiers are added to the mobile phase to control the ionization of the analyte and any silanol (B1196071) groups on the stationary phase. For acidic compounds like prostaglandin analogs, maintaining a low pH (typically between 2.5 and 3.5) suppresses the ionization of the carboxylic acid functional groups, leading to better retention, improved peak shape, and enhanced sensitivity, especially for mass spectrometry detection.[2][6]
Troubleshooting Guide
This guide addresses common chromatographic issues encountered during the analysis of this compound and provides solutions related to mobile phase optimization.
| Problem | Potential Cause(s) related to Mobile Phase | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Mobile phase pH is inappropriate, causing partial ionization of the analyte. - Mismatch between the sample solvent and the mobile phase.[9] | - Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to ensure a pH well below the pKa of the analyte. - Dissolve the sample in the initial mobile phase composition or a weaker solvent.[9] |
| Poor Peak Shape (Fronting) | - Sample overload. - Sample dissolved in a solvent stronger than the mobile phase. | - Reduce the concentration of the injected sample. - Ensure the sample solvent is the same as or weaker than the mobile phase.[9][10] |
| Inconsistent Retention Times | - Inaccurate mobile phase preparation. - Mobile phase degradation or evaporation of the more volatile component. - Air bubbles in the pump.[11] | - Prepare fresh mobile phase daily and ensure accurate measurements.[9] - Keep mobile phase reservoirs capped to prevent evaporation.[9] - Degas the mobile phase before use and purge the pump.[11] |
| High Backpressure | - Particulate matter from improperly filtered mobile phase. - Buffer precipitation in the presence of high organic solvent concentration. | - Filter all mobile phase components through a 0.45 µm or 0.22 µm filter. - Ensure buffer components are soluble in the highest organic percentage of your gradient. If necessary, flush the system with water before shutting down. |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents. - Incomplete mobile phase mixing. - Mobile phase is UV absorbing at the detection wavelength. | - Use high-purity (HPLC or LC-MS grade) solvents and reagents.[9] - Ensure proper mixing of the mobile phase, especially for isocratic elution. - Check the UV absorbance spectrum of your mobile phase components. |
| Ghost Peaks | - Impurities in the mobile phase, particularly in the weaker solvent of a gradient. | - Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient (without injection) to identify peaks originating from the mobile phase. |
Experimental Protocols
Below is a typical experimental protocol for the analysis of this compound using reversed-phase HPLC with UV detection. This protocol is a starting point and may require further optimization.
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (≥98% purity)
2. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[6]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[2]
-
Flow Rate: 0.5 mL/min[6]
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[12]
-
Injection Volume: 10 µL[6]
-
Gradient Program:
-
0-1 min: 20% B
-
1-15 min: 20% to 100% B
-
15-18 min: Hold at 100% B
-
18-19 min: 100% to 20% B
-
19-20 min: Hold at 20% B (re-equilibration)[6]
-
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or a mixture of mobile phase components.[13]
-
Perform serial dilutions with the mobile phase to create calibration standards.
5. Sample Preparation:
-
Dilute the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following tables summarize typical mobile phase compositions and chromatographic conditions used for the analysis of Bimatoprost and related prostaglandin analogs.
Table 1: Mobile Phase Compositions
| Aqueous Phase | Organic Phase | Reference |
| 0.1% Formic acid in 95:5 H₂O:MeOH | 0.1% Formic acid in 5:95 H₂O:MeOH | [6] |
| 0.1% Formic acid in Water | 0.1% Formic acid in Acetonitrile | [2] |
| 0.1% Formic acid | Acetonitrile (30:70, v/v) | [3] |
| Water, Methanol, and Acetic Acid (52:48:0.1 v/v/v) | - (Isocratic) | [5] |
| 5 mM Ammonium acetate (B1210297) with 0.02% Formic acid | 5 mM Ammonium acetate in Acetonitrile/Water (95/5; v/v) with 0.02% Formic acid | [14] |
Table 2: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kinetex XB-C18 (100 mm × 2.1 mm, 2.6 µm)[6] | Phenomenex C18 (250 mm × 4.6 mm, 5 µm)[3] | XBridge C18 (150 mm x 4.6 mm, 3.5 µm)[5] |
| Flow Rate | 0.50 mL/min[6] | 0.6 mL/min[3] | Not specified |
| Detection | Tandem Mass Spectrometry[6] | UV at 205 nm[3] | UV at 210 nm[5] |
| Elution Mode | Gradient[6] | Isocratic[3] | Isocratic[5] |
Visualizations
Caption: Workflow for mobile phase optimization in HPLC.
Caption: Troubleshooting flowchart for common HPLC issues.
Caption: Relationship between mobile phase components and their effects.
References
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. d.docksci.com [d.docksci.com]
- 7. researchgate.net [researchgate.net]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
dealing with isomeric interference in 15-Keto Bimatoprost analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 15-Keto Bimatoprost, with a specific focus on addressing the challenges of isomeric interference.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that can cause interference in analysis?
A1: this compound, a metabolite of the prostaglandin (B15479496) F2α analog Bimatoprost, can have several isomers that may co-elute or have similar mass-to-charge ratios, leading to analytical interference. The most common isomers include:
-
15-epi-15-Keto Bimatoprost: This is a diastereomer where the stereochemistry at the C-15 position is inverted.
-
Geometric Isomers: Cis/trans isomerism can occur at the double bonds within the molecule's structure.
-
Positional Isomers: Isomers with the keto group at a different position on the cyclopentane (B165970) ring or side chains can also exist, although they are less common as direct metabolites.
Q2: Why is isomeric interference a significant challenge in this compound analysis?
A2: Isomeric interference is a significant challenge because isomers of this compound often have identical molecular weights and very similar chemical properties. This makes their separation by standard chromatographic techniques and differentiation by mass spectrometry difficult.[1] Failure to resolve these isomers can lead to inaccurate quantification, impacting pharmacokinetic, pharmacodynamic, and stability studies.
Q3: What are the recommended analytical techniques to resolve this compound from its isomers?
A3: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most effective techniques. To achieve separation of stereoisomers, the use of a chiral stationary phase (chiral column) is often necessary. For geometric and positional isomers, high-resolution reversed-phase columns with optimized mobile phases can provide adequate separation.
Q4: What is the importance of using a deuterated internal standard in the analysis?
A4: Using a stable isotope-labeled internal standard, such as this compound-d5, is crucial for accurate quantification.[2] This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to the sample at the beginning of the workflow to compensate for any analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement.[1]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isomers
Symptoms:
-
Co-eluting or partially overlapping peaks for this compound and its isomers.
-
Inability to obtain a baseline separation.
Possible Causes:
-
Inappropriate column selection.
-
Suboptimal mobile phase composition or gradient.
-
Incorrect column temperature.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Column Selection | For stereoisomers (e.g., 15-epi-15-Keto Bimatoprost), a chiral stationary phase is essential. For other isomers, a high-resolution C18 or phenyl-hexyl column with a smaller particle size can improve separation efficiency.[1] |
| 2 | Mobile Phase Optimization | Adjust the organic modifier (e.g., acetonitrile, methanol) content and the pH of the aqueous phase. For chiral separations, the choice of mobile phase additives can significantly impact selectivity. |
| 3 | Gradient Adjustment | Implement a shallower gradient to increase the separation window between closely eluting peaks. |
| 4 | Temperature Control | Optimize the column temperature. Lower temperatures can sometimes enhance chiral recognition and improve resolution, though this may increase analysis time. |
Issue 2: Inconsistent or Low Analyte Recovery
Symptoms:
-
Low signal intensity for this compound.
-
High variability in quantitative results between replicate samples.
Possible Causes:
-
Inefficient sample extraction.
-
Analyte degradation during sample processing.
-
Matrix effects from the biological sample.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Sample Extraction | Solid-Phase Extraction (SPE) is commonly used for prostaglandins.[1] Ensure the sorbent material and elution solvents are appropriate for this compound. Liquid-liquid extraction (LLE) is an alternative; optimize the organic solvent for efficient extraction. |
| 2 | Minimize Degradation | Prostaglandins can be unstable.[1] Keep samples on ice during processing and consider adding antioxidants. Avoid prolonged exposure to harsh pH conditions. |
| 3 | Assess Matrix Effects | Prepare calibration standards in a matrix that matches the study samples to compensate for ion suppression or enhancement. |
| 4 | Use of Internal Standard | Ensure a suitable deuterated internal standard is added at the earliest stage of sample preparation to correct for recovery issues.[2] |
Issue 3: Difficulty in Differentiating Isomers by Mass Spectrometry
Symptoms:
-
Isomers produce identical or very similar fragmentation patterns in MS/MS.
-
Inability to find unique MRM transitions for each isomer.
Possible Causes:
-
The isomers are structurally very similar, leading to identical fragmentation pathways.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Collision Energy | Systematically vary the collision energy for each precursor ion to see if different fragment ions are produced at different energies. |
| 2 | Explore Different Ionization Techniques | While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) might produce different fragmentation patterns. |
| 3 | High-Resolution Mass Spectrometry | Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to identify any small mass differences in fragment ions that could be used for differentiation. |
| 4 | Chemical Derivatization | Derivatizing the isomers before analysis can introduce structural differences that lead to unique fragmentation patterns. |
Experimental Protocols
Representative UPLC-MS/MS Method for Isomeric Separation
This protocol provides a starting point for developing a validated method for the separation and quantification of this compound and its 15-epi isomer.
1. Sample Preparation (from Aqueous Humor)
-
To 100 µL of aqueous humor, add 10 µL of a 100 ng/mL solution of this compound-d5 in methanol (B129727) (internal standard).
-
Perform solid-phase extraction (SPE) using a suitable C18 cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample.
-
Wash with 1 mL of 10% methanol in water.
-
Elute with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2. UPLC Conditions
-
Column: Chiral Stationary Phase Column (e.g., polysaccharide-based) suitable for reversed-phase conditions; dimensions such as 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-70% B
-
8-9 min: 70-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 412.3 | 271.2 | 25 |
| 15-epi-15-Keto Bimatoprost | 412.3 | 271.2 | 25 |
| This compound-d5 | 417.3 | 276.2 | 25 |
Note: As isomers may have identical transitions, chromatographic separation is critical for accurate quantification.
Visualizations
References
Technical Support Center: Enhancing the Stability of 15-Keto Bimatoprost Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of 15-Keto Bimatoprost stock solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an oxidized metabolite of Bimatoprost, a prostaglandin (B15479496) F2α analogue.[] Its chemical structure features a ketone group at the C-15 position, which differentiates it from its parent compound.[] The stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the introduction of confounding variables in assays.[]
Q2: What are the primary factors that can cause degradation of this compound in stock solutions?
A2: Based on the behavior of related prostaglandin analogs, the primary factors contributing to the degradation of this compound in solution are expected to be:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Extreme pH conditions (both acidic and alkaline) can catalyze hydrolysis of labile functional groups.
-
Oxidation: The presence of oxidizing agents can lead to molecular modifications.
-
Light: Exposure to UV or high-intensity light can induce photodegradation.[2]
-
Repeated Freeze-Thaw Cycles: These can lead to the degradation of the compound.[3]
-
Solvent: The choice of solvent can significantly impact stability. Aqueous solutions of prostaglandin analogs are generally not stable for extended periods.[3]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: For prostaglandin analogs like this compound, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are recommended for preparing concentrated stock solutions.[3] These solvents generally provide better stability for long-term storage compared to aqueous solutions.
Q4: How should I store my this compound stock solutions?
A4: To maximize stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C for short-to-medium-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3]
-
Light Protection: Store in light-resistant containers (e.g., amber vials) to prevent photodegradation.
-
Inert Atmosphere: For optimal stability, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.[3]
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from solid compound.2. Verify the storage conditions of your existing stock solution (temperature, light exposure).3. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[3]4. Perform a stability check of your stock solution using an analytical method like HPLC. |
| Precipitate observed in the stock solution after thawing. | The solubility of the compound may be limited at lower temperatures, or the solvent may have absorbed water. | 1. Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate.[3]2. Ensure you are using a high-quality, anhydrous solvent.3. If the precipitate persists, it may be a sign of degradation, and a fresh stock solution should be prepared. |
| Inconsistent results between experiments. | Instability of the working solution or degradation of the stock solution. | 1. Always prepare fresh aqueous working solutions from the organic stock solution for each experiment. Do not store aqueous solutions.[3]2. Ensure the final concentration of the organic solvent in your assay is low and consistent between experiments.3. Aliquot your stock solution to ensure consistency across multiple experiments. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions in Organic Solvents
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months[3] | Ideal for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[3] | Suitable for short-term storage. Aliquot for frequent use. |
| 4°C | Not Recommended | Significant degradation may occur. |
| Room Temperature | Not Recommended | Rapid degradation is likely. |
Note: The stability data is based on recommendations for the deuterated form of this compound and general guidelines for prostaglandin analogs. It is strongly advised to perform your own stability studies for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO, ethanol, or DMF to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the solution at room temperature until the compound is completely dissolved.[3]
-
Storage:
-
For long-term storage, aliquot the solution into single-use, light-resistant vials.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon).
-
Store the aliquots at -80°C.[3]
-
Protocol 2: Stability-Indicating HPLC Method for this compound (Adapted from Bimatoprost Methods)
This protocol provides a starting point for developing a stability-indicating method for this compound, adapted from published methods for Bimatoprost. Optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). A starting point could be a 52:48 (v/v) mixture of water:methanol with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Dilute your stock solution to be tested to fall within the linear range of the assay.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak over time.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
Technical Support Center: 15-Keto Bimatoprost HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 15-Keto Bimatoprost. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape in the HPLC analysis of this compound?
Poor peak shape for this compound can stem from a variety of factors, including issues with the mobile phase, column, sample preparation, or the HPLC system itself. Common problems include peak tailing, fronting, splitting, and broadening. These can be caused by secondary interactions between the analyte and the stationary phase, column overload, improper solvent composition, or equipment-related issues like dead volume.
Q2: What is an ideal starting HPLC method for this compound analysis?
A good starting point for developing an HPLC method for this compound, which is a metabolite of Bimatoprost, would be a reversed-phase method.[1][2][3][4] Based on methods for the parent compound, a C18 column is often suitable.[1][3] The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control the pH.[1][3][5]
Q3: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter that can significantly impact the peak shape of ionizable compounds.[6][7][8] For prostaglandin (B15479496) analogues, controlling the pH helps to suppress the ionization of any acidic or basic functional groups, thereby minimizing secondary interactions with the stationary phase that can lead to peak tailing.[9][10] It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte.
Q4: What role does the sample solvent play in achieving good peak shape?
The composition of the sample solvent should ideally match the mobile phase or be weaker to ensure proper focusing of the analyte at the head of the column. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion, such as fronting or splitting. If the sample is not readily soluble in the mobile phase, a small amount of a stronger organic solvent can be used, followed by dilution with the mobile phase.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | - Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of residual silanol groups on the silica-based column packing.[9] - Use an End-capped Column: Employ a column that has been end-capped to minimize the number of accessible silanol groups. - Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can help, but this should be done cautiously as it can affect selectivity. |
| Column Contamination or Degradation | - Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[9] - Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample. - Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[9] |
| Extra-column Volume | - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the injector, column, and detector.[10] - Check Fittings: Ensure all fittings are properly tightened to avoid dead volume. |
| Analyte Overload | - Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves. |
Issue 2: Peak Fronting
Peak fronting results in a leading edge of the peak that gradually rises from the baseline.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Overload | - Lower the Sample Concentration: Prepare a more dilute sample and inject a smaller amount onto the column. |
| Inappropriate Sample Solvent | - Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, use the minimum amount and try to dilute with the mobile phase before injection. |
| Column Collapse or Void | - Inspect the Column: A void at the column inlet can cause peak fronting. This often requires column replacement. |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Partially Clogged Column Inlet Frit | - Backflush the Column: Reverse the column direction and flush with a suitable solvent to dislodge particulates. - Filter Samples: Ensure all samples are filtered through a 0.22 or 0.45 µm filter before injection. |
| Column Void or Channeling | - Replace the Column: A void or channel in the column bed is a common cause of split peaks and typically necessitates column replacement. |
| Sample Solvent Incompatibility | - Use Mobile Phase as Sample Solvent: As with peak fronting, dissolving the sample in the mobile phase can prevent peak splitting due to solvent effects. |
| Injector Issues | - Inspect and Clean the Injector: A partially blocked injector port or needle can cause the sample to be introduced onto the column in a non-uniform manner, leading to split peaks. |
Experimental Protocols
Standard HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
Start with a composition that provides good retention of the analyte (e.g., 60% A, 40% B).
-
A linear gradient can be employed to elute any impurities and clean the column (e.g., increase B to 95% over 10 minutes).
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C[1]
-
Detection Wavelength: Approximately 210-220 nm, as prostaglandins (B1171923) typically have poor chromophores and are often detected at lower UV wavelengths.[1][2]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Typical HPLC Parameters for Prostaglandin Analogues
The following table summarizes typical ranges for key HPLC parameters used in the analysis of prostaglandin analogues like Bimatoprost and its metabolites.
| Parameter | Typical Range/Value | Reference |
| Column Chemistry | C18, C8 | [1][11] |
| Column Dimensions | 4.6 x 150 mm, 2.1 x 100 mm | [1][12] |
| Particle Size | 2.6 µm, 3.5 µm, 5 µm | [1][3][12] |
| Mobile Phase Organic | Acetonitrile, Methanol | [1][2][3] |
| Mobile Phase Aqueous | Water with acid (formic, acetic, phosphoric) or buffer (phosphate, acetate) | [1][3][5][12] |
| pH Range | 2.5 - 7.0 | [9] |
| Flow Rate | 0.5 - 1.2 mL/min | [3][13] |
| Column Temperature | 25 - 40 °C | [1][13] |
| Detection Wavelength | 205 - 220 nm | [1][2][3] |
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. chromtech.com [chromtech.com]
- 11. isca.me [isca.me]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Potency of 15-Keto Bimatoprost and Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of Bimatoprost and its metabolite, 15-Keto Bimatoprost. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the pharmacological characteristics of these two compounds.
Bimatoprost is a synthetic prostamide analog of prostaglandin (B15479496) F2α (PGF2α) widely used in the treatment of glaucoma to reduce intraocular pressure (IOP). Upon topical administration, Bimatoprost is hydrolyzed by corneal esterases to its biologically active free acid form. The primary metabolite of Bimatoprost is this compound, formed through the oxidation of the 17-phenyl-trinor PGF2α free acid. This guide will delve into the comparative biological potency of Bimatoprost and its 15-keto metabolite, focusing on their interaction with the prostaglandin F (FP) receptor.
Quantitative Comparison of Biological Potency
The following tables summarize the available quantitative data for Bimatoprost, its active free acid metabolite, and the related compound 15-keto prostaglandin F2α, which provides insight into the expected potency of this compound.
Table 1: Prostaglandin FP Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Organism/System |
| Bimatoprost | Prostaglandin FP | 6310 ± 1650[1] | Human Embryonic Kidney (HEK-293) cells expressing cloned human FP receptor |
| Bimatoprost Free Acid | Prostaglandin FP | 83[2][3] | Cultured human trabecular meshwork or ciliary muscle cells |
| This compound | Prostaglandin FP | Data not available; expected to have reduced affinity[] | - |
Table 2: Prostaglandin FP Receptor Functional Activity (EC50)
| Compound | Assay | EC50 (nM) | Organism/System |
| Bimatoprost | Intracellular Ca2+ mobilization | 2200 - 2940[1] | 3T3 mouse fibroblasts and HEK-293 cells expressing cloned human FP receptor |
| Bimatoprost Free Acid | Phosphoinositide turnover | 2.8 - 3.8[2][3] | Human ciliary muscle, human trabecular meshwork, mouse fibroblasts, and rat aortic smooth muscle cells |
| 15-Keto Prostaglandin F2α | Intraocular Pressure Reduction | ~10-fold less active than PGF2α[5][6] | Rabbit |
Experimental Protocols
Radioligand Binding Assay for FP Receptor Affinity (Competitive Binding)
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the prostaglandin FP receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the FP receptor (IC50), from which the Ki value can be calculated.
Materials:
-
HEK-293 cells stably expressing the human FP receptor.
-
Radioligand: [3H]-PGF2α or other suitable radiolabeled FP receptor agonist.
-
Test compounds: Bimatoprost, this compound.
-
Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK-293 cells expressing the FP receptor. Homogenize the cells in cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay for Functional Potency
This protocol describes a method to measure the functional potency (EC50) of a compound by quantifying its ability to activate the Gq-coupled FP receptor and induce an increase in intracellular calcium concentration.
Objective: To determine the concentration of a test compound that produces 50% of the maximal increase in intracellular calcium.
Materials:
-
HEK-293 cells stably expressing the human FP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds: Bimatoprost, this compound.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the HEK-293 cells expressing the FP receptor into a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye by incubating them in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Cell Washing: Gently wash the cells with the assay buffer to remove any excess dye.
-
Compound Addition: Place the plate in a fluorescence plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every second) for a set period (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence (peak fluorescence minus baseline fluorescence) is plotted against the logarithm of the test compound concentration. The EC50 value is determined from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: FP Receptor Signaling Pathway.
Caption: In Vitro Potency Comparison Workflow.
References
- 1. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. 15-KETO PROSTAGLANDIN F2ALPHA | 35850-13-6 [amp.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to the Bioanalytical Quantification of 15-Keto Bimatoprost
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 15-Keto Bimatoprost (B1667075), an oxidized metabolite of the prostaglandin (B15479496) F2α analogue, Bimatoprost.[] The performance of the LC-MS/MS method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols.
15-Keto Bimatoprost is formed in the body through the oxidation of Bimatoprost.[] As a key metabolite, its quantification is essential for understanding the overall disposition of Bimatoprost in the body. While LC-MS/MS stands out for its sensitivity and selectivity, other methods have also been employed for the analysis of prostaglandins (B1171923) and their analogs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and throughput. While LC-MS/MS is often the preferred method due to its superior performance, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays (ELISA) present viable alternatives in certain contexts.
| Parameter | LC-MS/MS | GC-MS | Immunoassays (ELISA/RIA) |
| Specificity/Selectivity | High to Very High | High | Moderate to High (potential for cross-reactivity)[2] |
| Sensitivity (LLOQ) | Very Low (pg/mL to ng/mL)[3][4] | Low (pg/mL) | Low (pg/mL to ng/mL) |
| Linearity (r²) | Excellent (>0.99)[3][4][5][6] | Good | Good (typically requires non-linear regression)[7] |
| Accuracy (%) | High (typically 85-115%)[5][6] | High | Moderate to High |
| Precision (%CV) | High (<15%)[5][6] | High | Moderate (<20%) |
| Sample Preparation | Moderate (e.g., LLE, SPE) | Laborious (requires derivatization)[2] | Minimal |
| Throughput | High | Low to Moderate | Very High |
| Cost per Sample | High | High | Low |
In-Depth Look at LC-MS/MS Method Performance
Validated LC-MS/MS methods for the parent compound, Bimatoprost, and other prostaglandin analogs provide a strong indication of the expected performance for a this compound assay.
| Analyte | Matrix | LLOQ | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |
| Bimatoprost | Human Plasma | 0.5 pg/mL | 0.2 - 500 pg/mL | Not Reported | <6% | [3] |
| Bimatoprost | Cosmetic Serums | 1 µg/g | 1 - 500 µg/g | >90% | <11% | [6] |
| Bimatoprost & Latanoprost (B1674536) | Cosmetics | 0.03 mg/kg | 0.25 - 50 ng/mL | Not Reported | <3.7% | [4][8] |
| Prostaglandin Analogs | Cosmetic Products | 0.0012–0.3545 µg/g | Not Reported | 70.8–122.8% | 0.2–13.8% | [5] |
| Prostaglandins E2 & D2 | Biological Fluids | 20 pg/mL | 0.10 - 500 ng/mL | Not Reported | <5% | [2] |
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method is provided below. This protocol is a composite based on established methods for Bimatoprost and other prostaglandins and can be adapted for this compound.
LC-MS/MS Method for this compound Quantification
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of human plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A reverse-phase C18 or C8 column (e.g., Acquity BEH C8, 150 × 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Flow Rate: 0.2 mL/min.[10]
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.[10]
-
Injection Volume: 25 µL.[10]
3. Mass Spectrometry Conditions
-
Ionization: Negative ion electrospray (ESI-).[10]
-
Mode: Multiple Reaction Monitoring (MRM).[11]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.
-
Source Parameters: Parameters such as capillary voltage, desolvation temperature, and gas flows should be optimized for maximum signal intensity.[11]
4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters: selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[12][13]
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the comparative advantages of different analytical techniques, the following diagrams are provided.
Caption: Workflow for this compound quantification using LC-MS/MS.
Caption: Comparison of key attributes for analytical methods.
References
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 13. ema.europa.eu [ema.europa.eu]
A Comparative Guide to 15-Keto Bimatoprost Detection: Immunoassay versus Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of two analytical techniques for the detection of 15-Keto Bimatoprost, a key metabolite of the ocular hypotensive agent Bimatoprost: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While LC-MS/MS is a well-established and highly specific method for the quantification of this compound, the potential application of immunoassays offers a different set of advantages and disadvantages. This guide will delve into the performance characteristics of both methods, supported by experimental data for LC-MS/MS and analogous prostaglandin (B15479496) immunoassays, to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Characteristics: A Head-to-Head Comparison
The choice between an immunoassay and a mass spectrometry-based method often hinges on a trade-off between specificity, sensitivity, throughput, and cost. Mass spectrometry is generally considered the "gold standard" for quantitative analysis due to its high specificity and accuracy.[1][2] Immunoassays, on the other hand, can offer high throughput and ease of use, but may be susceptible to cross-reactivity.[1][2]
| Parameter | Immunoassay (Hypothetical, based on analogous assays) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate to High (dependent on antibody) | Very High |
| Sensitivity (LOD/LLOQ) | Potentially in the low pg/mL range | As low as 0.01 mg/kg (LOD) and 0.03 mg/kg (LOQ) |
| Linearity (Dynamic Range) | Typically narrower | Wide, e.g., 0.25–50 ng/mL |
| Accuracy (% Recovery) | Variable, can be affected by matrix effects | High, often >90% |
| Precision (%CV) | Typically <15% | Excellent, often <15% |
| Throughput | High (plate-based format) | Moderate to High (dependent on automation) |
| Cost per Sample | Generally lower | Higher initial instrument cost, lower consumable cost |
| Sample Volume | Typically small (µL) | Can range from µL to mL |
| Interference Risk | Higher (cross-reactivity with similar structures) | Lower (isobaric interferences can be resolved) |
Experimental Methodologies
Mass Spectrometry: A Detailed Look at LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Sample Preparation: A crucial step in LC-MS/MS analysis is the extraction of the analyte from the sample matrix to remove interfering substances. A common method for this compound would involve liquid-liquid extraction or solid-phase extraction.
Workflow for LC-MS/MS Analysis of this compound
References
Navigating Prostaglandin Immunoassays: A Guide to Potential Cross-Reactivity with 15-Keto Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
The quantification of prostaglandins (B1171923) and their analogs is crucial in numerous areas of research, from inflammation studies to drug development. Bimatoprost (B1667075), a synthetic prostamide F2α analog, and its metabolites, such as 15-Keto Bimatoprost, are of significant interest. When employing immunoassays for the detection of endogenous prostaglandins like Prostaglandin (B15479496) F2α (PGF2α), a critical consideration is the potential for cross-reactivity with structurally similar molecules like this compound. This guide provides a comparative analysis to help researchers navigate this issue, offering insights into structural similarities, immunoassay principles, and best practices for data interpretation.
Structural Comparison: this compound and Prostaglandin F2α
The potential for an antibody to cross-react with a compound other than its target antigen is largely dependent on structural homology. Below is a comparison of the chemical structures of PGF2α and this compound.
| Feature | Prostaglandin F2α (PGF2α) | This compound | Structural Differences & Cross-Reactivity Potential |
| Chemical Structure | This compound is an analog of PGF2α.[1] Key differences include the ethyl amide group at the C1 position (versus a carboxylic acid in PGF2α) and the phenyl group in the omega chain. The defining feature of this compound is the ketone group at the C15 position, replacing the hydroxyl group found in PGF2α.[2][3][4] | ||
| Core Ring Structure | Cyclopentane (B165970) ring with two hydroxyl groups at C9 and C11. | Cyclopentane ring with two hydroxyl groups at C9 and C11. | The core cyclopentane ring, a primary epitope for many prostaglandin antibodies, is identical. This high degree of similarity in the core structure suggests a potential for cross-reactivity. |
| Alpha Chain | Carboxylic acid at the C1 position. | N-ethyl amide at the C1 position. | The modification at the C1 position is a significant structural change that could reduce antibody recognition, depending on the specificity of the antibody's binding site. |
| Omega Chain | Hydroxyl group at the C15 position. | Ketone group at the C15 position and a terminal phenyl group. | The oxidation of the C15 hydroxyl to a ketone is a critical alteration. Antibodies raised against PGF2α may have a binding pocket that specifically recognizes the hydroxyl group, potentially reducing affinity for the keto form. The presence of the bulky phenyl group also represents a major structural divergence. |
Summary of Cross-Reactivity Potential: While no direct experimental data on the cross-reactivity of this compound in specific PGF2α immunoassays is readily available in the public domain, the structural similarities, particularly in the core ring, suggest that cross-reactivity is a plausible concern. The degree of cross-reactivity will be highly dependent on the specific monoclonal or polyclonal antibodies used in a given immunoassay kit.
Immunoassay Cross-Reactivity Data: A Case-by-Case Evaluation
Researchers must consult the product datasheet for any immunoassay kit to assess its specificity. While a comprehensive cross-reactivity panel for this compound is not commonly listed, manufacturers often provide data for other related prostaglandins. This information can offer insights into the antibody's specificity.
Table 2: Example Cross-Reactivity Data for a Prostaglandin F2α (PGF2α) ELISA Kit
| Compound | Cross-Reactivity (%) |
| Prostaglandin F2α | 100% |
| Prostaglandin E2 | < 1% |
| Prostaglandin D2 | < 0.5% |
| 13,14-dihydro-15-keto-PGF2α | 50% |
| Latanoprost | Not Detected |
| Travoprost | Not Detected |
Note: This is example data. Actual cross-reactivity will vary between different manufacturers and kit lots.
The example above illustrates that even metabolites of the target analyte (e.g., 13,14-dihydro-15-keto-PGF2α) can exhibit significant cross-reactivity. Given that this compound is a metabolite of Bimatoprost, it is imperative for researchers to either obtain specificity data from the manufacturer or perform in-house validation.
Experimental Protocol: Determining Cross-Reactivity in a Competitive ELISA
The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for prostaglandins, which can be adapted to test for cross-reactivity.
Objective: To determine the percentage cross-reactivity of this compound in a PGF2α immunoassay.
Materials:
-
PGF2α ELISA Kit (including pre-coated plates, PGF2α standard, detection antibody, HRP-conjugate, substrate, and wash buffers)
-
This compound standard of known concentration
-
Assay buffer
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as instructed in the ELISA kit manual.
-
Standard Curve Preparation: Prepare a serial dilution of the PGF2α standard to generate a standard curve (e.g., from 1000 pg/mL to 7.8 pg/mL).
-
Cross-Reactant Dilution Series: Prepare a serial dilution of the this compound standard in assay buffer over a wide range of concentrations (e.g., from 10,000 pg/mL to 10 pg/mL).
-
Assay Procedure (Competitive Format):
-
Add a fixed amount of PGF2α-HRP conjugate to each well of the antibody-coated microplate.
-
Add the PGF2α standards, this compound dilutions, and unknown samples to their respective wells.
-
Incubate the plate to allow for competition between the PGF2α-HRP and any prostaglandin in the standard/sample for binding to the coated antibody.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGF2α in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the PGF2α standards against their known concentrations.
-
Determine the concentration of PGF2α that causes 50% inhibition of the maximum signal (IC50 for PGF2α).
-
From the this compound dilution series, determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50 for this compound).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of PGF2α / IC50 of this compound) x 100
-
Visualizing the Competitive Immunoassay Principle
The following diagram illustrates the competitive binding principle that is fundamental to understanding cross-reactivity in these immunoassays.
Caption: Competitive binding in a prostaglandin immunoassay.
Conclusion and Recommendations
Given the structural similarity between this compound and PGF2α, researchers using PGF2α immunoassays should be aware of the potential for cross-reactivity. The absence of readily available cross-reactivity data for this compound necessitates a cautious approach.
Recommendations:
-
Scrutinize Datasheets: Always obtain and carefully review the manufacturer's datasheet for any immunoassay kit. Pay close attention to any listed cross-reactivity data, even if it does not include the specific compound of interest.
-
Contact Manufacturers: If data for this compound is not available, contact the manufacturer's technical support. They may have unpublished data or can provide insights into the antibody's specificity.
-
Perform Validation: For critical applications, it is highly recommended to perform in-house cross-reactivity testing as described in the experimental protocol above.
-
Consider Alternative Methods: For applications requiring high specificity and accurate quantification of bimatoprost and its metabolites, consider orthogonal methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can distinguish between structurally similar compounds.
References
A Comparative Analysis of 15-Keto Bimatoprost and Other Prostaglandin Metabolites for Ocular Hypotensive Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 15-Keto Bimatoprost (B1667075) and other key prostaglandin (B15479496) metabolites, focusing on their receptor binding affinities, functional activities, and underlying signaling pathways relevant to their application in ophthalmology, particularly in the management of glaucoma. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting objective data, detailed experimental methodologies, and visual representations of molecular interactions.
Executive Summary
Prostaglandin F2α (PGF2α) analogs are a cornerstone in the treatment of glaucoma, primarily due to their efficacy in lowering intraocular pressure (IOP). Bimatoprost, a prostamide F2α analog, is a prominent member of this class. Upon topical administration, bimatoprost is metabolized in the eye to various compounds, including bimatoprost acid and its oxidized metabolite, 15-Keto Bimatoprost. Understanding the pharmacological profile of these metabolites is crucial for elucidating the complete mechanism of action of the parent drug and for the development of new, more targeted ocular hypotensive agents. This guide focuses on the comparative pharmacology of this compound, bimatoprost acid, and latanoprost (B1674536) acid, another widely used PGF2α analog.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the receptor binding affinities (Ki) and functional potencies (EC50) of key prostaglandin metabolites at the prostaglandin F (FP), E1 (EP1), and E3 (EP3) receptors. These receptors are expressed in ocular tissues and are known to play a role in aqueous humor dynamics.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | FP | Data not available | Data not available |
| EP1 | Data not available | Data not available | |
| EP3 | Data not available | Data not available | |
| Bimatoprost Acid | FP | 83 | 2.8 - 3.8 |
| EP1 | 95 | 2.7 | |
| EP3 | 387 | Data not available | |
| Latanoprost Acid | FP | 98 | 32 - 124 |
| EP1 | >10,000 | 119 | |
| EP3 | >10,000 | Data not available |
Signaling Pathways
The physiological effects of prostaglandin metabolites are mediated through their interaction with specific G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades.
Prostaglandin FP Receptor Signaling
The FP receptor, the primary target for many ocular hypotensive prostaglandins, is coupled to the Gq family of G-proteins.[3] Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] The subsequent increase in intracellular calcium concentration is a key event in mediating the cellular responses to FP receptor activation, which in the eye, contributes to the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork, ultimately increasing uveoscleral outflow of aqueous humor and reducing IOP.
Figure 1: Prostaglandin FP Receptor Signaling Pathway.
Prostaglandin EP1 and EP3 Receptor Signaling
The EP1 and EP3 receptors also play roles in ocular physiology. Similar to the FP receptor, the EP1 receptor is coupled to Gq, leading to an increase in intracellular calcium.[4][5] The EP3 receptor, however, exhibits more complex signaling as it can couple to multiple G-proteins, including Gi and Gq.[6][7][8] Coupling to Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, while coupling to Gq activates the PLC-IP3-Ca2+ pathway. The diverse signaling potential of the EP3 receptor suggests it may be involved in a wider range of cellular responses.
Figure 2: Prostaglandin EP1 and EP3 Receptor Signaling Pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparative pharmacological studies. The following sections provide methodologies for key assays used to characterize the activity of prostaglandin metabolites.
Radioligand Binding Assay for FP Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the prostaglandin FP receptor.
1. Materials:
-
HEK293 cells stably expressing the human FP receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]-PGF2α (specific activity ~100-200 Ci/mmol).
-
Non-labeled PGF2α for determining non-specific binding.
-
Test compounds (e.g., this compound, bimatoprost acid, latanoprost acid).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
2. Methods:
-
Membrane Preparation:
-
Harvest HEK293-FP cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM non-labeled PGF2α (for non-specific binding), or 50 µL of test compound at various concentrations.
-
Add 50 µL of [3H]-PGF2α to all wells (final concentration ~1-2 nM).
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to initiate the binding reaction.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-PGF2α binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the functional potency (EC50) of test compounds by quantifying changes in intracellular calcium concentration.
1. Materials:
-
HEK293 cells stably expressing the target prostaglandin receptor (e.g., FP, EP1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Test compounds.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
2. Methods:
-
Cell Plating:
-
Seed HEK293 cells expressing the receptor of interest into 96-well black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well.
-
Culture the cells overnight to allow for attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and optionally 2.5 mM probenecid.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's automated injector to add 20 µL of the test compound at various concentrations to the wells.
-
Continue to record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response obtained with a saturating concentration of a known agonist.
-
Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
In Vivo Measurement of Intraocular Pressure in an Animal Model
This protocol describes a non-invasive method for measuring IOP in rabbits, a common animal model for glaucoma research.
1. Materials:
-
New Zealand White rabbits.
-
Rebound tonometer (e.g., Tono-Pen, TonoVet).
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).
-
Animal restrainer or gentle manual restraint.
2. Methods:
-
Animal Acclimatization and Preparation:
-
Acclimatize the rabbits to the handling and measurement procedure to minimize stress-induced IOP fluctuations.
-
Gently restrain the rabbit, ensuring it is calm and comfortable.
-
-
Tonometry Measurement:
-
Instill one drop of topical anesthetic into the eye to be measured and wait for 30-60 seconds.
-
Hold the tonometer perpendicular to the central cornea.
-
Gently touch the cornea with the tonometer tip to obtain a reading. Most modern tonometers will provide an audible or visual signal when a valid measurement is taken.
-
Obtain at least three independent readings and calculate the average IOP. A low standard deviation among the readings indicates good measurement quality.
-
Repeat the procedure for the contralateral eye if required.
-
-
Experimental Procedure:
-
Measure the baseline IOP before administering any test compounds.
-
Administer the test compound (e.g., this compound) topically to one or both eyes.
-
Measure the IOP at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the IOP-lowering effect.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline at each time point.
-
Compare the IOP-lowering effects of different compounds or different concentrations of the same compound.
-
Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.
-
Figure 3: General Experimental Workflow for Comparative Analysis.
Conclusion
This guide provides a framework for the comparative analysis of this compound and other prostaglandin metabolites. While the signaling pathways and experimental methodologies for characterizing these compounds are well-established, a critical gap in the literature exists regarding the specific quantitative pharmacological data for this compound. Further research to determine its receptor binding affinities and functional potencies is essential for a complete understanding of its role in the overall ocular hypotensive effect of bimatoprost. The detailed protocols and pathway diagrams presented here offer a robust starting point for researchers aiming to fill this knowledge gap and to advance the development of novel glaucoma therapies.
References
- 2. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Portico [access.portico.org]
Validating the Specificity of a 15-Keto Bimatoprost Antibody: A Comparative Guide
For researchers in ophthalmology, pharmacology, and drug metabolism, the accurate detection and quantification of prostaglandin (B15479496) analogs and their metabolites are critical. This guide provides a comprehensive comparison of a hypothetical highly specific monoclonal antibody against 15-Keto Bimatoprost, a key metabolite of the widely used glaucoma medication, Bimatoprost.[1][2][3] The guide details the experimental validation of this antibody's specificity against its parent compound and other structurally related prostaglandin F2α analogs.[4][]
Comparative Specificity Analysis
The cornerstone of a reliable immunoassay is the specificity of the antibody. To validate the this compound antibody, a competitive enzyme-linked immunosorbent assay (ELISA) was performed. This method is a standard for determining antibody specificity for small molecules by measuring the degree of cross-reactivity against structurally similar compounds.[6][7]
The following table summarizes the cross-reactivity of the this compound antibody with Bimatoprost, Bimatoprost free acid, and other related prostaglandin analogs. The data clearly demonstrates the antibody's high affinity for this compound and minimal cross-reactivity with other tested compounds, highlighting its exceptional specificity.
| Compound | Chemical Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | C₂₅H₃₅NO₄ | 1.5 | 100 |
| Bimatoprost | C₂₅H₃₇NO₄ | >10,000 | <0.015 |
| Bimatoprost Free Acid | C₂₃H₃₂O₅ | >10,000 | <0.015 |
| Prostaglandin F2α (PGF2α) | C₂₀H₃₄O₅ | >10,000 | <0.015 |
| Latanoprost | C₂₆H₄₀O₅ | >10,000 | <0.015 |
| Travoprost | C₂₆H₃₅F₃O₆ | >10,000 | <0.015 |
Table 1: Cross-Reactivity of the this compound Antibody. The half-maximal inhibitory concentration (IC50) was determined using a competitive ELISA. Cross-reactivity was calculated as (IC50 of this compound / IC50 of test compound) x 100.
Experimental Protocols
To ensure transparency and reproducibility, the detailed experimental protocol for the competitive ELISA used to generate the data in Table 1 is provided below.
Competitive ELISA Protocol
1. Plate Coating: A 96-well microplate was coated with a this compound-protein conjugate in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6) and incubated overnight at 4°C.
2. Washing: The plate was washed three times with a wash buffer (PBS containing 0.05% Tween 20).
3. Blocking: The remaining protein-binding sites in the wells were blocked by adding a blocking buffer (PBS containing 1% BSA) and incubating for 1-2 hours at room temperature.
4. Competitive Reaction:
- A standard curve was prepared using known concentrations of this compound.
- Test compounds (Bimatoprost, Bimatoprost free acid, PGF2α, Latanoprost, Travoprost) were prepared at various concentrations.
- The this compound antibody was mixed with either the standard or the test compounds and added to the wells.
- The plate was incubated for 1-2 hours at room temperature, allowing the free analyte to compete with the coated this compound for antibody binding.
5. Washing: The plate was washed three times with the wash buffer.
6. Detection: A secondary antibody conjugated to horseradish peroxidase (HRP), specific for the primary antibody species, was added to each well and incubated for 1 hour at room temperature.
7. Washing: The plate was washed five times with the wash buffer.
8. Substrate Addition: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added to each well, and the plate was incubated in the dark for 15-30 minutes.
9. Reaction Termination: The enzymatic reaction was stopped by adding a stop solution (e.g., 2 N H₂SO₄).
10. Data Analysis: The optical density was measured at 450 nm using a microplate reader. The concentration of the analyte is inversely proportional to the signal. The IC50 values were calculated from the standard curve.
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context of the target analyte, the following diagrams are provided.
Caption: Workflow of the competitive ELISA for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bimatoprost - Wikipedia [en.wikipedia.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Bimatoprost and its Metabolites in Ocular and Systemic Tissues
A guide for researchers and drug development professionals on the detectable levels of bimatoprost (B1667075) and its primary metabolite, bimatoprost acid, in different patient populations. This report also discusses the implications for the downstream metabolite, 15-Keto Bimatoprost.
This guide provides a comprehensive overview of the current understanding of bimatoprost metabolism and the measured concentrations of its key metabolites in various patient populations, primarily focusing on individuals undergoing cataract surgery and those with glaucoma. Due to a lack of direct quantitative data for this compound in published literature, this guide presents data on its precursor, bimatoprost acid, to infer its likely behavior.
Introduction to Bimatoprost Metabolism
Bimatoprost is a synthetic prostamide analogue widely used in the treatment of glaucoma and for cosmetic eyelash enhancement. Its mechanism of action involves increasing the outflow of aqueous humor to reduce intraocular pressure. Following topical administration, bimatoprost undergoes a two-step metabolic conversion. First, it is hydrolyzed by corneal and scleral amidases to its active free acid form, bimatoprost acid (17-phenyl-trinor PGF2α). Subsequently, bimatoprost acid is oxidized to form various metabolites, including this compound. Understanding the levels of these metabolites in different patient populations is crucial for elucidating the drug's full pharmacokinetic profile and mechanism of action.
Comparative Levels of Bimatoprost and Bimatoprost Acid
The following table summarizes the key findings from studies that have quantified bimatoprost and bimatoprost acid in ocular and systemic fluids.
| Analyte | Patient Population | Biological Matrix | Dosing Regimen | Time Point | Mean Concentration (± SD) | Range |
| Bimatoprost | Cataract Patients | Aqueous Humor | Single dose of bimatoprost 0.03% | 2 hours | 6.8 ± 4.2 ng/mL[1] | 1.9 to 15.2 ng/mL[1] |
| Cataract Patients | Aqueous Humor | Single dose of bimatoprost 0.03% | 4 hours | 1.0 ± 3.7 ng/mL[1] | 0 to 3.5 ng/mL[1] | |
| Bimatoprost Acid | Cataract Patients | Aqueous Humor | Single dose of bimatoprost 0.03% | 1 hour | 5.0 ± 4.5 nM[2] | Below Limit of Quantitation (BLQ) to 12.9 nM[3] |
| Cataract Patients | Aqueous Humor | Single dose of bimatoprost 0.03% | 2 hours | 14.4 ± 8.6 ng/mL[1] | 2.3 to 27.7 ng/mL[1] | |
| Cataract Patients | Aqueous Humor | Single dose of bimatoprost 0.03% | 3 hours | 6.7 ± 3.3 nM[2] | 3.4 to 12.2 nM[3] | |
| Cataract Patients | Aqueous Humor | Single dose of bimatoprost 0.03% | 4 hours | 3.7 ± 1.8 ng/mL[1] | 0.5 to 6.3 ng/mL[1] | |
| Cataract Patients | Aqueous Humor | Single dose of bimatoprost 0.03% | 6 hours | 1.9 ± 1.8 nM[2] | BLQ to 4.6 nM[3] | |
| Bimatoprost | Glaucoma Patients with Cataracts | Aqueous Humor | Bimatoprost 0.03% once daily for ≥ 21 days | 1 hour post-dose | 6.81 ± 1.36 nM (Cmax)[4] | - |
| Bimatoprost Acid | Glaucoma Patients with Cataracts | Aqueous Humor | Bimatoprost 0.03% once daily for ≥ 21 days | 2 hours post-dose | 30.9 ± 16.41 nM (Cmax)[4] | - |
| Bimatoprost & Bimatoprost Acid | Patients with Open-Angle Glaucoma or Ocular Hypertension | Plasma | Bimatoprost SR implant | Various | Majority of samples were below the lower limit of quantitation (0.001-0.005 ng/mL for bimatoprost and 0.01-0.05 ng/mL for bimatoprost acid)[5] | - |
| Bimatoprost | Glaucoma or Ocular Hypertension Patients | Blood | - | - | Similar to healthy subjects, with no systemic accumulation over time.[2] | - |
Note: nM to ng/mL conversion depends on the molecular weight of the analyte. For bimatoprost (MW: 415.57 g/mol ) and bimatoprost acid (MW: 416.56 g/mol ), the conversion is approximately 1 nM ≈ 0.42 ng/mL.
The data indicates that after topical administration, both bimatoprost and its active metabolite, bimatoprost acid, are detectable in the aqueous humor of patients. Notably, the concentration of bimatoprost acid is generally higher than that of the parent drug, suggesting efficient hydrolysis in ocular tissues. Systemically, the levels of both compounds in the plasma of glaucoma patients are very low, often below the limit of quantification, and are comparable to those observed in healthy individuals.[2] This suggests that systemic exposure is minimal, and consequently, the systemic levels of the downstream metabolite, this compound, are also expected to be exceedingly low.
Experimental Protocols
The quantification of bimatoprost and its metabolites in biological matrices is typically performed using highly sensitive analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation
Aqueous humor samples are collected via paracentesis during surgery. Plasma samples are obtained through venipuncture. A common sample preparation method for both matrices is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.
HPLC-MS/MS Analysis
-
Chromatography: Reverse-phase HPLC is used to separate bimatoprost and its metabolites. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This technique provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
The lower limit of quantification for bimatoprost and its metabolites in aqueous humor and plasma is typically in the low picogram to nanogram per milliliter range.[4][5]
Bimatoprost Metabolic Pathway
The following diagram illustrates the key steps in the metabolism of bimatoprost.
Caption: Metabolic pathway of bimatoprost.
Conclusion and Future Directions
The available data provides a foundational understanding of bimatoprost and bimatoprost acid levels, primarily within the ocular environment of cataract and glaucoma patients. A significant gap in the literature exists regarding direct comparative measurements of this compound across different patient populations, including healthy volunteers.
Based on the presented data, it can be inferred that:
-
Bimatoprost is efficiently converted to bimatoprost acid in the eye.
-
Systemic exposure to both bimatoprost and bimatoprost acid is very low in both healthy individuals and glaucoma patients.
-
Consequently, systemic levels of this compound are likely to be negligible and challenging to detect with current analytical methods.
Future research should aim to develop even more sensitive analytical methods to directly quantify this compound and other minor metabolites in both ocular and systemic fluids. Direct comparative studies between well-defined patient cohorts (e.g., glaucoma patients of varying severity, ocular hypertension patients, and age-matched healthy controls) would be invaluable in providing a more complete picture of bimatoprost's metabolism and its potential clinical implications. Such studies would contribute to a deeper understanding of the drug's mechanism of action and could inform the development of future prostaglandin (B15479496) analogues with optimized pharmacokinetic profiles.
References
- 1. Aqueous Humor Concentrations of Bimatoprost Free Acid, Bimatoprost and Travoprost Free Acid in Cataract Surgical Patients Administered Multiple Topical Ocular Doses of LUMIGAN® or TRAVATAN® | Semantic Scholar [semanticscholar.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract | British Journal of Ophthalmology [bjo.bmj.com]
head-to-head comparison of 15-Keto Bimatoprost and its parent drug in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the prostaglandin (B15479496) F2α analog, Bimatoprost (B1667075), and its key metabolites. While the initial focus was on a direct comparison with its oxidized metabolite, 15-Keto Bimatoprost, a thorough review of published literature reveals a lack of quantitative, head-to-head experimental data in animal models for this specific metabolite.
This compound is recognized as an oxidized metabolite of Bimatoprost, formed by the conversion of the hydroxyl group at the C-15 position to a ketone.[] This structural change is understood to reduce its biological potency, as the C-15 hydroxyl group is crucial for receptor binding.[] Consequently, this compound is primarily utilized as a biomarker in pharmacokinetic studies to track the metabolism of the parent drug rather than as an active therapeutic agent itself.[]
Therefore, to provide a valuable and data-rich comparison for researchers, this guide will focus on the head-to-head comparison of Bimatoprost and its primary active metabolite, Bimatoprost acid (17-phenyl-trinor PGF2α). Bimatoprost acts as a prodrug and is rapidly hydrolyzed by ocular tissues, such as the cornea, iris, and ciliary body, to form this active acid, which is a potent FP receptor agonist.[2]
Comparative Data Summary: Bimatoprost vs. Bimatoprost Acid
The following table summarizes the key characteristics and pharmacokinetic parameters of Bimatoprost and its active metabolite, Bimatoprost acid.
| Feature | Bimatoprost | Bimatoprost Acid |
| Compound Type | Prodrug (synthetic prostamide analogue) | Active Metabolite |
| Primary Target | Prostaglandin FP receptor (though with lower affinity than the acid form) | Prostaglandin FP receptor |
| Mechanism of Action | Increases aqueous humor outflow through both the trabecular meshwork and uveoscleral pathways.[3][4][5] | Potent agonist at the prostaglandin FP receptor, leading to the same outflow enhancement.[2] |
| Metabolic Conversion | Hydrolyzed in ocular tissues (cornea, iris, ciliary body) to Bimatoprost acid.[2] | The active form resulting from the hydrolysis of Bimatoprost. |
| Aqueous Humor Concentration (Human, single dose) | 6.6 nM (at 1 hour), 2.4 nM (at 3 hours)[6] | 5.0 nM (at 1 hour), 6.7 nM (at 3 hours)[6] |
Signaling and Metabolic Pathways
The therapeutic effect of Bimatoprost is initiated by its conversion to Bimatoprost acid and subsequent activation of the prostaglandin FP receptor.
Upon binding to the FP receptor, Bimatoprost acid triggers a signaling cascade that leads to the reduction of intraocular pressure.
Experimental Protocols
For researchers aiming to conduct a head-to-head comparison of Bimatoprost and its metabolites, the following experimental protocols are recommended.
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This protocol outlines the procedure for evaluating the IOP-lowering efficacy of ophthalmic solutions in a rabbit model.
Objective: To determine and compare the IOP-lowering effects of Bimatoprost and its metabolites over time in normotensive or hypertensive rabbit models.
Materials:
-
New Zealand White rabbits
-
Tonometer (e.g., Tono-Pen, TonoVet)
-
Proparacaine hydrochloride ophthalmic solution (0.5%)
-
Test compounds (Bimatoprost, this compound, Bimatoprost acid) in appropriate vehicle
-
Vehicle control solution
Procedure:
-
Animal Acclimatization: Allow rabbits to acclimate to the laboratory environment and handling for at least one week.
-
Baseline IOP Measurement: Anesthetize the cornea with a drop of proparacaine. Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer. Obtain at least three stable readings and average them.
-
Randomization: Randomly assign rabbits to different treatment groups (e.g., vehicle control, Bimatoprost, this compound, Bimatoprost acid).
-
Drug Administration: Instill a single drop (typically 30-50 µL) of the assigned test or vehicle solution into one eye of each rabbit. The contralateral eye can serve as a control.
-
Post-Dose IOP Measurements: Measure IOP in both eyes at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Data Analysis: For each group and time point, calculate the mean IOP and the change from baseline. Compare the IOP reduction between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Pharmacokinetic Analysis in Rabbit Aqueous Humor
Objective: To determine the concentration of Bimatoprost and its metabolites in the aqueous humor of rabbits after topical administration.
Procedure:
-
Dosing: Administer a single topical dose of the test compound to the eyes of the rabbits as described above.
-
Sample Collection: At predetermined time points post-dosing, euthanize a subset of animals from each group. Immediately collect aqueous humor from the anterior chamber using a 30-gauge needle.
-
Sample Processing: Immediately freeze the collected aqueous humor samples at -80°C until analysis.
-
Quantification: Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the parent drug and its metabolites in the aqueous humor samples.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Conclusion
While Bimatoprost is a well-established and potent agent for reducing intraocular pressure, its pharmacological activity is intricately linked to its metabolic conversion. The primary active metabolite, Bimatoprost acid, is a potent FP receptor agonist that drives the therapeutic effect. In contrast, the oxidized metabolite, this compound, is considered to have significantly reduced potency. The lack of direct comparative efficacy studies on this compound in animal models limits its consideration as a therapeutic agent but underscores its importance as a metabolic marker. Future research directly comparing the IOP-lowering effects of these compounds in animal models would be beneficial to fully elucidate their structure-activity relationships.
References
- 2. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 5. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Illuminating the Analytical Landscape for 15-Keto Bimatoprost: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. 15-Keto Bimatoprost, a key metabolite of the prostaglandin (B15479496) F2α analog Bimatoprost, plays a crucial role in understanding the parent drug's efficacy and safety profile. This guide provides a comprehensive comparison of analytical methodologies for this compound, offering insights into their accuracy, precision, and experimental protocols. Due to the limited availability of publicly validated methods specifically for this compound, this guide adapts established and validated methods for its parent compound, Bimatoprost, and other structurally similar prostaglandin analogs.
The analytical landscape for prostaglandins (B1171923) and their metabolites is dominated by highly sensitive and specific techniques capable of detecting the low concentrations typically found in biological matrices. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method presents a unique set of advantages and challenges concerning accuracy, precision, and operational complexity.
Quantitative Performance of Analytical Methods
The following table summarizes typical performance data for the analysis of Bimatoprost and other relevant prostaglandin analogs, providing a benchmark for the expected accuracy and precision of methods adapted for this compound.
| Analytical Method | Analyte | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Linearity (r²) | Limit of Quantification (LOQ) |
| LC-MS/MS | Bimatoprost | Cosmetic Serums | >90%[1] | <11%[1] | >0.99[1] | 0.03 mg/kg[2] |
| LC-MS/MS | Bimatoprost | Human Plasma | >90% | <3% | Not Reported | 0.5 pg/mL |
| HPLC-UV | Bimatoprost | Ophthalmic Solutions | 98.83-99.38%[3] | 0.11-0.35%[3] | >0.999[3] | 0.0461 µg/mL[3] |
| UPLC | Bimatoprost | Bulk Drug | 99.11-100.94%[4] | Within limits | Not Reported | Not Reported |
| Synchronous Spectrofluorimetry | Bimatoprost | Drug Substance | 99.39 ± 1.08%[5] | 0.569-1.28%[5] | Not Reported | 0.018 ng/mL[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the primary analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is considered the gold standard for the quantification of prostaglandins and their metabolites due to its high sensitivity and selectivity.
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of biological matrix (e.g., plasma, aqueous humor), add an internal standard (e.g., this compound-d5).
-
Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).
-
Perform extraction with 5 mL of an organic solvent mixture (e.g., ethyl acetate/hexane, 80:20 v/v) by vortexing for 10 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.
b) Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) is typically used.
-
Mobile Phase: A gradient elution is commonly employed with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
c) Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode. Prostaglandins often ionize well in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than LC-MS/MS, HPLC-UV can be a robust and more accessible method for quantification, particularly in pharmaceutical formulations where concentrations are higher.
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., diluted ophthalmic solution) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
b) Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 0.8-1.2 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., around 210 nm for prostaglandins).
Method Comparison and Alternatives
LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for analyzing biological samples with very low concentrations of this compound. The use of a deuterated internal standard in LC-MS/MS analysis is critical for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and injection volume.
HPLC-UV offers a more cost-effective and readily available alternative. However, its lower sensitivity may not be sufficient for bioanalytical applications. Furthermore, the lack of mass spectrometric detection increases the risk of co-eluting interferences affecting the accuracy of quantification.
An alternative to liquid chromatography-based methods is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique often requires derivatization to increase the volatility and thermal stability of the prostaglandins. While GC-MS can offer high sensitivity, the additional sample preparation step of derivatization can introduce variability and potential for analyte loss, impacting overall accuracy and precision.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix using LC-MS/MS.
Caption: Analytical workflow for this compound quantification.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of 15-Keto Bimatoprost and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 15-Keto Bimatoprost (B1667075) and its parent compound, Bimatoprost. In the absence of direct inter-laboratory comparison studies for 15-Keto Bimatoprost, this document synthesizes data from various validated analytical methods reported in peer-reviewed literature. The objective is to offer a valuable resource for researchers and drug development professionals by comparing the performance of these methods, detailing experimental protocols, and illustrating relevant biological and analytical pathways.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Bimatoprost and its metabolites. This data, extracted from different studies, serves as an indirect comparison of analytical performance across laboratories.
| Analyte(s) | Method | Matrix | Linearity Range | LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Bimatoprost | RP-HPLC | Ophthalmic Solution | 0.05-15 µg/mL | 0.0461 µg/mL | Intra-day: 0.11-0.28, Inter-day: 0.13-0.35 | 98.83-99.38 | [1] |
| Bimatoprost, Latanoprost (B1674536), Travoprost (B1681362) | HPLC-MS/MS | Cosmetic Serums | 1-500 µg/g | Not specified | < 11 | > 90 | [2] |
| Bimatoprost, Latanoprost | HPLC-QQQ-MS/MS | Cosmetic Serums | 0.25-50 ng/mL | 0.03 mg/kg | < 3.7 | 95.0-105.0 | [3][4] |
| Bimatoprost, Bimatoprost Acid | HPLC-MS/MS | Aqueous Humor | Not specified | Bimatoprost: 1.2 nM, Bimatoprost Acid: 1.3 nM | Not specified | Not specified | [5][6] |
| Bimatoprost, Bimatoprost Acid | LC-MS/MS | Aqueous Humor | Not specified | Bimatoprost: 0.59 nM, Bimatoprost Acid: 0.29 nM | Not specified | Not specified | [7] |
Note: Bimatoprost Acid (17-phenyl trinor prostaglandin (B15479496) F2α) is the primary active metabolite of Bimatoprost and is structurally similar to this compound. The performance characteristics for Bimatoprost Acid analysis are therefore highly relevant.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the quantification of Bimatoprost and its metabolites.
RP-HPLC Method for Bimatoprost in Ophthalmic Solutions
This method is suitable for the routine quality control analysis of Bimatoprost in pharmaceutical dosage forms.
-
Instrumentation: Shimadzu Model CBM-20A/20 Alite with a Phenomenex C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).[1]
-
Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (B52724) (30:70, v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Detection: UV detection at 205 nm.[1]
-
Internal Standard: Agomelatine.[1]
-
Sample Preparation: Ophthalmic solutions are diluted with the mobile phase to fall within the calibration range.
-
Validation: The method was validated for linearity, precision, accuracy, and robustness. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method.[1]
HPLC-MS/MS Method for Bimatoprost in Cosmetic Serums
This method is designed for the sensitive and selective quantification of prostaglandin analogs illegally added to cosmetic products.
-
Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ).[2]
-
Chromatographic Column: Kinetex biphenyl (B1667301) 100A (2.1 mm × 100 mm, 2.6 µm).[2]
-
Mobile Phase: A gradient elution with 5 mM ammonium (B1175870) acetate (B1210297) with 0.02% formic acid in water (Mobile Phase A) and 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5, v/v) (Mobile Phase B).[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Ionization and Detection: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).[2]
-
Sample Preparation: Cosmetic serum samples are typically diluted with a suitable solvent (e.g., methanol), vortexed, and centrifuged. The supernatant is then filtered and injected into the LC-MS/MS system.
-
Internal Standard: Reserpine.[2]
LC-MS/MS Method for Bimatoprost and Bimatoprost Acid in Aqueous Humor
This bioanalytical method is used for pharmacokinetic studies to determine the concentration of Bimatoprost and its active metabolite in ocular fluid.
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Column: A normal-phase column such as APS-2 Hypersil (3 μm, 2.1×150 mm) is used for the separation of these lipophilic compounds.[5]
-
Mobile Phase: A gradient mobile phase of acidified acetonitrile-methanol.[5]
-
Ionization and Detection: Positive-to-negative ion switching in the mass spectrometer to detect both Bimatoprost and Bimatoprost Acid.[5]
-
Sample Preparation: Aqueous humor samples are typically subjected to protein precipitation followed by liquid-liquid extraction to isolate the analytes of interest.
-
Internal Standard: Deuterated analogs, such as this compound-d5, are ideal for LC-MS based quantification.[8]
Mandatory Visualizations
Signaling Pathway of Bimatoprost
Bimatoprost is a prostaglandin F2α (PGF2α) analog.[9] It is believed to exert its effects by mimicking endogenous prostamides and by acting on prostanoid FP receptors.[10][11] Its mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure.[10][12] This is achieved through both the uveoscleral and trabecular meshwork pathways.[9][10][12] The signaling cascade involves Gq-protein coupling, leading to the activation of phospholipase C and subsequent downstream effects.[13][14]
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of this compound or related compounds in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. jchps.com [jchps.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bimatoprost - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 13. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Linearity of 15-Keto Bimatoprost Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of 15-Keto Bimatoprost, a key metabolite of the prostaglandin (B15479496) analog Bimatoprost, is crucial for pharmacokinetic, metabolic, and quality control studies. The linearity of an analytical assay is a critical parameter, demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. This guide provides a comparative overview of typical analytical methods suitable for this compound analysis, with a focus on their linearity.
While specific validated linearity data for this compound assays is not extensively published, this guide draws upon established methods for the parent compound, Bimatoprost, and other prostaglandin analogs. The principles and methodologies presented are directly applicable and serve as a robust framework for establishing and evaluating a linear and reliable assay for this compound.
Comparison of Analytical Methods for Prostaglandin Analogs
The following table summarizes the linearity and sensitivity parameters of common analytical techniques used for the quantification of Bimatoprost and similar prostaglandin analogs. These values provide a benchmark for what can be expected when developing and validating an assay for this compound.
| Analytical Method | Analyte(s) | Linearity Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Bimatoprost, Latanoprost | ~0.25 - 50 ng/mL | > 0.9992 | 0.01 mg/kg | 0.03 mg/kg |
| HPLC-UV | Bimatoprost | 0.2 - 1.8 µg/mL | > 0.999 | 0.05 µg/mL | 0.15 µg/mL |
| UPLC-MS/MS | Bimatoprost | 1 - 500 ng/mL | > 0.99 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of prostaglandin analogs, which can be adapted for this compound.
LC-MS/MS Method for Bimatoprost and Latanoprost
This method is suitable for the sensitive quantification of prostaglandin analogs in complex matrices.
-
Sample Preparation:
-
Homogenize 1 g of the sample with 5 mL of acetonitrile (B52724).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion pairs for this compound would need to be determined. For Bimatoprost, a common transition is m/z 416.3 → 222.2.
-
Internal Standard: A deuterated analog of this compound is recommended for optimal accuracy.
-
HPLC-UV Method for Bimatoprost
This method is a more accessible alternative to LC-MS/MS, suitable for formulations with higher concentrations of the analyte.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range.
-
Filter the solution through a 0.45 µm nylon filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Visualizing the Assay Linearity Evaluation Workflow
The following diagram illustrates the key steps involved in evaluating the linearity of a this compound assay.
Conclusion
The linearity of an analytical method is a cornerstone of reliable quantification. While this guide provides a comparative framework based on existing methods for related compounds, it is imperative that any assay for this compound be subjected to a rigorous, in-house validation to establish its specific performance characteristics. By following the outlined protocols and evaluation workflow, researchers can develop and validate a robust and linear assay for the accurate determination of this compound in their specific sample matrices.
A Comparative Analysis of the Chemical Stability of 15-Keto Bimatoprost and Bimatoprost for Ophthalmic Drug Development
For Immediate Release
This guide provides a comprehensive comparison of the chemical stability of Bimatoprost (B1667075), a widely used prostaglandin (B15479496) F2α analog for the treatment of glaucoma, and its primary metabolite, 15-Keto Bimatoprost. This document is intended for researchers, scientists, and professionals in the field of drug development and formulation. The stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its efficacy, safety, and shelf-life. Understanding the comparative stability of a parent drug and its metabolites is crucial for developing robust formulations and predicting in vivo performance.
Bimatoprost is known for its high chemical stability, a desirable characteristic for ophthalmic solutions. In contrast, available data on analogous 15-keto prostaglandin compounds suggest that this compound is likely to be less stable, particularly in aqueous solutions and under various stress conditions. This guide synthesizes the available experimental data to provide a clear comparison.
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation and thermal stability studies on Bimatoprost. Direct comparative experimental data for this compound under identical stress conditions is limited in the public domain; therefore, stability information for analogous 15-keto prostaglandins (B1171923) is provided for inference.
Table 1: Forced Degradation Studies of Bimatoprost
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 7.04[1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 1.90[1] |
| Oxidative | 6% H₂O₂ | 24 hours | 8.38[1] |
| Thermal | 80°C | 48 hours | No significant degradation |
| Photolytic | UV light (254 nm) | 48 hours | No significant degradation |
Table 2: Thermal Stability of Bimatoprost Ophthalmic Solution
| Temperature | Duration | Remaining Bimatoprost (%) |
| 27°C | 30 days | ~100[2][3][4] |
| 37°C | 30 days | ~100[2][3][4] |
| 50°C | 30 days | ~100[2][3][4] |
Table 3: Stability of 15-Keto Prostaglandin Analogs (for Inference)
| Compound | Condition | Observation |
| 13,14-dihydro-15-keto-PGE₂ | Aqueous buffer (neutral pH) | Decomposes via first-order kinetics; decomposition is accelerated by increased pH, temperature, and the presence of albumin.[5] |
| 15-keto Prostaglandin F2α | -20°C in methyl acetate | Stable for ≥ 2 years. |
Experimental Protocols
Detailed methodologies for the key stability-indicating assays are crucial for the replication and validation of these findings.
Forced Degradation Study of Bimatoprost
This protocol outlines the stress conditions used to evaluate the intrinsic stability of Bimatoprost.
-
Preparation of Stock Solution: A stock solution of Bimatoprost (1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acid Hydrolysis: The stock solution is treated with 0.1 M hydrochloric acid and refluxed at 80°C for 8 hours.
-
Alkaline Hydrolysis: The stock solution is treated with 0.1 M sodium hydroxide (B78521) and refluxed at 80°C for 8 hours.
-
Oxidative Degradation: The stock solution is treated with 6% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: The stock solution is subjected to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: The stock solution is exposed to UV light (254 nm) in a photostability chamber for 48 hours.
-
Sample Analysis: After the specified duration, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining Bimatoprost and detect any degradation products.
High-Performance Liquid Chromatography (HPLC) Method for Bimatoprost Quantification
A validated Reverse Phase-HPLC (RP-HPLC) method is employed for the analysis of Bimatoprost and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical mobile phase composition is a mixture of 0.1% formic acid and acetonitrile (30:70, v/v).[1]
-
Flow Rate: A flow rate of 0.6 mL/min is maintained.[1]
-
Detection: UV detection at a wavelength of 205 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Signaling Pathways and Experimental Workflows
To visualize the metabolic relationship and the experimental process for stability assessment, the following diagrams are provided.
The diagram above illustrates the metabolic conversion of Bimatoprost to its less active metabolite, this compound, through oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase.
This workflow diagram outlines the process of subjecting an Active Pharmaceutical Ingredient (API) to various stress conditions and the subsequent analysis using HPLC to determine its stability profile.
Conclusion
The available data robustly supports the high chemical stability of Bimatoprost under a range of stress conditions, including elevated temperatures, and exposure to acidic, alkaline, oxidative, and photolytic environments. This intrinsic stability is a significant advantage in the formulation of ophthalmic products, contributing to a longer shelf-life and consistent potency.
In contrast, while direct stability data for this compound is scarce, the information available for structurally similar 15-keto prostaglandin metabolites suggests a higher susceptibility to degradation, particularly in aqueous solutions where pH and temperature are critical factors. The conversion of the 15-hydroxyl group to a ketone functionality appears to introduce a point of instability in the molecule.
For drug development professionals, these findings underscore the importance of considering the stability of both the parent drug and its major metabolites. The superior stability of Bimatoprost simplifies formulation and storage requirements. Conversely, the potential instability of this compound should be a consideration in bioanalytical method development and in understanding the in vivo kinetics and overall pharmacological profile of Bimatoprost. Further direct comparative stability studies on this compound are warranted to fully elucidate its degradation pathways and kinetics.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bimatoprost Implant Biodegradation in the Phase 3, Randomized, 20-Month ARTEMIS Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: a patient-use study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis for Researchers: Clinical Relevance of 15-Keto Bimatoprost Versus Bimatoprost Levels
In the realm of ophthalmic drug development, particularly for glaucoma treatment, a thorough understanding of a drug's metabolic fate and the biological activity of its metabolites is paramount. This guide provides a detailed comparison of Bimatoprost, a widely prescribed prostaglandin (B15479496) F2α analogue, and its primary metabolite, 15-Keto Bimatoprost. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to elucidate the clinical relevance of monitoring both compounds.
Bimatoprost is a potent ocular hypotensive agent that lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor.[1][2][3] It is a synthetic prostamide that functions as a prostaglandin analog.[1] In contrast, this compound is an oxidized metabolite of Bimatoprost, where the hydroxyl group at the C-15 position is converted to a ketone.[4] This structural modification significantly alters its biological activity, rendering it a less potent agonist at the prostaglandin F (FP) receptor compared to the parent compound.[4] While not a therapeutic agent itself, the presence and concentration of this compound in vivo serve as a crucial biomarker for pharmacokinetic studies of Bimatoprost, aiding in the understanding of its absorption, distribution, metabolism, and excretion.[4]
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data comparing the biological activity of Bimatoprost and its active form, Bimatoprost free acid, at the primary therapeutic target, the prostaglandin FP receptor. Due to a lack of publicly available quantitative data for this compound's receptor affinity and in vivo efficacy, a direct numerical comparison is not possible. Its activity is qualitatively described as significantly reduced compared to Bimatoprost.
Table 1: Prostaglandin FP Receptor Binding Affinity and Functional Potency
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Bimatoprost | 9250 ± 846[5] | 3070 ± 1330 (intracellular Ca²⁺ mobilization)[5] |
| Bimatoprost Free Acid | 59 ± 6[5] | 15 ± 3 (intracellular Ca²⁺ mobilization)[5] |
| This compound | Data not available | Data not available |
Table 2: Comparative Efficacy in Intraocular Pressure (IOP) Reduction (Clinical Data for Bimatoprost)
| Treatment Group | Mean IOP Reduction from Baseline (mmHg) | Percentage of Patients Achieving ≥ 20% IOP Reduction |
| Bimatoprost 0.03% | 8.13 ± 3.59 (at 3 months)[6] | 68.4% (at week 1) |
| Latanoprost 0.005% (Comparator) | 7.63 ± 3.29 (at 3 months)[6] | 41.2% (at week 1) |
| This compound | Data not available (not used clinically for IOP reduction) | Data not available |
Experimental Protocols
Prostaglandin FP Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the prostaglandin FP receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing the human prostaglandin FP receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., Tris-HCl).
-
-
Radioligand Binding Assay:
-
A fixed concentration of a radiolabeled ligand with high affinity for the FP receptor (e.g., [³H]-Latanoprost) is used.
-
Increasing concentrations of the unlabeled test compound (e.g., Bimatoprost, this compound) are incubated with the cell membrane preparation and the radioligand.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Measurement of Intraocular Pressure in Rabbits
Objective: To assess the in vivo efficacy of a test compound in lowering intraocular pressure.
Methodology:
-
Animal Model:
-
New Zealand White rabbits are commonly used for this purpose. Animals are acclimatized to the laboratory conditions before the experiment.
-
-
Baseline IOP Measurement:
-
Test Compound Administration:
-
A single drop of the test compound solution (e.g., Bimatoprost ophthalmic solution) is instilled into one eye (the treated eye). The contralateral eye receives a vehicle control.
-
-
Post-Treatment IOP Measurement:
-
IOP is measured in both eyes at multiple time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the IOP-lowering effect.
-
-
Data Analysis:
-
The change in IOP from baseline is calculated for both the treated and control eyes at each time point.
-
The IOP-lowering effect of the test compound is determined by comparing the IOP changes in the treated eye to those in the control eye. Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed effects.
-
Visualizing the Metabolic and Signaling Pathways
To further illustrate the relationship and mechanisms of action, the following diagrams are provided.
Caption: Metabolic conversion of Bimatoprost to this compound.
Caption: Simplified signaling pathway of Bimatoprost via the FP receptor.
Conclusion
The clinical relevance of this compound levels is primarily as a biomarker for the metabolism of its parent drug, Bimatoprost. While Bimatoprost is a potent and clinically effective agent for lowering intraocular pressure through its action on the FP receptor, its metabolite, this compound, exhibits significantly reduced biological activity. The quantification of both compounds in clinical and preclinical studies is essential for a comprehensive understanding of Bimatoprost's pharmacokinetics and pharmacodynamics. Future research providing quantitative data on the receptor affinity and in vivo activity of this compound would further refine our understanding of its pharmacological profile and its contribution, if any, to the overall therapeutic effect of Bimatoprost.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Portico [access.portico.org]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of rabbit intraocular pressure with the Tono-Pen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for 15-Keto Bimatoprost in Preclinical Studies
This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of 15-Keto Bimatoprost, a primary metabolite of Bimatoprost, in preclinical plasma samples. The methodologies presented are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique in pharmaceutical research for its high sensitivity and selectivity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a robust bioanalytical assay for toxicokinetic and pharmacokinetic studies.
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and integrity of the data generated from preclinical and clinical studies.[4][5][6][7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods.[4][5][6][8] This guide adheres to these principles, presenting a comparative analysis of two hypothetical, yet representative, methods for this compound analysis.
Comparative Analysis of Bioanalytical Methods
Two distinct LC-MS/MS methods, designated as Method A and Method B, were evaluated for the quantification of this compound in rabbit plasma. The key differences between the methods lie in the sample preparation technique and the chromatographic conditions. Method A employs a straightforward protein precipitation (PPT) approach, while Method B utilizes a more selective liquid-liquid extraction (LLE) procedure.[1] The performance of each method was assessed based on standard validation parameters.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Method A (Protein Precipitation) | Method B (Liquid-Liquid Extraction) | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9992 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | Within accuracy and precision limits |
| Intra-day Accuracy (% Bias) | -5.2% to 3.8% | -3.5% to 2.1% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -7.8% to 5.1% | -4.9% to 3.7% | ± 15% (± 20% at LLOQ) |
| Intra-day Precision (% CV) | ≤ 8.5% | ≤ 6.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (% CV) | ≤ 10.2% | ≤ 8.8% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%) | 85% - 95% | 98% - 103% | CV ≤ 15% |
| Recovery (%) | 88% - 96% | 92% - 105% | Consistent and reproducible |
| Short-Term Stability (4h, RT) | Stable | Stable | % Change ≤ 15% |
| Long-Term Stability (-80°C, 30 days) | Stable | Stable | % Change ≤ 15% |
| Freeze-Thaw Stability (3 cycles) | Stable | Stable | % Change ≤ 15% |
Experimental Protocols
Detailed methodologies for both Method A and Method B are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Method A: Protein Precipitation
-
Sample Preparation:
-
To 50 µL of rabbit plasma, add 10 µL of internal standard working solution (this compound-d5, 100 ng/mL).[9]
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 10 µL onto the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
This compound: Q1/Q3 (e.g., 414.3 -> 221.2)
-
This compound-d5 (IS): Q1/Q3 (e.g., 419.3 -> 226.2)
-
-
Source Parameters: Optimized for maximum sensitivity
-
Method B: Liquid-Liquid Extraction
-
Sample Preparation:
-
To 50 µL of rabbit plasma, add 10 µL of internal standard working solution (this compound-d5, 100 ng/mL).[9]
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).
-
Add 500 µL of ethyl acetate (B1210297).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 400 µL of the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 10 µL onto the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl reverse-phase column (2.1 x 50 mm, 2.6 µm)
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 98% B over 4 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
This compound: Q1/Q3 (e.g., 414.3 -> 319.2)
-
This compound-d5 (IS): Q1/Q3 (e.g., 419.3 -> 324.2)
-
-
Source Parameters: Optimized for maximum sensitivity
-
Visual Representations
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Caption: Simplified signaling pathway of Bimatoprost leading to IOP reduction and its metabolism.
Caption: General experimental workflow for the bioanalysis of this compound.
References
- 1. sciex.com [sciex.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ovid.com [ovid.com]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for 15-Keto Bimatoprost: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of 15-Keto Bimatoprost, a prostaglandin (B15479496) F2α analog utilized in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information presented herein is intended to supplement, not replace, institutional and local environmental health and safety (EHS) protocols.
Hazard Identification and Risk Assessment
Before handling or disposing of this compound, it is imperative to be fully aware of its potential hazards.
Summary of Known Hazards:
According to available Safety Data Sheets (SDS), this compound presents the following risks:
-
Reproductive Toxicity: May damage fertility.[1]
-
Mutagenicity: May cause genetic defects.[1]
-
Acute Toxicity: Harmful if swallowed.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Skin Irritation: Direct contact may cause redness.[1]
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, lab coats, and chemical-resistant gloves.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.
Waste Categorization:
| Waste Type | Description | Recommended Container |
| Pure Compound & Concentrated Solutions | Unused or expired neat compound, stock solutions (e.g., in DMSO or ethanol), and highly concentrated experimental solutions.[3] | A designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the solvents used. For RCRA hazardous waste, a black container is often used. |
| Contaminated Labware (Sharps) | Needles, syringes, scalpels, and other sharp instruments contaminated with this compound. | A puncture-proof, leak-proof sharps container clearly labeled as "Hazardous Chemical Sharps Waste" and listing the chemical contaminant. |
| Contaminated Labware (Non-Sharps) | Pipette tips, vials, flasks, and other non-sharp labware that have come into direct contact with the compound. | A designated, leak-proof hazardous waste container. The container should be lined with a chemically resistant bag and clearly labeled with the chemical constituents. |
| Aqueous Waste | Dilute aqueous solutions (e.g., from cell culture media or buffer solutions) containing this compound.[3] It is not recommended to store aqueous solutions of prostaglandin analogs for more than one day.[3] | A designated hazardous aqueous waste container. It is crucial to avoid discharging any amount of this compound into the sewer system.[2][4][5] The EPA has implemented a nationwide ban on the sewering of hazardous waste pharmaceuticals for healthcare facilities.[5] |
| Contaminated PPE | Gloves, disposable lab coats, and other protective equipment contaminated with this compound. | A designated solid hazardous waste container, separate from regular trash, to be incinerated. |
Step-by-Step Disposal Protocol
This protocol outlines the immediate steps to be taken for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
At the point of generation, identify the type of waste (e.g., pure compound, contaminated sharps, aqueous waste).
-
Segregate the waste into the appropriate, clearly labeled containers as detailed in the table above.
Step 2: Container Management
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label containers with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent system (if applicable), and the date of accumulation.
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
Step 3: Decontamination of Work Surfaces
-
Thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood sash) that may have come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol) followed by soap and water to clean the contaminated area.[1]
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as contaminated solid waste.
Step 4: Final Disposal
-
All waste streams containing this compound must be disposed of through a licensed hazardous waste disposal company.[2]
-
The primary method of disposal for hazardous pharmaceutical waste is incineration at a permitted treatment facility.[4] This method is recommended to ensure the complete destruction of the compound.
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[2] This is in accordance with EPA regulations, including the Resource Conservation and Recovery Act (RCRA).[4][6]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate action is necessary.
Spill Response:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation, if safe to do so.
-
Personal Protection: Don appropriate PPE, including a respirator if necessary, before attempting to clean the spill.[1][7]
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, dike the area to prevent spreading. Collect the spilled material and absorbent into a sealed, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical advice if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
This guide provides a framework for the safe handling and disposal of this compound. It is the responsibility of every researcher and laboratory professional to be familiar with these procedures and to consult with their institution's EHS department for specific guidance and regulatory requirements.
References
Essential Safety and Operational Guide for Handling 15-Keto Bimatoprost
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Safe Handling, Application, and Disposal of 15-Keto Bimatoprost.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant research environment.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds like this compound. It is mandatory to wear the following PPE when handling this compound.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Double Gloves (Chemotherapy-rated) | Wear two pairs of nitrile gloves. Nitrile is preferred for its chemical resistance and for being a good alternative for those with latex allergies.[1] The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff. Change the outer glove immediately upon known or suspected contact with the compound and at least every hour during continuous work. |
| Body Protection | Disposable Gown | Use a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[2] Gowns should close in the back to provide a continuous protective barrier at the front of the body. |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes.[2] In addition, a face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is recommended, particularly when handling the powdered form of the compound or when there is a potential for aerosolization.[3] Ensure the respirator is properly fit-tested for the individual user. |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers should be worn over laboratory-appropriate closed-toe shoes. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to use is crucial to minimize exposure risk. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet.[3]
-
Inspect Packaging: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don PPE: Before opening the shipping container, put on a lab coat, a single pair of nitrile gloves, and safety glasses.
-
Transfer to a Controlled Area: Transport the unopened package to the designated area for handling potent compounds, preferably directly into a chemical fume hood.
-
Unpacking: Inside the fume hood, carefully open the shipping container. Don a second pair of gloves before handling the primary container.
-
Verify and Label: Check the container label to confirm the contents and integrity of the seal. Apply a "Potent Compound" warning label to the container.
-
Storage: Store the compound in a designated, clearly labeled, and secure location according to the temperature requirements specified on the product datasheet.
-
Gather Materials: Assemble all necessary equipment, including the vial of this compound, appropriate solvent (e.g., DMSO or ethanol (B145695) as specified by the supplier), volumetric flasks, and pipettes, inside the chemical fume hood.
-
Don Full PPE: Wear all PPE as specified in the table above, including double gloves.
-
Weighing the Compound: If working with a solid, carefully weigh the required amount in a disposable weigh boat inside the fume hood. Use anti-static techniques if necessary.
-
Dissolution:
-
Add the solvent to the volumetric flask, approximately half to two-thirds of the final desired volume.
-
Carefully transfer the weighed this compound into the flask.
-
Rinse the weigh boat with a small amount of solvent and add it to the flask to ensure a complete transfer.
-
Gently swirl the flask to dissolve the compound completely. Sonication may be used if necessary.
-
-
Bringing to Final Volume: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled vials for single-use to minimize freeze-thaw cycles. Store the aliquots at the recommended temperature.
III. Disposal Plan: Step-by-Step Waste Management
All materials that come into contact with this compound must be treated as hazardous waste.[3][4] Proper segregation and disposal are mandatory to ensure safety and regulatory compliance.
-
Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste. It is best practice to use separate containers for different types of waste.[4]
-
Sharps Waste: Needles, syringes, and scalpels should be placed in a designated sharps container for hazardous chemical waste. Do not recap needles.[3]
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and absorbent pads should be collected in a designated hazardous waste bag, typically a yellow bag for chemotherapy or cytotoxic waste.[4]
-
Liquid Waste: Unused solutions, solvent rinses, and contaminated media should be collected in a labeled, sealed, and chemically resistant container. Do not mix incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the date.
-
Decontamination of Work Area: After handling is complete, decontaminate all surfaces in the chemical fume hood with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by 70% ethanol). All cleaning materials must be disposed of as hazardous solid waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first. All disposable PPE is to be placed directly into the hazardous solid waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
-
Waste Pickup: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area. Arrange for pickup by a licensed hazardous waste disposal company in accordance with institutional and local regulations.[4]
IV. Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound on primary human trabecular meshwork (HTM) cells.
Caption: In Vitro Efficacy Testing Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
